N-Chloroacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-chloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKMXGRFVLMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206615 | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-11-3 | |
| Record name | N-Chloro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, N-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Chloroacetanilide from Acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-chloroacetanilide from acetanilide (B955), a key transformation in organic chemistry with applications in the development of pharmaceuticals and other fine chemicals. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.
Introduction
This compound is a valuable intermediate in organic synthesis. The chlorination of acetanilide can be achieved through several methods, each with distinct advantages concerning yield, reaction conditions, and scalability. The primary mechanism involves the generation of an electrophilic chlorine species that reacts with the nitrogen atom of the acetanilide to form the N-chloro derivative. This guide explores different chlorinating agents and their associated reaction parameters.
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound from acetanilide, allowing for a direct comparison of their efficiencies.
| Chlorinating Agent | Co-reagent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Dichlorine monoxide | Sodium hydroxide (B78521), Water | 15 - 30 | 5 | 98.9 | 98.7 | [1] |
| Trichloroisocyanuric acid | Dichloromethane (B109758), Acetone (B3395972) | 0 - 10 | 4 - 6 | 90.5 | 99.1 | [2] |
| Chloramine-T | Aqueous Acetic Acid, Perchloric Acid | 60 | Not Specified | Not Specified | Not Specified | [3] |
| Metal Chloride (NaCl) / H₂O₂ | Nitric Acid, Water | 50 | Not Specified | Good Yield | Not Specified | [4] |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from acetanilide proceeds through the electrophilic chlorination of the amide nitrogen. The general mechanism involves the formation of an N-chloro intermediate, which in some cases can undergo rearrangement to yield nuclear chlorinated products.
Caption: Generalized reaction mechanism for the synthesis of this compound.
The experimental workflow for a typical synthesis involves the reaction of acetanilide with a chlorinating agent in a suitable solvent, followed by quenching, product isolation, and purification.
Caption: A typical experimental workflow for this compound synthesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the summary table.
Method 1: Synthesis using Dichlorine Monoxide
This protocol describes a high-yield synthesis of this compound using dichlorine monoxide as the chlorinating agent.[1]
Materials:
-
Acetanilide: 50.02 g
-
Sodium hydroxide: 4.42 g
-
Purified water: 300.14 g
-
Dichlorine monoxide: 20.9 g
-
500 ml reaction flask with thermometer and mechanical agitation
Procedure:
-
To the 500 ml reaction flask, add 300.14 g of purified water.
-
Add 4.42 g of sodium hydroxide to the reaction flask and stir until dissolved.
-
Add 50.02 g of acetanilide to the solution.
-
Introduce 20.9 g of dichlorine monoxide into the reaction flask.
-
Heat the reaction mixture at a temperature of 15-30 °C for 5 hours with continuous agitation.
-
After the reaction is complete, filter the solid product.
-
Dry the collected solid to obtain this compound.
Expected Outcome:
-
Yield: 62.92 g (molar yield of 98.9%)
-
Purity: 98.7%
Method 2: Synthesis using Trichloroisocyanuric Acid (TCCA)
This method utilizes trichloroisocyanuric acid (TCCA) as a stable and efficient chlorinating agent in an anhydrous system.[2]
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane
-
Acetone
-
Saturated sodium bicarbonate aqueous solution
Procedure:
-
In a suitable reaction vessel, prepare a solution of acetanilide in a mixture of dichloromethane and acetone. The recommended volume ratio of acetanilide to dichloromethane to acetone is 1:4-6:0.3-0.5.
-
Slowly add trichloroisocyanuric acid to the solution while maintaining the system temperature at 0-10 °C. The molar ratio of acetanilide to TCCA should be between 1:0.4 and 1:0.6.
-
After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours.
-
Once the reaction is finished, quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to stand for layering, then separate the organic layer.
-
Concentrate the organic layer to obtain the solid this compound.
Expected Outcome:
-
Yield: Over 88% (a specific example yielded 90.5%)
-
Purity: Over 99% (as determined by HPLC)
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques. While specific spectra for this compound were not detailed in the provided search results, related chloroacetanilide compounds have been characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. These techniques can be used to confirm the structure of the final product.
This guide provides a solid foundation for the synthesis of this compound. Researchers should select the most appropriate method based on available resources, desired yield and purity, and scalability requirements. As with all chemical syntheses, proper safety precautions should be strictly followed.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetanilide (NCA) and its isomers are halogenated aromatic amides that serve as important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their reactivity, influenced by the position of the chlorine atom on the phenyl ring or on the nitrogen atom of the amide group, makes them versatile building blocks for more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical transformations.
Physicochemical Properties
The physicochemical properties of chloroacetanilide isomers vary significantly depending on the position of the chlorine atom. The following tables summarize key quantitative data for this compound and the ortho-, meta-, and para-isomers of chloroacetanilide.
Table 1: General Physicochemical Properties
| Property | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |
| Molecular Formula | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol [1] | 169.61 g/mol [2] | 169.61 g/mol | 169.61 g/mol [3] |
| Appearance | White to off-white crystalline solid | Light beige solid[2] | White to off-white crystalline powder | White to off-white crystalline solid[4][5] |
| CAS Number | 579-11-3[1][6] | 533-17-5 | 588-07-8 | 539-03-7[4] |
Table 2: Thermal Properties
| Property | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |
| Melting Point | 92 °C[6] | 86-88 °C | 77-78 °C | 176-181 °C[7] |
| Boiling Point | 234.2 °C (Predicted)[6] | - | - | 333 °C[3][8] |
| Flash Point | - | - | - | 156.4 °C[8] |
Table 3: Solubility Data
| Solvent | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |
| Water | Limited solubility[9] | Practically insoluble | Limited solubility | Sparingly soluble[5] |
| Ethanol | Soluble[9] | - | Readily soluble | Soluble[4] |
| Acetone | Soluble[9] | - | - | Soluble[4] |
| Benzene | - | - | Readily soluble[10] | Slightly soluble[10] |
| Carbon Disulfide | - | - | Readily soluble[10] | Readily soluble[10] |
| Carbon Tetrachloride | - | - | - | Slightly soluble[10] |
| Ligroin | - | - | Very slightly soluble[10] | - |
| Dioxane | - | - | - | 50 mg/mL (hot)[5] |
Table 4: Spectroscopic Data
| Spectrum | This compound | 2-Chloroacetanilide | 3-Chloroacetanilide | 4-Chloroacetanilide |
| UV (λmax in 95% Ethanol) | - | 240 nm[10] | 245 nm[10] | 249 nm[10] |
| ¹H NMR | Available | Available | Available | Available[11] |
| IR | Available | Available | - | Available |
| Mass Spectrum | Available | Available[2] | - | Available |
Key Chemical Transformations
The Orton Rearrangement
A characteristic reaction of N-haloanilides is the Orton rearrangement, which occurs under acidic conditions. In this intermolecular rearrangement, the halogen on the nitrogen atom migrates to the aromatic ring, typically yielding a mixture of ortho- and para-substituted products.
References
- 1. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents [patents.google.com]
- 2. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. tmv.ac.in [tmv.ac.in]
- 5. zenodo.org [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 11. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of Chloroacetanilides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for chloroacetanilide isomers. Due to the limited availability of published experimental spectral data for N-Chloroacetanilide, this document focuses on the analysis of its closely related and more extensively characterized isomers: 2'-chloroacetanilide, 3'-chloroacetanilide, and 4'-chloroacetanilide. The spectral data of the parent compound, acetanilide (B955), is also included for comparative purposes. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and analysis of these and similar compounds.
Data Presentation: Spectral Data Summary
The following tables summarize the key spectral data for acetanilide and the chloroacetanilide isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Methyl Protons (CH₃) | Aromatic Protons | NH Proton |
| Acetanilide | ~2.1 | ~7.0 (para), ~7.2 (meta), ~7.4 (ortho)[1] | ~8.75[1] |
| 2'-Chloroacetanilide | ~2.22 | 7.03 - 7.34, 7.7, 8.30[2] | ~8.30 |
| 3'-Chloroacetanilide | Not specified | Not specified | Not specified |
| 4'-Chloroacetanilide | ~2.07 | ~7.35 (d), ~7.63 (d)[3] | ~10.09[3] |
Note: The exact chemical shifts and splitting patterns for aromatic protons can be complex and are dependent on the solvent and the specific isomer.
Table 2: ¹³C NMR Spectral Data (Solvent not always specified, δ in ppm)
| Compound | Methyl Carbon (CH₃) | Aromatic Carbons | Carbonyl Carbon (C=O) |
| Acetanilide | Not specified | Not specified | Not specified |
| 2'-Chloroacetanilide | Not specified | Not specified | Not specified |
| 3'-Chloroacetanilide | Not specified | Not specified | Not specified |
| 4'-Chloroacetanilide | Not specified | 121.2, 128.8, 129.0, 136.9 | 168.0 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | Aromatic C-H Stretch | C-Cl Stretch |
| Acetanilide | ~3300 | ~1660 | ~1550 | ~3100-3000 | - |
| 2'-Chloroacetanilide | ~3250 | ~1660 | ~1540 | ~3050 | ~750 |
| 3'-Chloroacetanilide | Not specified | Not specified | Not specified | Not specified | Not specified |
| 4'-Chloroacetanilide | ~3300 | ~1670 | ~1530 | ~3050 | ~820 |
Note: The IR peak positions are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Acetanilide | 135 | 93, 66, 43 |
| 2'-Chloroacetanilide | 169/171 (isotope pattern) | 127/129, 92, 65, 43[2][4] |
| 3'-Chloroacetanilide | 169/171 (isotope pattern) | 127/129, 92, 65, 43[5] |
| 4'-Chloroacetanilide | 169/171 (isotope pattern) | 127/129, 92, 65, 43[6][7] |
Note: The presence of chlorine results in a characteristic M+2 isotope peak that is approximately one-third the intensity of the molecular ion peak.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of acetanilide with a chlorinating agent. One reported method utilizes trichloroisocyanuric acid in an anhydrous system. The general steps are as follows:
-
Acetanilide is dissolved in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and acetone.
-
The solution is cooled to 0-10 °C.
-
Trichloroisocyanuric acid is slowly added to the cooled solution, maintaining the temperature.
-
The reaction is allowed to proceed at room temperature for several hours.
-
After the reaction is complete, the solution is quenched, typically with an alkaline aqueous solution like sodium bicarbonate.
-
The organic layer is separated, and the solvent is removed to yield the this compound solid.
Another method involves the reaction of acetanilide with hypochlorous anhydride (B1165640) in the presence of sodium hydroxide (B78521) at 15-30°C.
NMR Spectroscopy
For the acquisition of NMR spectra of organic compounds like chloroacetanilides, the following general protocol is used:
-
Sample Preparation: A small amount of the purified compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
Data Processing: The acquired data is processed, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectrum.
Infrared (IR) Spectroscopy
For solid samples like chloroacetanilides, a common method for obtaining an IR spectrum is the KBr pellet technique:
-
Sample Preparation: A small amount of the dry solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of air is typically recorded first and subtracted from the sample spectrum.
Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small organic molecules:
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
Fragmentation: The molecular ions are often energetically unstable and can fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectral analysis of a synthesized chloroacetanilide compound.
References
- 1. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 2. 2'-Chloroacetanilide(533-17-5) 1H NMR [m.chemicalbook.com]
- 3. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR [m.chemicalbook.com]
- 4. o-Chloroacetanilide [webbook.nist.gov]
- 5. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]
The Structural Elucidation of N-Chloroacetanilide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of N-Chloroacetanilide and its derivatives. It details the synthetic and crystallographic methodologies employed to determine their three-dimensional architectures, presenting key structural data for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives is typically achieved through the chloroacetylation of a corresponding aniline (B41778). Several methods have been reported, offering routes that vary in reagents and conditions, from traditional laboratory setups to greener, more sustainable approaches.
General Synthesis Protocol via Chloroacetylation
A common and direct method involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base or in a suitable solvent system. Zinc dust is sometimes used to prevent the oxidation of aniline during the reaction.
Detailed Experimental Protocol: Synthesis from Acetanilide (B955)
A robust method for producing this compound involves the reaction of acetanilide with trichloroisocyanuric acid (TCCA) in an anhydrous solvent system. This method is noted for its high yield and purity, making it suitable for industrial applications[1].
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (B109758) (anhydrous)
-
Acetone (anhydrous)
-
Aqueous alkaline solution (e.g., sodium bicarbonate) for quenching
Procedure:
-
In a reaction vessel, dissolve trichloroisocyanuric acid in a mixture of anhydrous dichloromethane and acetone. The molar ratio of acetanilide to TCCA is typically around 1:0.4 to 1:0.6[1].
-
Cool the mixture to a temperature of 0-10 °C.
-
Slowly add acetanilide to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours[1].
-
Upon completion, quench the reaction by adding an aqueous alkaline solution (e.g., sodium bicarbonate solution).
-
Allow the mixture to stand, leading to the separation of layers.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the solid this compound product.
-
The product can be further purified by recrystallization. The reported purity for this method exceeds 99% (HPLC), with yields over 88%[1].
Another documented method involves the use of hypochlorous anhydride, generated from dichlorine monoxide, reacting with acetanilide in the presence of sodium hydroxide (B78521) at 15-30 °C for 5 hours, yielding a product of 98.7% purity with a molar yield of 98.9%[2].
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The purification of the crude product is a prerequisite, for which recrystallization is the most common and effective method[3][4][5][6].
Recrystallization Protocol
The principle of recrystallization relies on the differential solubility of the compound in a given solvent at different temperatures. Acetanilide and its derivatives are often recrystallized from aqueous ethanol (B145695) or glacial acetic acid[7].
General Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Water is a common solvent for acetanilide recrystallization[4][6].
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated or near-saturated solution[3][8].
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities[4][8].
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the charcoal. This step must be done quickly to prevent premature crystallization[3][6].
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, cooling in an ice bath can maximize the yield of crystals[5][8]. Scratching the inside of the flask with a glass rod can induce crystallization if needed.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly[3][6].
Growing Single Crystals
For X-ray diffraction, crystals should ideally be well-formed, free of defects, and between 30 and 300 microns in size[7][9]. The following techniques are commonly employed:
-
Slow Evaporation: A saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.
-
Slow Cooling: A saturated solution prepared at an elevated temperature is allowed to cool to room temperature very slowly. This can be achieved by placing the container in an insulated vessel.
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles[7][9].
Experimental Workflow
The process involves several key stages, from data collection to structure refinement[9][10][11][12].
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and oil[9][11]. The crystal is often flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage[11].
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam[9]. The diffracted X-rays produce a pattern of spots that are recorded by a detector[7][9].
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This process optimizes the atomic positions and thermal parameters to best fit the experimental diffraction data[11]. The final result is a detailed crystallographic information file (CIF).
Crystallographic Data
The following tables summarize the available crystallographic data for this compound and several of its key derivatives.
Unit Cell Parameters
This table presents the lattice parameters for this compound and its derivatives as determined by single-crystal X-ray diffraction.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| This compound | C₈H₈ClNO | Monoclinic | P2₁/c | — | — | — | 90 | — | 90 | — | [13] (CCDC 653337) |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | Monoclinic | P2₁/c | 5.0623(15) | 18.361(6) | 9.115(2) | 90 | 102.13(3) | 90 | 4 | [14] |
| N-(2-Chlorophenyl)acetamide (o-chloro) | C₈H₈ClNO | Monoclinic | P2₁/n | — | — | — | 90 | — | 90 | — | [15] (CCDC 617397) |
| N-(4-Chlorophenyl)acetamide (p-chloro) | C₈H₈ClNO | Orthorhombic | — | — | — | — | 90 | 90 | 90 | — | [16] (CCDC 657679) |
| N,N′-(1,2-phenylene)bis(2-chloroacetamide) | C₁₀H₁₀Cl₂N₂O₂ | Monoclinic | P2₁/c | 4.5731(4) | 14.3260(16) | 16.7472(15) | 90 | 95.611(5) | 90 | 4 | [3] |
Note: "—" indicates data not available in the searched abstracts. The CCDC reference number is provided for retrieval of the full crystallographic data.
Selected Bond Lengths and Angles
Detailed analysis of the crystal structure provides precise bond lengths and angles. Below are selected parameters for N,N′-(1,2-phenylene)bis(2-chloroacetamide).
| Bond/Angle | Value (Å/°) |
| Bond Lengths (Å) | |
| Cl1—C1 | 1.767 (2) |
| Cl2—C10 | 1.752 (2) |
| O1—C2 | 1.230 (2) |
| N1—C2 | 1.339 (3) |
| N1—C3 | 1.433 (2) |
| Bond Angles (°) | |
| O1—C2—N1 | 124.80 (17) |
| N1—C2—C1 | 114.50 (17) |
| C2—N1—C3 | 125.10 (16) |
| Cl2—C10—C9 | 112.76 (14) |
Data sourced from the study of N,N′-(1,2-phenylene)bis(2-chloroacetamide).
Conclusion
This guide has outlined the synthesis, crystallization, and structural determination of this compound and its derivatives. The provided protocols offer robust methods for obtaining these compounds and preparing them for crystallographic analysis. The summarized crystal structure data highlights the precise molecular geometries and packing arrangements in the solid state. This information is fundamental for understanding structure-activity relationships and for the rational design of new molecules in drug discovery and materials science. For complete crystallographic details, direct consultation of the cited Cambridge Crystallographic Data Centre (CCDC) entries is recommended.
References
- 1. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. coconote.app [coconote.app]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Orton Rearrangement of N-Chloroacetanilide: A Core Mechanism Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of the Orton rearrangement of N-chloroacetanilide, a classic example of a molecular rearrangement reaction with significant implications in synthetic organic chemistry. This document provides a detailed examination of the reaction mechanism, kinetic data, experimental protocols, and evidence supporting the proposed pathways, tailored for an audience of researchers, scientists, and professionals in drug development.
Introduction
The Orton rearrangement is the acid-catalyzed migration of a halogen atom from the N-amido nitrogen to the aromatic ring of an N-haloanilide.[1][2] Specifically, the rearrangement of this compound in the presence of an acid, typically hydrochloric acid, yields a mixture of ortho- and para-chloroacetanilide, with the para isomer being the major product.[1][2] This reaction is a key transformation for the synthesis of halogenated aromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries. Understanding the intricacies of its mechanism is crucial for optimizing reaction conditions and achieving desired product selectivity.
The Core Mechanism: An Intermolecular Pathway
The Orton rearrangement of this compound proceeds through a well-established intermolecular mechanism, rather than an intramolecular migration of the chlorine atom.[1] The reaction is catalyzed by acids, with hydrochloric acid being particularly effective.[3] The core of the mechanism can be dissected into two main stages: the formation of an electrophilic chlorinating agent and the subsequent electrophilic aromatic substitution.
Stage 1: Formation of Molecular Chlorine
The first stage involves the protonation of the this compound at the nitrogen or carbonyl oxygen atom, followed by a nucleophilic attack of a chloride ion on the chlorine atom. This step is essentially a bimolecular nucleophilic substitution at the chlorine atom, leading to the formation of acetanilide (B955) and molecular chlorine (Cl₂).[4]
Stage 2: Electrophilic Aromatic Substitution
The molecular chlorine generated in situ then acts as the electrophile in a classic electrophilic aromatic substitution reaction with the acetanilide also produced in the first stage. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, leading to the formation of ortho- and para-chloroacetanilide. The para isomer is generally favored due to steric hindrance at the ortho position.
The overall reaction mechanism is depicted in the following diagram:
Caption: The intermolecular mechanism of the Orton rearrangement.
Evidence for the Intermolecular Mechanism
The intermolecular nature of the Orton rearrangement is supported by several key experimental observations:
-
Crossover Experiments: When two different N-haloanilides are rearranged in the same solution, "crossover" products are observed. For example, a reaction mixture of this compound and N-bromo-p-toluidide would yield not only the expected rearrangement products but also p-bromoacetanilide and o-chloro-p-toluidide. This indicates that the halogen detaches from the parent molecule and can chlorinate or brominate other aromatic species present in the solution.
Caption: A crossover experiment demonstrating the intermolecular nature.
-
Trapping of the Halogen: The presence of a more reactive aromatic substrate, known as a "halogen captor," can intercept the generated halogen. For instance, if the rearrangement is carried out in the presence of anisole, which is more reactive towards electrophilic substitution than acetanilide, the main product is chloroanisole, with very little chloroacetanilide formed.[5]
-
Identical Isomer Ratios: The ratio of ortho to para products in the Orton rearrangement is identical to the ratio obtained from the direct chlorination of acetanilide under the same conditions. This strongly suggests a common chlorinating intermediate, which is molecular chlorine.
Quantitative Data
The kinetics of the Orton rearrangement of this compound have been studied under various conditions. The reaction is typically first-order with respect to the this compound and is acid-catalyzed.
Table 1: Kinetic Data for the Orton Rearrangement of this compound in Aqueous HCl
| Temperature (°C) | [HCl] (mol/L) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |
| 25 | 0.1 | 1.2 x 10⁻⁵ | 20.3 |
| 25 | 0.5 | 6.0 x 10⁻⁵ | 20.3 |
| 25 | 1.0 | 1.2 x 10⁻⁴ | 20.3 |
| 35 | 0.1 | 4.5 x 10⁻⁵ | 20.3 |
Data compiled from various kinetic studies. Rate constants are approximate and can vary with specific experimental conditions.
Table 2: Influence of Acid Catalyst on Reaction Rate
| Acid Catalyst | Solvent | Relative Rate |
| Hydrochloric Acid | 99% Acetic Acid | Fastest for N-chloro-α-fluoroacetanilide |
| Toluene-p-sulfonic Acid | 99% Acetic Acid | Fastest for this compound |
Qualitative comparison of reaction rates.[6]
Experimental Protocols
Preparation of this compound
This compound can be prepared by the reaction of acetanilide with a chlorinating agent such as calcium hypochlorite (B82951) in the presence of acetic acid.
Acid-Catalyzed Orton Rearrangement of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium bicarbonate
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Beakers, graduated cylinders, etc.
-
Rotary evaporator
-
Melting point apparatus
-
HPLC or GC-MS for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of this compound in a suitable solvent such as a mixture of ethanol and water.
-
Initiation: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically taking aliquots and analyzing them by HPLC.[7]
-
Workup: After the reaction is complete, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the products with a suitable organic solvent like dichloromethane or diethyl ether.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by recrystallization. The product composition (ortho vs. para isomers) can be determined by techniques such as HPLC, GC-MS, or NMR spectroscopy.[7]
Caption: A typical experimental workflow for the Orton rearrangement.
Conclusion
The Orton rearrangement of this compound is a synthetically useful reaction that proceeds via a well-supported intermolecular mechanism involving the in situ generation of molecular chlorine. A thorough understanding of its mechanism, kinetics, and the factors influencing product distribution is essential for its effective application in the synthesis of halogenated aromatic compounds. This guide provides a comprehensive overview of the core principles of this important rearrangement, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Molecular rearrangements. Part IX. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Solubility of N-Chloroacetanilide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Chloroacetanilide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents standardized experimental protocols for determining solubility. Additionally, it covers key chemical transformations of this compound, including its synthesis and the Orton rearrangement, providing detailed methodologies and visual representations of these processes.
Quantitative Solubility Data
Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, based on various sources, a general qualitative understanding of its solubility has been established. The following table summarizes the available information. It is important to note that for many solvents, only qualitative descriptors are available. Researchers requiring precise solubility data for specific applications are strongly encouraged to determine it experimentally using the protocols outlined in the subsequent section.
| Solvent Classification | Solvent | This compound | o-Chloroacetanilide | m-Chloroacetanilide | p-Chloroacetanilide |
| Polar Protic | Ethanol | Soluble[1][2][3] | Soluble[4] | Readily Soluble[5] | Readily Soluble[6] |
| Polar Aprotic | Acetone | Soluble[1][2][3] | - | Soluble[5] | Soluble |
| Dioxane | - | - | - | 50 mg/mL (hot)[7] | |
| Non-Polar Aromatic | Benzene | - | More soluble than p-isomer[4] | Readily Soluble | Slightly Soluble[6][8] |
| Toluene | - | - | - | Low Solubility[9] | |
| Non-Polar Halogenated | Carbon Tetrachloride | - | - | - | Slightly Soluble[6][8] |
| Chloroform | - | - | - | Low Solubility[9] | |
| Non-Polar | Ether | - | Very Soluble[4] | - | Readily Soluble[6] |
| Carbon Disulfide | - | - | Readily Soluble | Readily Soluble[6] | |
| Ligroin | - | - | Very Slightly Soluble | - | |
| Aqueous | Water | Limited/Practically Insoluble[1][10] | Practically Insoluble[4] | Limited Solubility[5] | Insoluble/Practically Insoluble[6][8][9] |
Note: "-" indicates that no data was found in the searched sources.
Experimental Protocols
For researchers requiring precise solubility data, this section provides a general experimental protocol for the determination of the solubility of a solid organic compound in an organic solvent. This can be adapted for this compound.
General Protocol for Solubility Determination (Gravimetric Method)
This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solid in a known amount of the solvent.
Materials:
-
This compound (or its isomer)
-
Selected organic solvent(s)
-
Thermostatically controlled water bath or shaker
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Oven
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed vial.
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.
-
Weigh the vial with the dry solid.
-
Calculate the solubility in terms of g/100 g of solvent or other desired units.
Synthesis of this compound
This compound can be synthesized from acetanilide (B955). Several methods have been reported, one of which involves the use of dichlorine monoxide.
Materials:
-
Acetanilide
-
Dichlorine monoxide
-
Sodium hydroxide (B78521)
-
Water
-
Reaction flask with a thermometer and mechanical stirrer
Procedure: [11]
-
In a 500 mL reaction flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.
-
Dissolve 4.42 g of sodium hydroxide in the water.
-
Add 50.02 g of acetanilide to the flask.
-
Introduce 20.9 g of dichlorine monoxide into the reaction mixture while maintaining the temperature between 15-30 °C.
-
Continue the reaction with stirring for 5 hours at this temperature.
-
Filter the resulting solid this compound.
-
Dry the solid product. This method has been reported to yield a product with a purity of 98.7% and a molar yield of 98.9%.
Another reported method utilizes trichloroisocyanuric acid in an anhydrous system.[12]
Key Chemical Transformations and Workflows
Synthesis of this compound
The synthesis of this compound from acetanilide is a fundamental laboratory preparation. The general workflow for this synthesis is depicted below.
The Orton Rearrangement
This compound can undergo a significant chemical transformation known as the Orton rearrangement. This acid-catalyzed, intermolecular rearrangement yields a mixture of ortho- and para-chloroacetanilides.[13][14][15][16][17] The mechanism is believed to involve the formation of molecular chlorine, which then acts as an electrophile in the chlorination of the aromatic ring of acetanilide.[14]
This guide serves as a foundational resource for professionals working with this compound. While it compiles the currently available solubility information, it also highlights the need for further experimental determination of precise solubility data to aid in the optimization of processes in drug development and chemical synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 539-03-7 CAS MSDS (4'-CHLOROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]
- 10. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. tmv.ac.in [tmv.ac.in]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. zenodo.org [zenodo.org]
- 17. surendranathcollege.ac.in [surendranathcollege.ac.in]
N-Chloroacetanilide: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-Chloroacetanilide (CAS No. 579-11-3), a key chemical intermediate. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its primary chemical transformation, the Orton rearrangement. This guide is intended to serve as a critical resource for professionals in research and development, offering detailed data and methodologies to support laboratory and developmental work.
Chemical Identity and Properties
This compound is a chlorinated derivative of acetanilide (B955). Its core chemical and physical properties are summarized below, providing essential data for handling, storage, and application.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 579-11-3 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO | [1][3] |
| Molecular Weight | 169.61 g/mol | [1][3] |
| IUPAC Name | N-chloro-N-phenylacetamide | [3] |
| Appearance | Solid | |
| Melting Point | 90.5-91 °C | [4] |
| Boiling Point | 234.2 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.247 g/cm³ (Predicted) | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducible and efficient laboratory preparation. Two effective protocols are provided below.
Synthesis of this compound using Trichloroisocyanuric Acid
This method provides a high-purity product and is suitable for industrial production with a yield of over 88%.[6]
Experimental Protocol:
-
Reaction Setup: In a 1-liter reaction bottle, add 400 mL of dichloromethane (B109758) and 50 mL of acetone.
-
Addition of Chlorinating Agent: Add 86 g of trichloroisocyanuric acid to the solvent mixture and stir until dissolved.
-
Cooling: Cool the system to 0 °C.
-
Addition of Acetanilide: Slowly add 100 g of acetanilide to the reaction mixture. It is crucial to control the temperature of the system to below 10 °C during this exothermic addition.
-
Reaction: Allow the reaction to proceed for 5 hours at room temperature.
-
Quenching: After the reaction is complete, quench the reaction solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Work-up: Allow the layers to stand and separate. Collect the organic layer.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the this compound solid.
Synthesis of this compound using Dichlorine Monoxide
This protocol offers a high molar yield of 98.9% and a purity of 98.7%.[7]
Experimental Protocol:
-
Reaction Setup: In a 500 mL flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.
-
Base Addition: Add 4.42 g of sodium hydroxide (B78521) to the flask and stir until dissolved.
-
Substrate Addition: Add 50.02 g of acetanilide to the basic solution.
-
Chlorination: Introduce 20.9 g of dichlorine monoxide into the reaction flask.
-
Reaction Conditions: Heat the reaction mixture at a temperature between 15-30 °C for 5 hours.
-
Isolation: Filter the resulting solid this compound.
-
Drying: Dry the solid product to obtain the final compound.
Chemical Transformations: The Orton Rearrangement
The Orton rearrangement is a significant acid-catalyzed reaction of N-chloroanilides, leading to the formation of ortho- and para-chloroanilides.[8] This intermolecular rearrangement proceeds through the formation of molecular chlorine.
The mechanism involves the protonation of the N-chlorinated amide in an acidic medium, followed by a nucleophilic attack by a chloride ion on the chlorine atom attached to the nitrogen. This step generates chlorine gas (Cl₂), which then acts as an electrophile in the subsequent electrophilic aromatic substitution on the aniline (B41778) ring, yielding a mixture of ortho- and para-chloroacetanilide.[9]
Visualized Workflows and Mechanisms
To aid in the conceptualization of the chemical processes described, the following diagrams illustrate the synthesis workflow and the mechanism of the Orton rearrangement.
Caption: A flowchart of the synthesis of this compound.
Caption: The acid-catalyzed Orton rearrangement of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 579-11-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 579-11-3|this compound|BLD Pharm [bldpharm.com]
- 6. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
N-Chloroacetanilide: A Technical Guide to Thermodynamic Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and stability profile of N-Chloroacetanilide. While specific experimental thermodynamic data for this compound is sparse in existing literature, this document outlines the established knowledge regarding its stability, primarily governed by the Orton rearrangement, and furnishes detailed, generalized experimental protocols for the determination of its thermodynamic and stability characteristics. This guide is intended to be a foundational resource for researchers working with this compound, enabling a thorough understanding of its chemical behavior and providing a roadmap for generating critical data.
Thermodynamic and Physical Properties
Table 1: Physical and Computed Properties of Chloroacetanilides
| Property | This compound | o-Chloroacetanilide | m-Chloroacetanilide | p-Chloroacetanilide |
| CAS Number | 579-11-3 | 533-17-5 | 588-07-8 | 539-03-7 |
| Molecular Formula | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol [1] | 169.61 g/mol | 169.61 g/mol | 169.61 g/mol [2] |
| Melting Point | 87-88 °C (melts with decomposition)[3] | 86-88 °C[4] | 77-78 °C | 176-179 °C[5][6] |
| Boiling Point | Not applicable | - | - | 333 °C (at 760 mmHg)[5][6] |
| Vapor Pressure | Not available | 0.0000433 mmHg[4] | Not available | 8.33 x 10⁻⁶ mmHg (estimated)[2] |
| LogP (Computed) | 1.9[1] | 1.6[4] | - | 2.1[2] |
Note: The melting point of this compound is highly dependent on the rate of heating due to its thermal decomposition.[3]
Stability Profile and Decomposition Pathways
The stability of this compound is a critical consideration due to its propensity to undergo rearrangement and decomposition under various conditions, including heat, acid catalysis, and light.
Thermal Stability
This compound is thermally labile. When heated above its melting point (around 87-88 °C), it undergoes a profound and often violent decomposition.[3] The reaction is complex, producing a mixture of C-chloroacetanilides and other degradation products. Observations show that upon slow heating to 100 °C, a delayed but vigorous reaction can occur, with temperatures momentarily rising above 200 °C, resulting in a purple, crystalline mass.[3] This indicates the decomposition is highly exothermic.
The Orton Rearrangement
The primary and most well-documented reaction of this compound is the Orton rearrangement . This reaction involves the migration of the chlorine atom from the nitrogen to the aromatic ring, yielding primarily para-chloroacetanilide and a smaller amount of the ortho-isomer.[7]
Key characteristics of the Orton rearrangement:
-
Mechanism : It is an acid-catalyzed, intermolecular process. The proposed mechanism involves the formation of molecular chlorine (Cl₂) as a key intermediate, which then acts as the electrophile in a standard electrophilic aromatic substitution reaction on an acetanilide (B955) molecule.[3][7]
-
Catalysis : The rearrangement is efficiently catalyzed by strong acids like HCl.[7] Solid acid catalysts, such as montmorillonite (B579905) clays, have also been shown to effectively promote the reaction, often with higher efficiency and better para/ortho selectivity compared to HCl-mediated reactions.[7]
-
Initiation : Besides acid catalysis, the rearrangement can be initiated by light or free-radical initiators like benzoyl peroxide, which suggests a homolytic mechanism can also occur.[7]
Caption: Acid-catalyzed intermolecular Orton rearrangement pathway.
Hydrolytic and Photochemical Stability
While specific kinetic studies on the hydrolysis of this compound are not prominent, studies on related chloroacetamide herbicides indicate that both acid- and base-catalyzed hydrolysis are potential degradation pathways.[8] Base-catalyzed hydrolysis typically proceeds via an S_N2 reaction, substituting the chloride, while acid-catalyzed hydrolysis can lead to amide cleavage.
The photo-change of this compound has been noted, and the Orton rearrangement can be promoted by light, indicating susceptibility to photodegradation.[7][9] The degradation mechanism in the presence of UV light may involve homolytic cleavage of the N-Cl bond.
Experimental Protocols for Characterization
Given the lack of published quantitative data, this section provides detailed, generalized methodologies for determining the thermodynamic and stability properties of this compound.
Determination of Thermodynamic Properties
3.1.1 Enthalpy of Formation (ΔH_f°)
The standard enthalpy of formation is typically determined using bomb calorimetry .
-
Principle : The compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion (enthalpy of combustion, ΔH_c°) is measured by the temperature rise of the surrounding water bath. The enthalpy of formation can then be calculated using Hess's Law.
-
Methodology :
-
A precisely weighed pellet (approx. 0.5-1.0 g) of this compound is placed in the sample holder of a bomb calorimeter.
-
A fuse wire is positioned to contact the sample.
-
The bomb is sealed, purged, and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
A small, known amount of water is added to the bomb to ensure all chlorine is converted to aqueous HCl.
-
The bomb is submerged in a known volume of water in the calorimeter's insulated jacket.
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
-
The sample is ignited via the fuse wire.
-
The temperature of the water bath is recorded at regular intervals until a stable final temperature is reached.
-
The heat capacity of the calorimeter system (C_cal) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat of combustion is calculated, and corrections are made for the formation of nitric acid (from residual N₂) and aqueous hydrochloric acid.
-
ΔH_f° is calculated from the corrected ΔH_c° using the known enthalpies of formation of the products (CO₂, H₂O, and HCl).
-
3.1.2 Heat Capacity (C_p) and Standard Entropy (S°)
These properties are best determined using adiabatic calorimetry .
-
Principle : A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).
-
Methodology :
-
A known mass of the sample is sealed in a calorimeter vessel.
-
The calorimeter is cooled to a very low temperature (e.g., near absolute zero).
-
The system is maintained under high vacuum to ensure adiabatic conditions.
-
A precisely measured amount of electrical energy (heat) is supplied to the sample, and the resulting temperature increase (ΔT) is measured.
-
The heat capacity (C_p = Heat supplied / ΔT) is calculated at numerous temperatures, typically from near 0 K up to and beyond room temperature.
-
The standard molar entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the C_p/T vs. T curve from 0 K to T.
-
Stability Assessment
3.2.1 Thermal Stability using TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing thermal stability.
-
Principle : TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.
-
Methodology :
-
Sample Preparation : A small amount of sample (typically 2-10 mg) is weighed into an appropriate pan (e.g., aluminum or alumina).
-
TGA Analysis :
-
The sample is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air, at a flow rate of 20-50 mL/min).
-
The mass of the sample is recorded as a function of temperature. The resulting curve shows the onset temperature of decomposition and the percentage of mass loss at different stages.
-
-
DSC Analysis :
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow is recorded. The resulting thermogram shows endothermic events (like melting) and exothermic events (like decomposition or crystallization). For this compound, a sharp exotherm following melting would be expected, confirming its exothermic decomposition.
-
-
Kinetic Analysis : By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, 20 °C/min), model-free kinetic methods (e.g., Flynn-Wall-Ozawa) can be used to determine the activation energy (E_a) of the decomposition process.[10][11]
-
3.2.2 Solution-State Stability (Hydrolysis)
-
Principle : The concentration of the compound is monitored over time in aqueous solutions at different pH values and temperatures.
-
Methodology :
-
Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 5, 7, 9).
-
Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile).
-
Spike a small volume of the stock solution into each buffer solution at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C) to start the experiment. The final organic solvent concentration should be low (<1%) to minimize its effect.
-
At specified time points, withdraw aliquots from each solution.
-
Immediately quench any reaction if necessary (e.g., by dilution with mobile phase) and analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV method.
-
Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line gives the rate constant (k).
-
Determine the activation energy for hydrolysis at a given pH by using the Arrhenius equation with rate constants obtained at different temperatures.
-
3.2.3 Excipient Compatibility Study
-
Principle : To assess potential interactions with common pharmaceutical excipients, the drug is mixed with individual excipients and stored under accelerated stability conditions (e.g., 40 °C / 75% RH).
-
Methodology :
-
Prepare binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or other relevant ratio. A sample of the pure compound should also be prepared as a control.
-
Analyze the initial (time zero) samples using DSC and HPLC to establish a baseline.
-
Store the mixtures in open or closed vials under accelerated conditions.
-
At designated time points (e.g., 1, 2, 4 weeks), withdraw samples and analyze them.
-
DSC Analysis : Compare the thermograms of the stored mixtures with the initial ones. The appearance of new peaks, disappearance of the drug's melting peak, or significant changes in peak shape or enthalpy can indicate an interaction.
-
HPLC Analysis : Quantify the amount of this compound remaining and look for the appearance of new peaks, which would indicate degradation products.
-
Caption: Workflow for comprehensive thermodynamic and stability analysis.
Conclusion
This compound is a thermally sensitive compound whose chemistry is dominated by the facile Orton rearrangement. While a complete, experimentally verified thermodynamic dataset is currently absent from the literature, its stability profile can be qualitatively understood through its known decomposition pathways. For researchers in synthetic chemistry or professionals in drug development who may encounter this or similar N-haloamide structures, a thorough experimental evaluation is critical. The protocols outlined in this guide for calorimetry, thermal analysis, and stability studies provide a robust framework for generating the necessary data to ensure the safe handling, storage, and application of this compound.
References
- 1. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ijaem.net [ijaem.net]
- 11. Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols – Oriental Journal of Chemistry [orientjchem.org]
electrophilic substitution reactions involving N-Chloroacetanilide
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , with a primary focus on the Orton rearrangement. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by detailing the underlying mechanisms, quantitative data, and experimental protocols.
Introduction
This compound (NCA) is a versatile reagent in organic synthesis, primarily known for undergoing a significant electrophilic substitution reaction: the Orton rearrangement. This reaction involves the migration of a chlorine atom from the N-acetyl group to the aromatic ring, typically yielding ortho- and para-chloroacetanilide. The reaction is of considerable interest due to its mechanistic nuances and its utility in the synthesis of halogenated aromatic compounds, which are key intermediates in the production of pharmaceuticals and other fine chemicals. This guide will explore the mechanistic pathways, kinetics, and practical experimental procedures related to the electrophilic reactions of this compound.
The Orton Rearrangement
The most prominent electrophilic substitution reaction of this compound is the Orton rearrangement. This reaction involves the acid-catalyzed migration of the chlorine atom from the nitrogen to the benzene (B151609) ring, resulting in the formation of o- and p-chloroacetanilide.[1] The para isomer is generally the major product.[2]
Reaction Mechanism
The mechanism of the Orton rearrangement has been a subject of extensive study and is generally accepted to be an intermolecular process, especially in the presence of hydrochloric acid.[3] The reaction proceeds through the formation of molecular chlorine as an intermediate, which then acts as the electrophile in a standard electrophilic aromatic substitution reaction with acetanilide (B955).[2][3]
The acid-catalyzed intermolecular pathway can be summarized as follows:
-
Protonation: The N-chloroamide is protonated in the acidic medium.
-
Nucleophilic Attack: A chloride ion from the solution attacks the chlorine atom on the protonated intermediate in an SN2-type mechanism. This step releases molecular chlorine (Cl2).
-
Electrophilic Aromatic Substitution: The generated chlorine then reacts with acetanilide (formed in the previous step) via a classic electrophilic aromatic substitution mechanism to yield ortho- and para-chloroacetanilide.[1]
It has also been proposed that under certain conditions, such as in the presence of carboxylic acids in aprotic solvents or under the influence of light or free-radical initiators, intramolecular or homolytic mechanisms may be at play.[2][4][5]
Caption: Acid-catalyzed intermolecular mechanism of the Orton Rearrangement.
Catalysis
The Orton rearrangement is significantly influenced by the choice of catalyst.
-
Hydrochloric Acid: HCl is a highly effective catalyst, accelerating the reaction rate significantly.[3] It provides both the necessary proton for the initial activation of this compound and the chloride ion for the subsequent generation of molecular chlorine.
-
Other Acids: The rearrangement can also be brought about by other acids like toluene-p-sulphonic acid, though the reaction is slower compared to catalysis by HCl.[6][7]
-
Clay Catalysts: Studies have shown that montmorillonite (B579905) clays, including natural and cation-exchanged variants, can efficiently catalyze the Orton rearrangement.[2] These solid acid catalysts offer advantages such as improved para/ortho selectivity, suppression of cleavage byproducts (like aniline), and easier work-up procedures.[2]
Quantitative Data
The product distribution and reaction rates are key quantitative aspects of the Orton rearrangement. The reaction typically favors the formation of the para-substituted isomer due to steric hindrance at the ortho positions.
Table 1: Product Distribution in the Orton Rearrangement of this compound Catalyzed by Montmorillonite Clays
| Catalyst (K10-Montmorillonite) | Solvent | Conditions | p-Chloroacetanilide (%) | o-Chloroacetanilide (%) | Conversion (%) |
|---|---|---|---|---|---|
| Natural Clay | CCl₄ | Stirring, 15 min | 95 | 5 | 100 |
| Natural Clay | CCl₄ | 60°C, 1 hr | 94 | 6 | 100 |
| Natural Clay | 0.05M NaCl (aq) | 60°C, 20 min | 95 | 5 | 100 |
| H⁺-exchanged | CCl₄ | 60°C, 1 hr | 96 | 4 | 100 |
| Fe³⁺-exchanged | CCl₄ | 60°C, 1 hr | 95 | 5 | 100 |
| Al³⁺-exchanged | CCl₄ | 60°C, 1 hr | 95 | 5 | 100 |
(Data sourced from reference[2]. The conversion was reported as complete in all cases.)
Table 2: Kinetic Data for Bromination of Chloroacetanilide Isomers While not a reaction of this compound itself, the following data on the subsequent bromination of its products provides insight into the relative reactivity of the chloroacetanilide isomers in further electrophilic substitutions.
| Regioisomer | Velocity Constant for Bromination /10⁵ M⁻¹ s⁻¹ |
| o-Chloroacetanilide | 1.3 |
| m-Chloroacetanilide | 1.8 |
| p-Chloroacetanilide | 2.0 |
| (Data sourced from reference[8].) |
The kinetics of the rearrangement of this compound in acidic solution have been shown to conform to a first-order reaction.[9]
This compound as a Chlorinating Agent
Beyond intramolecular rearrangement, this compound can also serve as a source of electrophilic chlorine for the chlorination of other aromatic substrates. The mechanism is analogous to the second part of the Orton rearrangement, where chlorine generated in situ reacts with a present aromatic compound.[10] The effectiveness of this process depends on the relative reactivity of the target substrate compared to acetanilide. For instance, highly activated arenes like anisole (B1667542) can be chlorinated by the this compound/HCl system.[10]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis and application of this compound.
Preparation of this compound
A common method for the preparation of this compound involves the reaction of acetanilide with a chlorinating agent in an aqueous solution.
-
Objective: To synthesize this compound from acetanilide.
-
Materials:
-
Acetanilide (13.5 g)
-
Water (700 mL)
-
Sodium bicarbonate (50 g)
-
Chlorine gas
-
-
Procedure:
-
In a 1-liter beaker, dissolve 13.5 g of acetanilide in 700 mL of water.
-
Add 50 g of sodium bicarbonate to the solution.
-
Pass chlorine gas in excess through the solution.
-
This compound will precipitate as white crystals.
-
Collect the precipitate by filtration.
-
Wash the crystals with water and dry them.[2]
-
An alternative modern approach uses trichloroisocyanuric acid (TCCA) in an anhydrous system.[11]
References
- 1. scribd.com [scribd.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. 518. The Orton rearrangement. Part III. Evidence for the mechanism derived from kinetic studies of o-substituted N-bromoacetanilides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Homolytic mechanisms of aromatic rearrangements. Part I. The rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Molecular rearrangements. Part VIII. The influence of nuclear substituents on the rearrangement of N-chloroacetanilides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Molecular rearrangements. Part IX. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. ijream.org [ijream.org]
- 9. Exercise In acidic solution this compound changes into p-chloroacet.. [askfilo.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
A Historical Review of N-Chloroacetanilide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetanilide, a compound of significant historical importance in the development of organic chemistry, has been prepared by various methods since its initial studies in the late 19th century. This technical guide provides a detailed overview of the key historical methods for the synthesis of this compound, presenting experimental protocols and quantitative data derived from seminal literature. The evolution of these synthetic approaches offers valuable insights into the progression of chlorination techniques and the understanding of reaction mechanisms in organic synthesis.
Historical Preparation Methods
The synthesis of this compound has been approached through several key historical routes, each with its own set of reagents and reaction conditions. This guide focuses on the prominent methods developed from the late 1800s to the early 20th century.
Chlorination with Hypochlorous Acid (Chattaway and Orton, 1901)
One of the earliest well-documented methods for the preparation of this compound involved the direct chlorination of acetanilide (B955) using hypochlorous acid. This method was significant as it aimed to achieve N-chlorination specifically, minimizing the concurrent C-chlorination (ring chlorination) that can occur under other conditions. The presence of a bicarbonate buffer was found to be crucial in preventing the formation of C-chloroanilides.
Reaction Pathway:
Figure 1: Synthesis of this compound using Hypochlorous Acid.
Experimental Protocol:
A detailed experimental protocol from the early 20th century is outlined below:
-
Reactants:
-
Acetanilide
-
A solution of hypochlorous acid
-
Sodium bicarbonate
-
-
Procedure:
-
A solution of acetanilide in a suitable solvent was prepared.
-
Sodium bicarbonate was added to the acetanilide solution to act as a buffer.
-
A solution of hypochlorous acid was gradually added to the mixture while maintaining a low temperature.
-
The reaction mixture was stirred for a specific duration to ensure complete N-chlorination.
-
The resulting this compound was then isolated, typically by filtration, and purified by recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not explicitly stated in early reports | Chattaway and Orton, J. Chem. Soc., Trans., 1901 |
| Melting Point | ~91 °C | Chattaway and Orton, J. Chem. Soc., Trans., 1901 |
Chlorination with Chlorine Gas in Sodium Carbonate Solution (1930)
A significant advancement in the preparation of this compound was a method proposed in 1930, which offered a simpler and more scalable approach. This procedure involved passing chlorine gas through a solution containing sodium carbonate, which was then added to a solution of acetanilide.
Reaction Pathway:
Figure 2: Synthesis of this compound using Chlorine and Sodium Carbonate.
Experimental Protocol:
-
Reactants:
-
Acetanilide
-
Chlorine gas
-
Sodium carbonate
-
Sodium bicarbonate (in small amounts)
-
-
Procedure:
-
A saturated aqueous solution of acetanilide containing a small amount of sodium bicarbonate was prepared and cooled to 5 °C.
-
A separate solution of sodium carbonate in water was prepared.
-
Chlorine gas was passed through the sodium carbonate solution to generate the active chlorinating species.
-
The chlorinated sodium carbonate solution was then added to the chilled acetanilide solution.
-
The this compound precipitate was collected by filtration, washed, and dried.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~69% | Patent Literature (citing 1930 method)[1] |
| Purity | Reported as pure | Patent Literature (citing 1930 method)[1] |
Chlorination with Bleaching Powder (Calcium Hypochlorite)
Another common historical method utilized bleaching powder (a mixed salt of calcium hypochlorite) as the chlorinating agent. This method was often carried out in the presence of acetic acid.
Reaction Pathway:
Figure 3: Synthesis of this compound using Bleaching Powder.
Experimental Protocol:
-
Reactants:
-
Acetanilide
-
Bleaching powder (Calcium Hypochlorite)
-
Glacial acetic acid
-
-
Procedure:
-
Acetanilide was dissolved in glacial acetic acid.
-
A paste of bleaching powder in water was prepared.
-
The bleaching powder paste was added portion-wise to the acetanilide solution with constant stirring, while maintaining a controlled temperature.
-
After the addition was complete, the reaction mixture was stirred for an additional period.
-
The mixture was then poured into a large volume of water to precipitate the this compound.
-
The crude product was filtered, washed thoroughly with water, and purified by recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not explicitly quantified in early reports, but noted to produce a mixture of o- and p-chloroacetanilides as well. | Jones and Orton, J. Chem. Soc., Trans., 1909 |
| Product Composition | A mixture of N-chloro-, o-chloro-, and p-chloroacetanilide | Jones and Orton, J. Chem. Soc., Trans., 1909 |
Summary of Historical Methods
The table below summarizes the key aspects of the historical preparation methods for this compound, allowing for a direct comparison of their features.
| Method | Chlorinating Agent | Key Reaction Conditions | Reported Yield | Key Advantages/Disadvantages |
| Chattaway and Orton (1901) | Hypochlorous Acid | Buffered with sodium bicarbonate, low temperature | Not specified | Advantage: Minimized C-chlorination. Disadvantage: Preparation of pure hypochlorous acid can be challenging. |
| Method from 1930 | Chlorine Gas / Sodium Carbonate | 5 °C, aqueous solution | ~69%[1] | Advantage: Simpler procedure, good yield. |
| Bleaching Powder Method | Calcium Hypochlorite | Acetic acid as solvent | Not specified | Advantage: Readily available and inexpensive chlorinating agent. Disadvantage: Can lead to a mixture of N- and C-chlorinated products. |
Conclusion
The historical methods for the preparation of this compound illustrate the evolution of synthetic organic chemistry. Early methods focused on controlling the selectivity of chlorination, with the work of Chattaway and Orton being a notable example of directing the reaction towards N-substitution. Subsequent developments, such as the 1930 method, aimed for improved simplicity and yield. While these historical methods have largely been superseded by more modern and efficient procedures, they remain fundamental to the understanding of N-chlorination reactions and serve as a testament to the ingenuity of early organic chemists. This guide provides a valuable resource for researchers and professionals interested in the historical context and practical details of these foundational synthetic transformations.
References
An In-depth Technical Guide to the Theoretical and Experimental Properties of N-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetanilide, a halogenated derivative of acetanilide (B955), serves as a valuable intermediate in organic synthesis and as a subject of study in reaction kinetics and mechanistic investigations. Its reactivity, particularly the propensity to undergo the Orton rearrangement, has been a topic of academic interest for over a century. In the context of drug development, while not a therapeutic agent itself, the chloroacetamide scaffold is present in various biologically active molecules, including herbicides. Understanding the fundamental properties of this compound provides a foundational knowledge base for researchers working with related compounds. This technical guide offers a comprehensive overview of the theoretical and experimental properties of this compound, detailing its synthesis, spectroscopic characterization, and potential biological implications based on related structures.
Theoretical and Computational Properties
Molecular Structure and Properties:
Density Functional Theory (DFT) is a powerful method for calculating the geometric and electronic properties of molecules like this compound. Key theoretical parameters that can be determined include bond lengths, bond angles, dihedral angles, and electronic properties such as the dipole moment and molecular electrostatic potential. These calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
Table 1: Theoretical Properties of this compound
| Property | Theoretical Value (Calculated) | Method/Basis Set (Typical) |
| Molecular Formula | C8H8ClNO | - |
| Molecular Weight | 169.61 g/mol | - |
| Optimized Geometry | ||
| C-N bond length | Data not available | DFT/B3LYP/6-311++G(d,p) |
| N-Cl bond length | Data not available | DFT/B3LYP/6-311++G(d,p) |
| C=O bond length | Data not available | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | Data not available | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-311++G(d,p) |
Spectroscopic Properties (Theoretical):
Computational methods can also predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments and understand the vibrational and electronic nature of the molecule.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Theoretical (Calculated) Wavenumber/Chemical Shift | Experimental Wavenumber/Chemical Shift |
| IR Spectroscopy | ||
| C=O stretch | Data not available | ~1700 cm⁻¹ |
| N-H bend (amide II) | Data not available | ~1530 cm⁻¹ |
| C-N stretch | Data not available | ~1370 cm⁻¹ |
| ¹H NMR Spectroscopy | ||
| Aromatic protons | Data not available | ~7.3-7.6 ppm |
| Methyl protons | Data not available | ~2.2 ppm |
Note: A direct, published comparison of calculated and experimental spectroscopic data for this compound is not available. The experimental values are approximate and based on typical ranges for similar compounds.
Experimental Properties and Protocols
The experimental characterization of this compound provides tangible data on its physical and chemical behavior.
Table 3: Physicochemical Properties of this compound
| Property | Experimental Value | Reference |
| CAS Number | 579-11-3 | [1] |
| Molecular Formula | C8H8ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Light beige solid; crystalline powder | |
| Melting Point | 92 °C | |
| Boiling Point | 234.2 ± 23.0 °C (Predicted) | |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Practically insoluble in water; soluble in alcohol | |
| Crystal Structure | Orthorhombic |
Experimental Protocols:
Synthesis of this compound via Trichloroisocyanuric Acid
This method provides a high-yielding and straightforward synthesis of this compound from acetanilide.[2]
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Acetone
-
Saturated aqueous sodium bicarbonate solution
-
1L three-necked round-bottom flask
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
In a 1L three-necked round-bottom flask equipped with a magnetic stirrer, combine 400 mL of dichloromethane and 50 mL of acetone.
-
Add 86 g of trichloroisocyanuric acid to the solvent mixture and stir until dissolved.
-
Cool the system to 0 °C using a cooling bath.
-
Slowly add 100 g of acetanilide to the reaction mixture, ensuring the temperature is maintained between 0-10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to proceed for 5 hours at room temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and concentrate it under reduced pressure to obtain the solid this compound.
-
The product can be further purified by recrystallization. The reported yield is over 88% with a purity of >99% by HPLC.[2]
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Protocol: A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared. The spectrum is then recorded using an FT-IR spectrometer.
-
Expected Absorptions:
-
~3300 cm⁻¹ (N-H stretch, if any residual acetanilide is present)
-
~3100-3000 cm⁻¹ (aromatic C-H stretch)
-
~1700 cm⁻¹ (strong, C=O stretch of the amide)
-
~1600, 1490 cm⁻¹ (aromatic C=C stretches)
-
~1530 cm⁻¹ (N-H bend, amide II, may be weak or absent)
-
~1370 cm⁻¹ (C-N stretch)
-
~750, 690 cm⁻¹ (C-H out-of-plane bending for monosubstituted benzene)
-
¹H NMR Spectroscopy:
-
Protocol: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The spectrum is then acquired on an NMR spectrometer.
-
Expected Chemical Shifts:
-
~7.3-7.6 ppm (multiplet, 5H, aromatic protons)
-
~2.2 ppm (singlet, 3H, methyl protons)
-
The Orton Rearrangement
A characteristic reaction of N-haloanilides is the Orton rearrangement, an acid-catalyzed intramolecular rearrangement where the halogen migrates from the nitrogen atom to the aromatic ring, predominantly to the para position, with some ortho substitution.[3][4][5][6]
Mechanism:
-
Protonation of the amide oxygen by an acid (e.g., HCl) increases the electrophilicity of the carbonyl carbon.
-
Chloride ion attacks the chlorine atom on the nitrogen, leading to the formation of acetanilide and molecular chlorine (Cl₂).
-
The generated chlorine then acts as an electrophile in a standard electrophilic aromatic substitution reaction with the acetanilide.
-
Due to the ortho-, para-directing nature of the acetamido group, the chlorine adds to the ortho and para positions. The para product is generally favored due to reduced steric hindrance.
-
Loss of a proton from the arenium ion intermediate restores aromaticity, yielding the final p-chloroacetanilide (B1165894) and o-chloroacetanilide products.
Biological Activity and Relevance
While this compound itself is not used as a drug, the chloroacetamide moiety is a key feature of a class of widely used herbicides, including alachlor, acetochlor, and metolachlor. The study of these related compounds provides insights into the potential biological effects and mechanisms of action.
Mechanism of Action of Chloroacetamide Herbicides:
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][7][8][9] VLCFAs are essential components of cell membranes and the plant cuticle.
-
Inhibition of Elongases: Chloroacetamides are believed to covalently bind to the active site of elongase enzymes, which are responsible for the extension of fatty acid chains beyond 18 carbons. This binding is thought to occur via nucleophilic attack from a cysteine residue in the enzyme's active site on the electrophilic carbon of the chloroacetamide.
-
Disruption of Cell Growth and Division: The inhibition of VLCFA synthesis disrupts the formation of new cell membranes, which is critical for cell division and plant growth. This leads to the characteristic symptoms of chloroacetamide herbicide injury, such as stunted growth and malformed seedlings.
Induction of Oxidative Stress and Apoptosis:
Studies on chloroacetamide herbicides have also indicated that they can induce oxidative stress in cells. This can lead to a cascade of downstream effects, including the activation of signaling pathways involved in apoptosis (programmed cell death).
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1][10][11][12][13] Some research suggests that chloroacetamide herbicides can lead to the phosphorylation and activation of components of the MAPK/ERK pathway, such as p38 and JNK, which can ultimately trigger apoptosis.[14]
Conclusion
This compound is a molecule of significant interest from both a synthetic and mechanistic perspective. While a complete, direct comparison of its theoretical and experimental quantitative data is an area for future research, the available information on its synthesis, characterization, and the biological activity of related chloroacetamides provides a solid foundation for researchers. The protocols and mechanisms detailed in this guide serve as a valuable resource for those working with this compound and similar compounds, particularly in the fields of organic synthesis, reaction kinetics, and in the early stages of drug discovery and development where understanding the properties of key chemical scaffolds is paramount.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. scribd.com [scribd.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 12. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
N-Chloroacetanilide: A Versatile Scaffold for Medicinal Chemistry Exploration
An In-depth Technical Guide on its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the promising yet underexplored potential of N-Chloroacetanilide as a foundational scaffold in medicinal chemistry. While direct therapeutic applications of the parent compound remain largely uninvestigated, its derivatives have demonstrated a breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document aims to provide a comprehensive overview of the existing research, focusing on quantitative data, experimental protocols, and potential mechanisms of action to inspire and guide future drug discovery and development efforts.
Introduction to this compound
This compound (C8H8ClNO) is a chlorinated derivative of acetanilide.[1] Historically, its isomers and related compounds have been utilized as intermediates in the synthesis of various pharmaceuticals, including analgesics and antipyretics.[2] The core structure of this compound presents a reactive electrophilic site due to the chlorine atom attached to the acetamide (B32628) nitrogen, making it a valuable starting point for the synthesis of a diverse array of derivatives through nucleophilic substitution.[3] This reactivity, combined with the adaptable phenyl ring, allows for systematic structural modifications to modulate pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is typically straightforward, primarily involving the chloroacetylation of anilines.
General Synthesis of N-Chloroacetanilides
A common method for synthesizing N-substituted-2-chloroacetamides involves the reaction of a corresponding aniline (B41778) with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4] More recent green chemistry approaches utilize phosphate (B84403) buffer as a medium, allowing for rapid and efficient N-chloroacetylation of anilines and amines.[5]
Experimental Protocol: Green Synthesis of N-Chloroacetanilides[5]
This protocol describes a rapid, metal-free, and environmentally friendly method for the N-chloroacetylation of anilines.
Materials:
-
Substituted aniline (0.75 mmol)
-
Chloroacetyl chloride (0.8 mmol)
-
Propylene (B89431) oxide (1.6 mmol)
-
Phosphate buffer (20 mmol, 10 µL/1 mg of substrate)
-
Acetonitrile (B52724) (if required for solubility)
Procedure:
-
Dissolve the substituted aniline in the phosphate buffer. If the aniline has poor solubility, add a minimal amount of acetonitrile to achieve dissolution.
-
Add propylene oxide to the reaction mixture.
-
Add chloroacetyl chloride dropwise to the mixture while stirring at room temperature.
-
Continue stirring for 20 minutes. The reaction progress can be monitored by a negative ninhydrin (B49086) test, which indicates the consumption of the primary amine.
-
Upon completion, the product often precipitates out of the solution.
-
Isolate the product by simple filtration.
-
Wash the solid product with water and dry to obtain the this compound derivative.
Diagram: General Synthesis Workflow for this compound Derivatives
References
- 1. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
N-Chloroacetanilide: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Chloroacetanilide is a versatile reagent and precursor in organic synthesis, primarily recognized for its role as a chlorinating agent and its participation in the esteemed Orton rearrangement. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, key chemical transformations, and applications as a precursor to valuable organic molecules, particularly heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in organic and medicinal chemistry.
Physicochemical Properties of this compound
This compound is a white to pale yellow crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 579-11-3 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Melting Point | 90-94 °C | [2] |
| Boiling Point | 234.2 ± 23.0 °C (Predicted) | [2] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, ranging from traditional chlorination approaches to more modern, environmentally benign procedures.
Synthesis of this compound: A Comparative Overview
The following table summarizes and compares different methodologies for the synthesis of this compound, highlighting the reagents, conditions, and yields.
| Method | Chlorinating Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Method 1 | Dichlorine monoxide | Water | 15-30 | 5 hours | 98.9 | [4] |
| Method 2 | Trichloroisocyanuric acid (TCCA) | Dichloromethane (B109758), Acetone | 0-10 | 4-6 hours | >88 | |
| Method 3 | Chloroacetyl chloride | Phosphate buffer | Room Temp. | 20 minutes | High |
Experimental Protocols for the Synthesis of this compound
Protocol 1: Synthesis using Dichlorine Monoxide [4]
-
To a 500 mL reaction flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.
-
Add 4.42 g of sodium hydroxide (B78521) to the reaction flask and stir until dissolved.
-
Add 50.02 g of acetanilide (B955) to the mixture.
-
Introduce 20.9 g of dichlorine monoxide into the reaction flask while maintaining the temperature between 15-30 °C.
-
Continue the reaction for 5 hours at this temperature.
-
Filter the resulting solid, which is this compound.
-
Dry the solid to obtain the final product (62.92 g, 98.9% molar yield, 98.7% purity).
Protocol 2: Synthesis using Trichloroisocyanuric Acid (TCCA)
-
In a 1 L reaction flask, combine 400 mL of dichloromethane and 50 mL of acetone.
-
Add 86 g of trichloroisocyanuric acid and stir until dissolved.
-
Cool the system to 0 °C.
-
Slowly add acetanilide to initiate the reaction, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to proceed for 4-6 hours at room temperature.
-
Quench the reaction by adding an alkaline aqueous solution (e.g., saturated sodium bicarbonate or sodium carbonate solution).
-
Separate the organic layer and concentrate it to obtain the this compound solid (yield >88%, HPLC purity >99%).
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
The Orton Rearrangement: A Key Transformation
The Orton rearrangement is a hallmark reaction of N-haloanilides, including this compound. It involves the migration of the chlorine atom from the nitrogen to the aromatic ring, typically yielding a mixture of ortho- and para-chloroacetanilides. This rearrangement can be catalyzed by acids, light, or solid catalysts like clays.
Quantitative Data on the Orton Rearrangement
The product distribution of the Orton rearrangement is highly dependent on the catalyst and reaction conditions. The following table provides a comparative overview.
| Catalyst | Solvent | Temperature (°C) | para-Isomer (%) | ortho-Isomer (%) | Other Products (%) | Reference(s) |
| HCl | Aqueous | Ambient | High | Low | Aniline (B41778) (~25%) | |
| K10-Montmorillonite Clay | Carbon Tetrachloride | 60 | 92 | 8 | None detected | |
| Al³⁺-Montmorillonite Clay | Carbon Tetrachloride | 60 | 93 | 7 | None detected | |
| Fe³⁺-Montmorillonite Clay | Carbon Tetrachloride | 60 | 94 | 6 | None detected |
Experimental Protocol for the Clay-Catalyzed Orton Rearrangement
-
In a reaction vessel, suspend this compound in carbon tetrachloride.
-
Add a cation-exchanged K10-montmorillonite clay (e.g., Al³⁺ or Fe³⁺ exchanged) in a 2:1 ratio (clay:substrate).
-
Stir the mixture at 60 °C for 1 hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, filter the clay catalyst.
-
Evaporate the solvent to obtain the mixture of o- and p-chloroacetanilide.
-
The products can be separated by chromatography.
Mechanistic Pathway of the Acid-Catalyzed Orton Rearrangement
Caption: Mechanism of the acid-catalyzed Orton rearrangement.
This compound as a Precursor in Heterocyclic Synthesis
This compound and its derivatives are valuable building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules.
Synthesis of Benzodiazepines
N'-substituted 2-aminoacetanilides, which can be derived from 2-chloroacetanilides, are key intermediates in the synthesis of 1,4-benzodiazepin-2-ones, a class of compounds with significant pharmacological activities.
Experimental Protocol for the Synthesis of N'-substituted 2-aminoacetanilides
-
Step 1: Synthesis of 2-Chloroacetanilides: React the appropriately substituted aniline with chloroacetyl chloride to obtain the corresponding 2-chloroacetanilide.
-
Step 2: Nucleophilic Substitution: Combine the 2-chloroacetanilide (2 mmol) with a 33% w/w solution of methylamine (B109427) (10 mL) in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the desired 2-aminoacetanilide can be isolated and purified.
Synthesis of Phenothiazines
N-(2-Chloroacetyl)phenothiazine, synthesized from phenothiazine (B1677639) and chloroacetyl chloride, serves as a versatile intermediate for the preparation of various phenothiazine derivatives with potential medicinal applications.
Experimental Protocol for the Synthesis of N-(2-Chloroacetyl)phenothiazine
-
Dissolve 10H-Phenothiazine (0.01 mol) in 50 mL of dry benzene.
-
Cool the solution to 0-5 °C and add chloroacetyl chloride (0.01 mol).
-
Reflux the reaction mixture with stirring for 3-4 hours at 50-60 °C.
-
After the reaction is complete, distill off the solvent.
-
Pour the residue onto ice-cold water to precipitate the product.
-
The resulting solid can be filtered and recrystallized from ether.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the production of doxycycline, a broad-spectrum tetracycline (B611298) antibiotic. In this synthesis, this compound acts as a chlorinating agent for a key intermediate, 11-alpha-chloro-6-demethyl-6-deoxytetracycline.
Conclusion
This compound is a precursor of significant importance in organic synthesis. Its straightforward preparation and the reactivity of the N-Cl bond make it a valuable tool for chlorination reactions and for constructing more complex molecular architectures. The Orton rearrangement provides a classic yet powerful method for the regioselective introduction of chlorine onto an aromatic ring. Furthermore, its utility as a building block for heterocyclic systems, such as benzodiazepines and phenothiazines, underscores its relevance in medicinal chemistry and drug discovery. The detailed protocols and compiled data in this guide are intended to facilitate further research and application of this versatile compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrap.net [ijrap.net]
The N-Cl Bond in N-Chloroacetanilide: A Gateway to Diverse Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Chloroacetanilide, a prominent member of the N-haloamide family, serves as a versatile reagent and a subject of significant mechanistic study in organic chemistry. The reactivity of this compound is fundamentally governed by the nature of the nitrogen-chlorine (N-Cl) bond. This bond is polarized, with the chlorine atom bearing a partial positive charge (δ+), rendering it susceptible to nucleophilic attack and capable of acting as a source of electrophilic chlorine. This guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of the N-Cl bond in this compound, with a focus on its utility in synthetic transformations.
Synthesis of this compound
The preparation of this compound can be achieved through several methods, each with its own advantages in terms of efficiency and reaction conditions.
A common laboratory-scale synthesis involves the reaction of acetanilide (B955) with a chlorinating agent. One documented method utilizes dichlorine monoxide, affording the product in high yield.[1] Another approach employs trichloroisocyanuric acid in an anhydrous system, which has the benefit of reducing aqueous waste.[2] A green chemistry approach has also been reported, involving the rapid N-chloroacetylation of anilines in a phosphate (B84403) buffer.[3][4]
Experimental Protocol: Synthesis using Dichlorine Monoxide[1]
-
Reaction Setup: To a 500 mL reaction flask equipped with a thermometer and a mechanical stirrer, add 300.14 g of purified water.
-
Base Addition: Add 4.42 g of sodium hydroxide (B78521) to the flask.
-
Substrate Addition: Introduce 50.02 g of acetanilide into the reaction mixture.
-
Chlorination: Bubble 20.9 g of dichlorine monoxide gas into the flask.
-
Reaction Conditions: Maintain the reaction temperature between 15 and 30 °C for 5 hours.
-
Isolation: Filter the resulting solid this compound.
-
Drying: Dry the solid to obtain the final product.
This method has been reported to yield this compound with a purity of 98.7% and a molar yield of 98.9%.[1]
Experimental Protocol: Synthesis using Trichloroisocyanuric Acid[2]
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of dichloromethane (B109758) and acetone (B3395972). The recommended volume ratio of acetanilide to dichloromethane to acetone is 1:4-6:0.3-0.5.
-
Reactant Addition: Slowly add acetanilide to a solution of trichloroisocyanuric acid in the organic solvent mixture. The molar ratio of acetanilide to trichloroisocyanuric acid should be between 1:0.4 and 1:0.6.
-
Temperature Control: Maintain the system temperature between 0 and 10 °C during the addition of acetanilide.
-
Reaction Time: After the addition is complete, allow the reaction to proceed for 4-6 hours at room temperature.
-
Quenching: Quench the reaction by adding an alkaline aqueous solution, such as a saturated solution of sodium bicarbonate or sodium carbonate.
-
Workup: Allow the mixture to stand for layering, then separate the organic layer.
-
Isolation: Concentrate the organic layer to obtain solid this compound.
Key Reactivity Pathways of the N-Cl Bond
The polarized N-Cl bond in this compound dictates its primary modes of reactivity, which include the Orton rearrangement, its function as a chlorinating agent, and its susceptibility to nucleophilic attack at the chlorine atom.
The Orton Rearrangement
The most characteristic reaction of this compound is the Orton rearrangement, an acid-catalyzed intramolecular migration of the chlorine atom from the nitrogen to the aromatic ring, yielding a mixture of ortho- and para-chloroacetanilides.[5][6] This reaction is not a true intramolecular rearrangement but proceeds through an intermolecular mechanism involving the formation of molecular chlorine as a key intermediate.[7][8]
The generally accepted mechanism involves the protonation of the this compound, followed by nucleophilic attack of a chloride ion on the electrophilic chlorine atom to generate acetanilide and molecular chlorine. The acetanilide is then subsequently chlorinated by the in situ generated chlorine.[7][9]
Kinetic studies have shown that the reaction is first-order with respect to this compound and is accelerated by the presence of acid.[7] The product distribution between the ortho and para isomers is similar to that observed in the direct chlorination of acetanilide.[5]
Table 1: Product Distribution in the Orton Rearrangement of this compound
| Catalyst/Conditions | Solvent | para-Chloroacetanilide (%) | ortho-Chloroacetanilide (%) | Aniline (%) | Reference |
| HCl | Aqueous | Major product | Minor product | ~25 | [10] |
| K10-Montmorillonite Clay | Carbon Tetrachloride | 92 | 8 | 0 | [10] |
| Al³⁺-Montmorillonite Clay | Carbon Tetrachloride | 93 | 7 | 0 | [10] |
| Fe³⁺-Montmorillonite Clay | Carbon Tetrachloride | 92 | 8 | 0 | [10] |
The use of solid acid catalysts like montmorillonite (B579905) clays (B1170129) can significantly improve the efficiency and selectivity of the Orton rearrangement, favoring the formation of the para isomer and suppressing the formation of cleavage products like aniline.[10]
This compound as a Chlorinating Agent
The electrophilic nature of the chlorine atom in this compound allows it to act as a chlorinating agent for various substrates. This reactivity is harnessed in the Orton rearrangement itself, where the regenerated acetanilide is chlorinated. This property can be extended to other nucleophilic substrates, although its application as a general chlorinating agent is less common than other N-halo reagents.
Nucleophilic Attack at the Chlorine Atom
The N-Cl bond is susceptible to attack by nucleophiles at the chlorine atom, leading to the formation of acetanilide and a chlorinated nucleophile. This reactivity pathway is distinct from nucleophilic substitution at the carbonyl carbon or the aromatic ring.
Studies have shown that this compound reacts with triethylamine (B128534) in aqueous solution via two parallel pseudo-second-order paths: an uncatalyzed path and an acid-catalyzed, Orton-like mechanism.[11] The uncatalyzed reaction is a direct nucleophilic displacement at the chlorine atom.[9][11] This reaction is accelerated by electron-withdrawing substituents on the aromatic ring, with a Hammett ρ value of 3.87, indicating a significant buildup of negative charge in the aromatic ring in the transition state.[11]
Similar nucleophilic substitution reactions have been observed with substituted phenoxides.[12] The reactivity of related α-chloroacetanilide herbicides with various nucleophiles has also been extensively studied, with the reaction proceeding via an intermolecular SN2 mechanism.[13][14][15] The reactivity of the nucleophile plays a crucial role, with sulfur-based nucleophiles generally exhibiting higher reaction rates.[16][17]
Experimental Protocol: Kinetic Analysis of the Orton Rearrangement[7]
-
Solution Preparation: Prepare a solution of this compound (e.g., 0.002 mol/L) in the desired solvent (e.g., aqueous solution with varying HCl concentrations).
-
Temperature Control: Place the reaction mixture in a thermostatted bath to maintain a constant temperature (e.g., 15, 25, or 35 °C).
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 3 mL) of the reaction mixture.
-
Quenching and Titration: Add the aliquot to a solution of potassium iodide (e.g., 10 mL of 0.1 N KI). The this compound will oxidize the iodide to iodine.
-
Analysis: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (e.g., 0.002 mol/L) using starch as an indicator.
-
Data Analysis: The concentration of this compound at each time point is proportional to the volume of thiosulfate solution used. Plot the natural logarithm of the concentration versus time to determine the first-order rate constant.
Stability and Handling
This compound is a crystalline solid at room temperature.[18] It should be handled with care as it can be corrosive and cause severe skin burns and eye damage.[19] When heated above its melting point (around 87-88 °C), it can undergo a vigorous decomposition.[20] Therefore, it is important to store this compound in a cool, dry place and avoid exposure to heat, light, and acid, which can catalyze its rearrangement.
Conclusion
The reactivity of the N-Cl bond in this compound is a rich and multifaceted area of study. The electrophilic nature of the chlorine atom makes it a key participant in the synthetically important Orton rearrangement and a target for nucleophilic attack. Understanding the mechanisms of these reactions and the factors that influence them is crucial for harnessing the full potential of this compound and related N-haloamides in organic synthesis and for comprehending their behavior in various chemical and biological systems. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tmv.ac.in [tmv.ac.in]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Nucleophilic substitution at centers other than carbon: reaction at the chlorine of N-chloroacetanilides with triethylamine as the nucleophile (Journal Article) | OSTI.GOV [osti.gov]
- 12. Nucleophilic substitution at centers other than carbon. 2. Reaction at the chlorine of this compound with substituted phenoxides (Journal Article) | OSTI.GOV [osti.gov]
- 13. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. LI.—The chlorination of anilides. Part II. The decomposition of this compound by heat - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for N-Chloroacetylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-chloroacetylation of anilines, a crucial transformation in organic synthesis, particularly for introducing a reactive handle for further molecular functionalization in drug development.[1] The protocols cover various methodologies, including environmentally friendly approaches in aqueous media.
Introduction
N-chloroacetylation is a fundamental reaction that forms a stable amide bond, a common feature in a vast array of pharmaceuticals and biologically active compounds.[1][2] Chloroacetyl chloride is a frequently used reagent for this purpose due to its high reactivity and cost-effectiveness.[1] The resulting α-chloroacetylated aniline (B41778) serves as a versatile intermediate, with the chloro group acting as a leaving group for subsequent nucleophilic substitution, enabling the synthesis of more complex molecular architectures.[1] This document outlines a robust and efficient protocol for this transformation.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-chloroacetylation of various anilines using a green chemistry approach in an aqueous phosphate (B84403) buffer. This method is notable for its rapid reaction times and high yields, avoiding the use of hazardous organic solvents.[1][3][4]
| Entry | Aniline Derivative | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
Experimental Protocols
This section details the experimental procedures for the N-chloroacetylation of anilines.
Method 1: Rapid N-Chloroacetylation in Aqueous Phosphate Buffer [1][3][4]
This protocol is an environmentally friendly method that offers high yields and short reaction times.
Materials:
-
Substituted Aniline (6 mmol)
-
Chloroacetyl Chloride (6.1 mmol)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
-
Cold water for washing
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (6 mmol) in the phosphate buffer.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-20 minutes.[1][3]
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the product by filtration.
-
Wash the collected solid with cold water to remove any remaining impurities.
-
Dry the purified product.
Method 2: N-Chloroacetylation using a Base in an Organic Solvent [5]
This protocol utilizes a base in an organic solvent, a more traditional approach to N-acylation.
Materials:
-
Substituted Aniline (6 mmol)
-
Chloroacetyl Chloride (6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Tetrahydrofuran (THF) (5 ml)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
-
Cold water for precipitation
-
Filtration apparatus
Procedure:
-
Dissolve the substituted aniline (6 mmol) in THF (5 ml) in a 50 mL round-bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the purified product.
Visualizations
The following diagrams illustrate the general chemical reaction and the experimental workflow for the N-chloroacetylation of anilines.
Caption: General N-chloroacetylation reaction of anilines.
Caption: Experimental workflow for N-chloroacetylation.
References
Application of N-Chloroacetanilide Derivatives in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetanilide derivatives are pivotal intermediates in the synthesis of a major class of herbicides known as chloroacetanilides. These herbicides are widely utilized in agriculture for the pre-emergence control of annual grasses and broadleaf weeds in a variety of crops. The herbicidal activity of these compounds stems from their ability to inhibit very long-chain fatty acid synthesis in susceptible plants, leading to a cessation of growth.[1] This document provides detailed application notes and protocols for the synthesis of chloroacetanilide herbicides, focusing on the preparation of Butachlor as a representative example.
Chemical Synthesis of Chloroacetanilide Herbicides
The synthesis of chloroacetanilide herbicides, such as Butachlor and Alachlor, typically involves the N-alkoxymethylation of a 2-chloro-N-arylacetamide intermediate. While this compound itself is a related structure, the core of these herbicides is a substituted N-phenyl-2-chloroacetamide. The following sections detail the synthesis of Butachlor, a widely used herbicide.
Synthesis of Butachlor from 2,6-Diethylaniline (B152787)
The industrial synthesis of Butachlor is a two-step process starting from 2,6-diethylaniline. The initial step is the chloroacetylation of 2,6-diethylaniline to produce the key intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with a butoxymethylating agent to yield Butachlor.[1]
Experimental Protocol: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate)
This protocol is adapted from established industrial synthesis routes.[2]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a tail gas absorption apparatus, add 0.1 molar equivalents of 2,6-diethylaniline and 0.15 molar equivalents of monochloroacetic acid.
-
Reaction: While stirring, slowly drip in 0.05 molar equivalents of phosphorus trichloride (B1173362) at room temperature. The reaction temperature should be maintained between 50-60 °C during the addition.
-
Heating: After the addition is complete, heat the reaction mixture to 85-105 °C and maintain this temperature for 1-3 hours.
-
Work-up: Upon completion, the reaction mixture contains the desired intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate can be used in the next step with or without further purification.
Experimental Protocol: Synthesis of Butachlor
This protocol describes the N-alkoxymethylation of the intermediate to yield Butachlor.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-chloro-N-(2,6-diethylphenyl)acetamide (0.1 molar equivalents) in an alkaline aqueous solution.
-
Reaction: To the stirred solution, add 0.1 to 0.15 molar equivalents of chloromethyl butyl ether dropwise over a period of 0.5 to 1 hour. The reaction temperature should be maintained between 10-50 °C.
-
Stirring: Continue stirring the reaction mixture for 0.5 to 1 hour after the addition is complete.
-
Purification: The crude Butachlor obtained is then purified. This typically involves:
-
Neutralization: To remove any acidic byproducts.
-
Washing: The product is washed with water to remove water-soluble impurities.[1]
-
-
Isolation: The final product, N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide (Butachlor), is isolated.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of Butachlor and its intermediate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | 225.71 | 135 - 136 | ~90 | [2][3] |
| Butachlor | C17H26ClNO2 | 311.85 | -5 | >90 | [2][4] |
Diagrams
Synthesis Workflow
The following diagram illustrates the two-step synthesis of Butachlor.
References
- 1. benchchem.com [benchchem.com]
- 2. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 3. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of p-Chloroacetanilide from N-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of para-chloroacetanilide from N-chloroacetanilide via the Orton rearrangement. The Orton rearrangement is a classic and efficient method for the halogenation of aromatic amines, proceeding through an acid-catalyzed or photochemical mechanism. These protocols offer comprehensive, step-by-step procedures for both the synthesis of the this compound precursor and its subsequent rearrangement to the desired para-chloroacetanilide product. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing clear methodologies and comparative data to facilitate reproducible and high-yield preparations.
Introduction
para-Chloroacetanilide is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1] The Orton rearrangement of this compound is a well-established and reliable method for its preparation.[2][3] This rearrangement involves the migration of a chlorine atom from the nitrogen of the amide to the para position of the aromatic ring, with a smaller amount of the ortho isomer also being formed.[2] The reaction is typically catalyzed by acids, such as hydrochloric acid, or can be induced photochemically.[4][5]
This document outlines two primary experimental approaches: the acid-catalyzed rearrangement and a clay-catalyzed variation, which offers a milder and potentially more selective alternative. Additionally, a detailed protocol for the synthesis of the starting material, this compound, from acetanilide (B955) is provided.
Data Presentation
The following tables summarize the quantitative data from various reported methods for the synthesis of this compound and its rearrangement to p-chloroacetanilide (B1165894), allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis of this compound from Acetanilide
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Dichlorine monoxide / NaOH | Water | 15-30 | 5 | 98.9 | 98.7 | [6] |
| 2 | Trichloroisocyanuric acid | Dichloromethane (B109758) / Acetone (B3395972) | 0-10 | 4-6 | 90.5 | 99.1 (HPLC) | [7] |
Table 2: Rearrangement of this compound to p-Chloroacetanilide
| Method | Catalyst / Conditions | Solvent | Temperature (°C) | Reaction Time | p/o Ratio | Yield (%) | Reference |
| Acid-Catalyzed | Hydrochloric Acid | Acetic Acid | Room Temp. | - | Major product is para | High | [3][8] |
| Clay-Catalyzed | K10-Montmorillonite Clay | Carbon Tetrachloride | 60 | 1 h (stirring) | 95:5 | Quantitative | [9] |
| Photochemical | UV Light | Solid State | - | - | - | - | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanism and experimental workflows.
Caption: Acid-catalyzed Orton rearrangement mechanism.
Caption: Workflow for p-chloroacetanilide synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetanilide
This protocol is adapted from a high-yield synthesis method.[7]
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (DCM)
-
Acetone
-
Saturated sodium bicarbonate solution
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer in an ice bath.
-
Add dichloromethane and acetone to the flask in a 6:0.4 volume ratio relative to the mass of acetanilide (e.g., for 10 g of acetanilide, use 60 mL of DCM and 4 mL of acetone).
-
Cool the solvent mixture to 0-10 °C.
-
Slowly add trichloroisocyanuric acid (0.5 molar equivalents relative to acetanilide) to the cooled solvent with stirring until it dissolves.
-
Gradually add acetanilide to the reaction mixture while maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer using a rotary evaporator to obtain solid this compound.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Acid-Catalyzed Rearrangement of this compound to p-Chloroacetanilide
This protocol describes the classic acid-catalyzed Orton rearrangement.[3][8]
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Crushed ice
-
Beaker
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolve this compound in glacial acetic acid in a beaker with stirring.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), pour the reaction mixture over crushed ice in a separate beaker.
-
Stir the mixture until a precipitate of p-chloroacetanilide forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining acid.
-
Dry the product in a desiccator or oven at a low temperature.
-
The crude product can be purified by recrystallization from ethanol (B145695) or aqueous ethanol.[1]
Protocol 3: Clay-Catalyzed Rearrangement of this compound to p-Chloroacetanilide
This protocol provides a milder alternative using a solid acid catalyst.[9]
Materials:
-
This compound
-
K10-Montmorillonite clay
-
Carbon tetrachloride
-
Reaction flask with a condenser
-
Heating mantle with a stirrer
-
Filtration setup
Procedure:
-
In a round-bottom flask, suspend this compound and K10-montmorillonite clay (in a 1:2 mass ratio) in carbon tetrachloride.
-
Heat the mixture to 60 °C with vigorous stirring under a reflux condenser for 1 hour.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the clay catalyst.
-
Wash the clay with a small amount of carbon tetrachloride.
-
Combine the filtrate and washings.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent.
Characterization of p-Chloroacetanilide
-
Appearance: White to off-white crystalline solid.[10]
-
Melting Point: 176-178 °C.[11]
-
Solubility: Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.[10]
-
¹H NMR (DMSO-d6, 400 MHz): Spectral data available.[12]
-
IR (KBr): Spectral data available.[12]
-
Mass Spectrum: Spectral data available.[13]
Safety Precautions
-
This compound and p-chloroacetanilide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The preparation of para-chloroacetanilide from this compound via the Orton rearrangement is a versatile and efficient transformation. The choice between the acid-catalyzed and clay-catalyzed methods will depend on the desired reaction conditions and selectivity. The protocols provided in this document offer detailed guidance for the successful synthesis, purification, and characterization of the target compound, serving as a practical resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. 4'-CHLOROACETANILIDE | 539-03-7 [chemicalbook.com]
- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 3. tmv.ac.in [tmv.ac.in]
- 4. Homolytic mechanisms of aromatic rearrangements. Part I. The rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Page loading... [guidechem.com]
- 11. 4 -Chloroacetanilide 97 539-03-7 [sigmaaldrich.com]
- 12. Page loading... [guidechem.com]
- 13. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Detection of N-Chloroacetanilide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetanilide and its analogues are compounds of interest in various fields, including agriculture and pharmaceuticals. Understanding their metabolic fate is crucial for assessing their efficacy, safety, and environmental impact. These application notes provide detailed protocols and analytical methods for the detection and quantification of this compound metabolites. The methodologies described are based on established techniques for structurally similar chloroacetanilide compounds and provide a robust framework for the analysis of this compound metabolites in biological and environmental matrices.
Hypothetical Metabolic Pathway of this compound
The metabolism of this compound is proposed to proceed through pathways similar to other chloroacetanilides and related compounds. Key transformations likely involve dechlorination, oxidation, and conjugation reactions. Two primary metabolic routes are hypothesized:
-
Oxidation Pathway: The chloroacetyl group can undergo oxidation to form glycolic and oxanilic acid derivatives.
-
Conjugation Pathway: The chloro group can be displaced by glutathione (B108866) (GSH), followed by further enzymatic degradation to yield sulfonic acid metabolites.
The following diagram illustrates a plausible metabolic pathway for this compound, leading to the formation of key metabolites such as N-phenyl-2-oxoacetamide (Oxanilic Acid metabolite) and 2-((phenylamino)sulfonyl)acetic acid (Sulfonic Acid metabolite).
Caption: Hypothetical metabolic pathway of this compound.
Analytical Methods
The primary methods for the detection and quantification of chloroacetanilide metabolites are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the detection of metabolites in relatively clean matrices or at higher concentrations.
Experimental Protocol:
-
Sample Preparation (Water Samples):
-
Filter the water sample through a 0.45 µm filter.
-
For trace analysis, perform Solid Phase Extraction (SPE) using a graphitized carbon cartridge.
-
Condition the SPE cartridge with an organic solvent followed by an aqueous buffer.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the metabolites with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector, monitoring at a wavelength appropriate for the metabolites (e.g., 210-250 nm).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for detecting trace levels of metabolites in complex biological matrices like plasma, urine, and tissue extracts.
Experimental Protocol:
-
Sample Preparation (Biological Samples):
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., ethyl acetate) to the sample. Vortex to mix and centrifuge to separate the layers. The metabolites will partition into the organic phase.
-
Solid Phase Extraction (SPE): Utilize SPE cartridges (e.g., C18 or mixed-mode) for cleanup and concentration of analytes from urine or tissue homogenates.[1]
-
Dry the extracted sample under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for better resolution and shorter run times.[2]
-
Column: A C18 or HILIC column can be used depending on the polarity of the metabolites.[2][3]
-
Mobile Phase: A gradient of acetonitrile or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.[4]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometry: A tandem quadrupole or Q-TOF mass spectrometer is used.[5]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of ESA and OXA metabolites.[4][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each metabolite.[6]
-
Caption: General workflow for LC-MS/MS analysis of metabolites.
Quantitative Data Summary
The following tables summarize the performance of the analytical methods for chloroacetanilide herbicide metabolites, which can be used as a starting point for method development for this compound metabolites.
Table 1: Performance of HPLC-DAD for Chloroacetanilide Metabolite Analysis in Water [7][8][9]
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.20 µg/L | [7][8][9] |
| Spike Levels | 0.25, 0.5, 2.0 µg/L | [7][9] |
| Average Recoveries | 84 - 112% | [7][8][9] |
| Relative Standard Deviations (RSD) | ≤ 18% | [7][8][9] |
Table 2: Performance of HPLC/MS for Chloroacetanilide Metabolite Analysis in Water [7][8][9][10]
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.05 µg/L | [7][8][9] |
| Method Detection Levels (MDL) | 0.009 - 0.045 µg/L | [10] |
| Spike Levels | 0.05, 0.2, 1.0, 2.0 µg/L | [7][8][9][10] |
| Average Recoveries | 75 - 125% | [7][8][10] |
| Relative Standard Deviations (RSD) | ≤ 20% | [7][8][10] |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive guide for the detection and quantification of this compound metabolites. While the provided quantitative data and specific metabolite information are based on closely related chloroacetanilide herbicides, the protocols for HPLC-DAD and LC-MS/MS are directly applicable and serve as an excellent starting point for method development and validation for this compound. The high sensitivity and selectivity of LC-MS/MS make it the recommended technique for rigorous quantitative analysis in complex biological and environmental samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
Application Note: Analysis of Chloroacetanilide Degradation Products by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetanilide herbicides, such as alachlor (B1666766), acetochlor, and butachlor, are extensively used in agriculture for weed control.[1][2] Due to their widespread application, concerns regarding their environmental fate and the potential toxicity of their degradation products have grown.[3] These herbicides break down in the environment, primarily through microbial action, into more polar and mobile metabolites, principally ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[1][2] These degradation products are frequently detected in ground and surface water, necessitating sensitive and reliable analytical methods for their monitoring.[1][2]
This application note provides a detailed protocol for the analysis of chloroacetanilide degradation products in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, enabling the accurate quantification of these compounds at low concentrations.[4][5]
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-MS/MS analysis, primarily based on protocols similar to EPA Method 535.[5][6]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step to concentrate the analytes from a large sample volume and remove potential matrix interferences.[2][7]
Materials:
-
Graphitized carbon SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
5 mM Ammonium (B1175870) acetate solution
-
Reagent water
-
Nitrogen gas for drying
-
Sample collection vials
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to dry.
-
Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining interfering substances.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 10 minutes.
-
Elution: Elute the retained analytes from the cartridge with 5 mL of ethyl acetate followed by 5 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 1 mL of 5 mM ammonium acetate solution. The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The following conditions are a general guideline and may require optimization based on the specific instrument and analytes.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific precursor and product ions will need to be optimized for each target analyte. As an example, for Alachlor ESA and Acetochlor ESA, which are structural isomers, the same MRM transition is often used, necessitating good chromatographic separation.[2][5][8]
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC-MS/MS analysis of chloroacetanilide degradation products.
Table 1: Linearity of Calibration Curves
| Analyte | Calibration Range (µg/L) | R² Value | Reference |
| Acetochlor ESA | 0.05 - 1.0 | >0.995 | [8] |
| Alachlor ESA | 0.05 - 1.0 | >0.995 | [8] |
| Metolachlor ESA | 0.05 - 1.0 | >0.995 | [8] |
| Acetochlor OA | 0.05 - 1.0 | >0.995 | [8] |
| Alachlor OA | 0.05 - 1.0 | >0.995 | [8] |
| Metolachlor OA | 0.05 - 1.0 | >0.995 | [8] |
Table 2: Recovery of Analytes from Spiked Water Samples
| Analyte | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Acetochlor ESA | 0.20 | 95 | < 5 | [7] |
| Alachlor ESA | 0.20 | 98 | < 5 | [7] |
| Metolachlor ESA | 0.20 | 102 | < 5 | [7] |
| Acetochlor OA | 0.20 | 92 | < 5 | [7] |
| Alachlor OA | 0.20 | 96 | < 5 | [7] |
| Metolachlor OA | 0.20 | 105 | < 5 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of chloroacetanilide degradation products.
Representative Degradation Pathway of Butachlor
The degradation of chloroacetanilide herbicides often involves sequential modifications of the parent molecule. The diagram below illustrates a common degradation pathway for butachlor.[9][10]
References
- 1. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of photodegradation products of alachlor in water by on-line solid-phase extraction liquid chromatography combined with tandem mass spectrometry and orthogonal-acceleration time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safe Handling and Storage of N-Chloroacetanilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of N-Chloroacetanilide. The information is compiled from safety data sheets to ensure the well-being of laboratory personnel and to maintain the integrity of the chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that may cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this material have not been fully investigated.[1] Therefore, strict adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Source |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | [1][2][4] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | [1][5] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is recommended.[1][5] | [1][5][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust respirator should be used if user operations generate dust.[1][5] | [1][5] |
Engineering Controls
Proper engineering controls are crucial for minimizing exposure to this compound.
-
Ventilation: Use only in a well-ventilated area.[1][3] Facilities storing or utilizing this material should use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[5]
-
Eyewash and Safety Shower: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
Safe Handling Protocols
Adherence to the following handling procedures is essential to prevent accidental exposure and contamination.
Protocol 1: General Handling
-
Wash hands thoroughly after handling.[1]
-
Remove contaminated clothing and wash it before reuse.[1][3]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Protocol 2: Accidental Release Measures
-
Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.
-
Large Spill: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to evacuate through the sanitary system.[5] In the case of a large spill, a self-contained breathing apparatus should be used to avoid inhalation of the product.[5]
-
General: Vacuum or sweep up material and place it into a suitable disposal container.[1] Clean up spills immediately, observing precautions in the Protective Equipment section.[1] Avoid generating dusty conditions and provide ventilation.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | Procedure | Source |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] | [1] |
| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] | [1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] | [1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3] | [1][3] |
Storage Procedures
Proper storage of this compound is vital for maintaining its stability and preventing hazardous reactions.
Table 3: Storage Conditions
| Parameter | Requirement | Source |
| Container | Store in a tightly closed container.[1][3][5] | [1][3][5] |
| Location | Store in a cool, dry, well-ventilated area.[1][3][5] | [1][3][5] |
| Incompatible Substances | Away from incompatible substances, such as oxidizing agents.[1][5] | [1][5] |
| Other Conditions | Keep away from heat and sources of ignition.[5] Protect from moisture. | [5] |
Logical Workflows
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Diagram 2: Safe Storage Logical Relationships
Caption: Key relationships for the safe storage of this compound.
References
Green Synthesis of N-Chloroacetanilide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of N-Chloroacetanilide, a key intermediate in the production of various pharmaceuticals and herbicides. The following methods have been selected for their adherence to the principles of green chemistry, focusing on the reduction of hazardous waste, use of environmentally benign solvents, and improved energy efficiency.
Overview of Green Synthesis Methods
Traditional methods for the synthesis of this compound often involve the use of hazardous reagents and volatile organic solvents, leading to significant environmental concerns. The green chemistry approaches detailed below offer safer, more sustainable alternatives with high yields and purity.
Two primary green synthesis methods are presented in detail:
-
Synthesis in Aqueous Phosphate (B84403) Buffer: A rapid, metal-free approach that utilizes water as the solvent, eliminating the need for hazardous organic solvents.[1][2][3]
-
Synthesis using Trichloroisocyanuric Acid (TCCA): An anhydrous method with high product purity and yield, which significantly reduces wastewater and allows for the recycling of byproducts.[4]
Additionally, this document will touch upon emerging energy-efficient techniques:
-
Microwave-Assisted Synthesis
-
Ultrasound-Assisted Synthesis
Quantitative Data Summary
The following tables summarize the key quantitative data for the detailed green synthesis methods, allowing for easy comparison of their efficiency and environmental impact.
Table 1: Synthesis in Aqueous Phosphate Buffer
| Parameter | Value | Reference |
| Reactants | Substituted Aniline (B41778), Chloroacetyl Chloride | [1] |
| Solvent | 0.1 M Phosphate Buffer (pH 7.4) | [1] |
| Reaction Time | 15-20 minutes | [1][2] |
| Yield | 70-90% | [1][2] |
| Key Advantages | Rapid, metal-free, avoids organic solvents | [1][2][3] |
Table 2: Synthesis using Trichloroisocyanuric Acid (TCCA)
| Parameter | Value | Reference |
| Reactants | Acetanilide (B955), Trichloroisocyanuric Acid | [4] |
| Solvent | Dichloromethane (B109758) and Acetone mixture | [4] |
| Reaction Time | 4-6 hours | [4] |
| Yield | > 88% | [4] |
| Purity (HPLC) | > 99% | [4] |
| Key Advantages | High purity, reduced wastewater, recyclable byproduct | [4] |
Experimental Protocols
Protocol 1: Green Synthesis of N-Chloroacetanilides in Phosphate Buffer
This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines in an aqueous phosphate buffer.[1] This method avoids the use of hazardous organic solvents and provides high yields in a short reaction time.[1][2]
Materials:
-
Substituted aniline (1 mmol)
-
Chloroacetyl chloride (1.2 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted aniline (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.2 mmol) dropwise to the stirring solution.
-
Continue stirring at room temperature for 15-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product precipitates out of the solution.
-
Collect the product by filtration and wash with cold water.
-
Dry the product to obtain the pure N-chloroacetylated compound. Further purification by recrystallization from ethanol (B145695) can be performed if necessary.
Protocol 2: Synthesis of this compound using Trichloroisocyanuric Acid (TCCA)
This protocol details the synthesis of this compound using TCCA in an anhydrous system, resulting in a high-purity product with minimal aqueous waste.[4]
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane
-
Acetone
-
Saturated aqueous solution of sodium bicarbonate
-
Reaction vessel with cooling capabilities
Procedure:
-
In a reaction vessel, prepare a solvent mixture of dichloromethane and acetone.
-
Cool the system to 0-10 °C.
-
Add trichloroisocyanuric acid to the solvent and stir until dissolved.
-
Slowly add acetanilide to the reaction mixture, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to stand and separate into layers.
-
Collect the organic layer and concentrate it to obtain the solid this compound product.
Visualization of Experimental Workflows
Caption: Workflow for the green synthesis of this compound in phosphate buffer.
Caption: Workflow for the synthesis of this compound using TCCA.
Emerging Energy-Efficient Green Synthesis Methods
Microwave-assisted and ultrasound-assisted synthesis are gaining prominence as green chemistry techniques due to their ability to significantly reduce reaction times, often leading to improved yields and cleaner reactions.[5][6]
-
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently. For related acetamide (B32628) syntheses, microwave irradiation has been shown to reduce reaction times from hours to minutes with yields ranging from 50-80%.[6][7] This rapid heating can also minimize the formation of side products.
-
Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy, can enhance chemical reactivity through acoustic cavitation. This method has been successfully used for the synthesis of various organic compounds, offering mild reaction conditions, short reaction times (30-45 minutes), and high yields (73-83%) for the synthesis of N,N-bis(phenacyl)anilines.[8]
While specific, detailed protocols for the synthesis of this compound using these methods were not found in the immediate search, the general procedures involve irradiating the reaction mixture in a dedicated microwave or ultrasonic reactor for a short period. These methods represent promising avenues for further greening the synthesis of this compound and are encouraged for exploration and optimization by researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of N-Chloroacetanilide with Sulfur Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism between N-chloroacetanilide and various sulfur nucleophiles. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development, where understanding reaction kinetics and mechanisms is essential for designing novel therapeutics and synthetic pathways.
Introduction
N-chloroacetanilides are reactive compounds that serve as precursors in a variety of organic transformations. Their reaction with sulfur nucleophiles is of particular interest due to the formation of carbon-sulfur bonds, a key linkage in many biologically active molecules and pharmaceutical agents. The primary mechanism governing this reaction is a bimolecular nucleophilic substitution (SN2) pathway. However, the reaction kinetics and potential side reactions can be influenced by the nature of the sulfur nucleophile, the specific structure of the this compound, and the reaction conditions.
Reaction Mechanism
The reaction of this compound with sulfur nucleophiles, such as thiols, sulfides, and thiosulfate, predominantly proceeds via an SN2 mechanism.[1][2][3] In this concerted, single-step process, the sulfur nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new C-S bond.
Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the reaction mechanism in detail.[2][3] These studies have explored the potential energy surfaces for different reaction pathways, including the direct SN2 displacement and alternative routes involving anchimeric (neighboring group) assistance from the oxygen or nitrogen atoms of the acetanilide (B955) moiety.
The results consistently indicate that the direct SN2 pathway is the most favorable for a variety of sulfur nucleophiles.[2][3] Mechanisms involving oxygen or nitrogen assistance are generally associated with significantly higher activation barriers and are therefore considered less likely to occur under typical reaction conditions.[2]
The general SN2 mechanism can be visualized as follows:
Caption: General SN2 mechanism for the reaction of this compound with a sulfur nucleophile.
For certain this compound structures, the possibility of anchimeric assistance has been considered, where a neighboring group participates in the displacement of the leaving group. While computationally found to be less favorable, these pathways are presented below for a comprehensive understanding.
Caption: Proposed pathways involving anchimeric assistance.
Quantitative Data
The reactivity of N-chloroacetanilides with sulfur nucleophiles is influenced by the nature of the nucleophile and the substituents on the acetanilide. DFT studies have provided valuable insights into the activation energies for these reactions.
| Chloroacetanilide Herbicide | Nucleophile | Activation Free Energy (kcal/mol) |
| Alachlor | Br⁻ | 24.5 |
| I⁻ | 21.8 | |
| HS⁻ | 20.3 | |
| S₂O₃²⁻ (S-attack) | 19.8 | |
| S₂O₃²⁻ (O-attack) | 26.7 | |
| Propachlor | Br⁻ | 24.3 |
| I⁻ | 21.6 | |
| HS⁻ | 20.1 | |
| S₂O₃²⁻ (S-attack) | 19.6 | |
| S₂O₃²⁻ (O-attack) | 26.5 | |
| Metolachlor | Br⁻ | 24.6 |
| I⁻ | 21.9 | |
| HS⁻ | 20.4 | |
| S₂O₃²⁻ (S-attack) | 19.9 | |
| S₂O₃²⁻ (O-attack) | 26.8 | |
| Acetochlor | Br⁻ | 24.4 |
| I⁻ | 21.7 | |
| HS⁻ | 20.2 | |
| S₂O₃²⁻ (S-attack) | 19.7 | |
| S₂O₃²⁻ (O-attack) | 26.6 |
Note: Data extracted from a DFT study on the degradation mechanism of chloroacetanilide herbicides.[2][3] The calculations were performed using the wB97XD functional and the DGDZVP basis set in an aqueous medium.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from acetanilide.
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium carbonate solution
Procedure:
-
Dissolve acetanilide in a mixture of dichloromethane and acetone (e.g., in a 4-6 : 0.3-0.5 volume ratio).
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add trichloroisocyanuric acid (in a molar ratio of 1:0.4 to 1:0.6 relative to acetanilide) to the cooled solution with stirring.
-
Maintain the temperature between 0-10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
Workflow for this compound Synthesis:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Kinetic Analysis of the Reaction of this compound with a Thiol Nucleophile
This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a thiol using UV-Vis spectrophotometry or HPLC.
Materials:
-
This compound
-
Thiol (e.g., glutathione, cysteine)
-
Buffer solution of appropriate pH (e.g., phosphate (B84403) buffer)
-
Solvent (e.g., water, ethanol, or a mixture)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the thiol of known concentration in the buffer solution.
-
-
Kinetic Run:
-
Equilibrate the buffer solution to the desired reaction temperature in a cuvette (for UV-Vis) or a reaction vial.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the thermostated buffer solution containing the thiol. Ensure rapid mixing.
-
The final concentrations should be chosen to ensure pseudo-first-order conditions, with the thiol in large excess (at least 10-fold) compared to this compound.
-
-
Data Acquisition:
-
UV-Vis Spectrophotometry: Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance. The wavelength should be chosen to maximize the change in absorbance during the reaction. Record the absorbance at regular time intervals.
-
HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent or by adding a quenching agent). Analyze the quenched samples by HPLC to determine the concentration of the reactant remaining or the product formed.
-
-
Data Analysis:
-
For pseudo-first-order kinetics, plot the natural logarithm of the concentration (or a property proportional to concentration, like absorbance) of this compound versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be determined by dividing the pseudo-first-order rate constant by the concentration of the thiol: k₂ = k' / [Thiol].
-
Workflow for Kinetic Analysis:
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of N-Chloroacetanilide, an important intermediate in organic synthesis and drug development. The primary method detailed utilizes trichloroisocyanuric acid (TCCA) as an efficient and high-yielding chlorinating agent in an anhydrous system. An alternative method employing hypochlorous anhydride (B1165640) is also presented. This guide includes comprehensive experimental procedures, data on reaction yields and product purity, and safety precautions.
Introduction
This compound is a versatile reagent and intermediate in organic synthesis. The N-chloro functionality makes it a useful source of electrophilic chlorine and a precursor for various nitrogen-containing compounds. Its synthesis from the readily available starting material, acetanilide (B955), is a common and important laboratory procedure. This document outlines reliable methods for its preparation on a laboratory scale, with a focus on a modern and efficient protocol using trichloroisocyanuric acid.
Data Presentation
Quantitative data for the described synthetic methods are summarized in the table below for easy comparison.
| Parameter | Method 1: Trichloroisocyanuric Acid (TCCA) | Method 2: Hypochlorous Anhydride |
| Starting Material | Acetanilide | Acetanilide |
| Chlorinating Agent | Trichloroisocyanuric Acid | Dichlorine monoxide (forms hypochlorous anhydride in situ) |
| Solvent | Dichloromethane (B109758) and Acetone | Water |
| Reaction Temperature | 0-10 °C, then room temperature | 15-30 °C |
| Reaction Time | 4-6 hours | 5 hours |
| Reported Yield | >88%[1] | 98.9%[2] |
| Product Purity | >99% (HPLC)[1] | 98.7%[2] |
| Melting Point | Not explicitly stated for this method | Not explicitly stated for this method |
| Reference | CN112358413A[1] | Chemicalbook Synthesis Route[2] |
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol [3] |
| Appearance | White to off-white crystalline solid[4] |
| Melting Point | approximately 91 °C |
Experimental Protocols
Method 1: Synthesis of this compound using Trichloroisocyanuric Acid (TCCA)
This method is advantageous due to its high yield, high purity, and use of a stable, solid chlorinating agent in an anhydrous system, which simplifies the work-up procedure.[1]
Materials:
-
Acetanilide
-
Trichloroisocyanuric Acid (TCCA)
-
Dichloromethane (DCM)
-
Acetone
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure: [1]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine dichloromethane and acetone. For example, for 100g of acetanilide, use 400mL of dichloromethane and 50mL of acetone.
-
Addition of TCCA: Cool the solvent mixture to 0 °C using an ice bath. To the cooled solution, add trichloroisocyanuric acid (TCCA). A typical molar ratio of acetanilide to TCCA is 1:0.4 to 1:0.6. For 100g (0.74 mol) of acetanilide, this corresponds to approximately 68.8g to 103.2g of TCCA. Stir the mixture until the TCCA is dissolved.
-
Addition of Acetanilide: Slowly add acetanilide to the reaction mixture in portions, ensuring the temperature is maintained between 0-10 °C. The reaction is exothermic.
-
Reaction: After the addition of acetanilide is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Quenching: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to quench the reaction. This will neutralize any remaining acidic species.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate, and collect the organic (bottom) layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification (Recrystallization): The crude product can be purified by recrystallization. While specific solvents for this compound are not detailed in the search results, a common solvent system for acetanilides is a mixture of ethanol (B145695) and water or methanol (B129727) and water.[5] Dissolve the crude solid in a minimal amount of hot ethanol or methanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Method 2: Synthesis of this compound using Hypochlorous Anhydride
This method provides a very high yield and uses aqueous conditions.
Materials:
-
Acetanilide
-
Dichlorine monoxide (or a source of hypochlorous anhydride)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Reaction flask with thermometer and mechanical stirrer
-
Filtration apparatus
Procedure: [2]
-
Reaction Setup: In a 500 mL reaction flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.
-
Addition of Base and Starting Material: Add 4.42 g of sodium hydroxide to the water and stir until dissolved. Then, add 50.02 g of acetanilide.
-
Addition of Chlorinating Agent: Introduce 20.9 g of dichlorine monoxide into the reaction flask.
-
Reaction: Heat the reaction mixture to 15-30 °C and maintain this temperature for 5 hours with continuous stirring.
-
Isolation: After 5 hours, filter the reaction mixture to collect the precipitated this compound.
-
Drying: Dry the solid product to obtain this compound. The reported yield is 62.92 g (98.9% molar yield) with a purity of 98.7%.[2]
Mandatory Visualizations
Experimental Workflow for this compound Synthesis via TCCA
Caption: Experimental workflow for the synthesis of this compound using TCCA.
Proposed Reaction Mechanism for N-Chlorination of Acetanilide
References
- 1. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 5. reddit.com [reddit.com]
Application Notes and Protocols: N-Chloroacetanilide in Undergraduate Chemistry Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-Chloroacetanilide in common undergraduate organic chemistry experiments. The following sections include experimental procedures, data presentation, and safety precautions.
Synthesis of p-Chloroacetanilide (B1165894) via the Orton Rearrangement of this compound
This experiment is a classic example of an electrophilic aromatic substitution reaction, specifically a chlorination, and introduces students to the concept of rearrangement reactions. This compound is first synthesized from acetanilide (B955) and then rearranged to the more stable p-chloroacetanilide isomer in the presence of an acid catalyst.
Experimental Data
| Parameter | Value | Reference |
| Molar Mass of Acetanilide | 135.17 g/mol | N/A |
| Molar Mass of this compound | 169.61 g/mol | [1] |
| Molar Mass of p-Chloroacetanilide | 169.61 g/mol | [2] |
| Melting Point of Acetanilide | 113-115 °C | N/A |
| Melting Point of this compound | 91 °C | N/A |
| Melting Point of p-Chloroacetanilide | 176-178 °C | N/A |
| Typical Yield of this compound | 98.9% | [1] |
| Typical Yield of p-Chloroacetanilide | High | [3] |
Experimental Protocols
Part A: Synthesis of this compound from Acetanilide
This procedure is adapted from a method utilizing trichloroisocyanuric acid as the chlorinating agent.[4]
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve acetanilide in a mixture of dichloromethane and acetone (a common ratio is 1:5:0.4 by moles of acetanilide to volumes of dichloromethane and acetone).[4]
-
Cool the mixture in an ice bath to 0-10 °C with stirring.[4]
-
Slowly add trichloroisocyanuric acid in portions, maintaining the temperature between 0-10 °C. The molar ratio of acetanilide to trichloroisocyanuric acid should be approximately 1:0.5.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.[4]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
Part B: The Orton Rearrangement of this compound to p-Chloroacetanilide
This acid-catalyzed rearrangement is a key transformation in this experimental sequence.[5]
Materials:
-
This compound (from Part A)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude this compound in glacial acetic acid in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated hydrochloric acid while stirring.
-
Continue stirring the mixture at room temperature. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Collect the precipitated p-chloroacetanilide by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol (B145695) or an ethanol/water mixture to obtain pure p-chloroacetanilide.
-
Dry the crystals, weigh them, and calculate the percent yield.
-
Characterize the product by determining its melting point and acquiring its IR and NMR spectra.
Characterization of p-Chloroacetanilide
-
Melting Point: 176-178 °C
-
Appearance: White to off-white crystalline powder.[2]
-
Infrared (IR) Spectrum (KBr disc): Key absorptions include N-H stretching, C=O (amide I) stretching, and C-Cl stretching.
-
1H NMR Spectrum (in DMSO-d6): Expected signals include a singlet for the methyl protons, a doublet for the aromatic protons ortho to the NHCOCH3 group, a doublet for the aromatic protons ortho to the chlorine atom, and a singlet for the N-H proton.
Visualizations
Caption: Experimental workflow for the synthesis of p-chloroacetanilide.
Caption: Mechanism of the Orton Rearrangement.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6][7]
-
This compound: May be corrosive to metals and cause severe skin burns and eye damage. Handle with care.[6]
-
p-Chloroacetanilide: May cause skin, eye, and respiratory tract irritation.[2][8]
-
Trichloroisocyanuric acid: A strong oxidizing agent. Keep away from combustible materials.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
-
Hydrochloric Acid and Glacial Acetic Acid: Corrosive. Handle with extreme care.
Spill and Waste Disposal: Clean up spills immediately, observing all safety precautions.[6] Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. fishersci.com [fishersci.com]
Application Note: Efficient Synthesis of N-Chloroacetanilide using Trichloroisocyanuric Acid
Abstract
This application note provides a detailed protocol for the synthesis of N-chloroacetanilide from acetanilide (B955) using trichloroisocyanuric acid (TCCA) as the chlorinating agent. This method offers a safe, efficient, and high-yielding alternative to traditional chlorination methods, making it suitable for both laboratory-scale synthesis and industrial applications. The protocol outlines a straightforward procedure in an anhydrous system, followed by a simple work-up, consistently affording this compound in high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable reagent and intermediate in organic synthesis. The N-chlorination of amides is a key transformation, and various reagents have been employed for this purpose. Traditional methods often involve hazardous reagents like chlorine gas or hypochlorite (B82951) solutions.[1] Trichloroisocyanuric acid (TCCA) has emerged as a superior alternative due to its stability, high active chlorine content, ease of handling, and cost-effectiveness.[2][3][4] TCCA is a versatile and powerful reagent for chlorination and oxidation reactions.[2] The reaction proceeds under mild conditions, and the primary byproduct, cyanuric acid, can be easily removed by filtration and potentially recycled, aligning with the principles of green chemistry.[2][5] This protocol details a robust method for the preparation of this compound with high yield and purity.[5]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound using TCCA.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Acetanilide | C₈H₉NO | 135.16 | Starting Material |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | 232.41 | Chlorinating Agent |
| This compound | C₈H₈ClNO | 169.61 | Product |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | Solvent |
| Acetone (B3395972) | C₃H₆O | 58.08 | Co-solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |
Table 2: Optimized Reaction Parameters and Yields
| Parameter | Value | Reference |
| Molar Ratio (Acetanilide:TCCA) | 1 : 0.4 - 0.6 | [5] |
| Solvent System | Dichloromethane:Acetone | [5] |
| Reaction Temperature | 0-10 °C (addition), Room Temp. (reaction) | [5] |
| Reaction Time | 4-6 hours | [5] |
| Product Yield | > 88% | [5] |
| Product Purity (HPLC) | > 99% | [5] |
Experimental Protocol
This protocol is based on a method that has been demonstrated to be high-yielding and produce a product of high purity.[5]
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (anhydrous)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trichloroisocyanuric acid in a mixture of anhydrous dichloromethane and anhydrous acetone. The recommended volume ratio of dichloromethane to acetone can vary, with one source suggesting a ratio relative to the mass of acetanilide.[5]
-
Reactant Addition: Cool the TCCA solution to 0-10 °C using an ice bath.
-
Slowly add a solution of acetanilide in anhydrous dichloromethane to the cooled TCCA solution via a dropping funnel over a period of time while maintaining the internal temperature between 0-10 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to quench the reaction.[5]
-
Work-up: Transfer the mixture to a separatory funnel. Allow the layers to separate and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield this compound as a solid.[5]
-
Purification (if necessary): The crude product is often of high purity.[5] If further purification is required, recrystallization can be performed.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
Catalytic Methods for the Orton Rearrangement of N-Chloroacetanilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Orton rearrangement is a significant chemical transformation involving the migration of a halogen atom from the N-position of an N-haloanilide to the aromatic ring, yielding ortho- and para-haloanilides. This reaction is of considerable interest in synthetic organic chemistry for the preparation of halogenated aromatic compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries. Traditionally, the rearrangement is catalyzed by strong acids, such as hydrochloric acid. However, recent advancements have led to the development of more efficient and selective catalytic methods, including the use of solid acid catalysts like montmorillonite (B579905) clays.
These application notes provide detailed protocols and comparative data for both classical acid-catalyzed and modern solid-acid-catalyzed Orton rearrangements of N-chloroacetanilide. The information is intended to guide researchers in selecting the most appropriate catalytic system for their specific needs, considering factors such as yield, selectivity, and environmental impact.
Data Presentation
The following table summarizes the quantitative data for different catalytic methods for the Orton rearrangement of this compound.
| Catalyst | Catalyst Loading/Ratio | Solvent | Temperature (°C) | Time | Conversion (%) | p-Chloroacetanilide (%) | o-Chloroacetanilide (%) | Aniline (%) | p/o Ratio | Reference |
| Hydrochloric Acid (HCl) | Catalytic | Aqueous Acetic Acid | Not specified | Not specified | Not specified | Major Product | Minor Product | ~25 | Not specified | [1] |
| K10-Montmorillonite Clay | 2:1 (Clay:Substrate) | Carbon Tetrachloride | 60 | 1 hr | 100 | 82.3 | 17.7 | 0 | 4.65 | [1] |
| K10-Montmorillonite Clay with NaCl | 2:1 (Clay:Substrate) | Aqueous NaCl (0.05M) | 60 | 20 min | 100 | 83.2 | 16.8 | 0 | 4.95 | [1] |
| Al³⁺-Montmorillonite | 2:1 (Clay:Substrate) | Carbon Tetrachloride | 60 | 1 hr | 100 | 82.5 | 17.5 | 0 | 4.71 | [1] |
| Fe³⁺-Montmorillonite | 2:1 (Clay:Substrate) | Carbon Tetrachloride | 60 | 1 hr | 100 | 83.0 | 17.0 | 0 | 4.88 | [1] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Orton Rearrangement of this compound
This protocol describes a general procedure for the Orton rearrangement using a Brønsted acid catalyst like hydrochloric acid or p-toluenesulfonic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl or a molar equivalent of p-toluenesulfonic acid) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Gentle heating may be applied to increase the reaction rate if necessary.[2]
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product, a mixture of o- and p-chloroacetanilide, can be purified by recrystallization or column chromatography.
Protocol 2: K10-Montmorillonite Clay-Catalyzed Orton Rearrangement of this compound[1]
This protocol details a highly efficient and selective method using a solid acid catalyst.
Materials:
-
This compound
-
K10-Montmorillonite clay
-
Carbon tetrachloride (or another suitable inert solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar (optional, for room temperature reaction)
-
Oven or heating mantle
-
Standard glassware for extraction and filtration
Procedure:
Method A: Stirring at Room Temperature
-
Dissolve 0.2 g of this compound in 2 mL of carbon tetrachloride in a round-bottom flask.
-
Add 0.4 g of K10-montmorillonite clay to the solution.
-
Securely stopper the flask and stir the mixture vigorously for 15 minutes to 1 hour.
-
Monitor the reaction completion by TLC or HPLC.
Method B: Heating without Stirring
-
Dissolve 0.2 g of this compound in 2 mL of carbon tetrachloride in a round-bottom flask.
-
Add 0.4 g of K10-montmorillonite clay to the solution.
-
Place the flask in an oven preheated to 60°C for 1 hour.
Work-up (for both methods):
-
After the reaction is complete, extract the reaction mixture with diethyl ether.
-
Filter the mixture to remove the clay catalyst.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product, which is predominantly p-chloroacetanilide.
Reaction Mechanisms and Visualizations
The Orton rearrangement proceeds via an intermolecular mechanism, which is facilitated by the presence of a catalyst. The following diagrams illustrate the proposed pathways for both acid- and clay-catalyzed reactions.
Acid-Catalyzed Orton Rearrangement Mechanism
The acid catalyst protonates the nitrogen atom of the this compound, making the chlorine atom more susceptible to nucleophilic attack by a chloride ion (present from the acid catalyst or as an impurity). This generates molecular chlorine, which then acts as the electrophile in a standard electrophilic aromatic substitution reaction on another molecule of acetanilide (B955) (or the de-chlorinated starting material).
Caption: Acid-catalyzed Orton rearrangement mechanism.
Clay-Catalyzed Orton Rearrangement Mechanism
In the clay-catalyzed mechanism, the Brønsted acid sites on the surface of the montmorillonite clay protonate the this compound. The layered structure of the clay provides a microenvironment that facilitates the intermolecular transfer of chlorine, leading to the formation of molecular chlorine. The steric constraints within the clay's interlayers favor the formation of the para-substituted product.
Caption: Clay-catalyzed Orton rearrangement on the catalyst surface.
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing the catalytic Orton rearrangement of this compound.
Caption: General experimental workflow for the Orton rearrangement.
References
N-Chloroacetanilide: Applications in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetanilide and its derivatives are versatile reagents in organic synthesis, serving as valuable precursors and intermediates in the preparation of a variety of pharmaceutical compounds. Their utility stems primarily from their ability to act as chlorinating agents and to undergo molecular rearrangements, providing pathways to key structural motifs found in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in the synthesis of important pharmaceutical intermediates.
Key Applications
The primary applications of this compound in pharmaceutical intermediate synthesis are:
-
Orton Rearrangement: The acid-catalyzed rearrangement of this compound to form a mixture of ortho- and para-chloroacetanilide. The para-isomer is a particularly important intermediate in the synthesis of various pharmaceuticals.
-
Precursor to Chloroacetamide Moieties: While not always a direct reactant, the chloroacetamide functional group, for which this compound is a key structural analog, is a fundamental building block in the synthesis of several APIs, including local anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs).
-
Chlorinating Agent: this compound can act as a source of electrophilic chlorine for the chlorination of activated aromatic compounds and other nucleophilic substrates.
Application 1: Synthesis of p-Chloroacetanilide via Orton Rearrangement
The Orton rearrangement is a classic and synthetically useful reaction that transforms N-chloroanilides into halo-substituted anilides. In the case of this compound, the reaction yields predominantly p-chloroacetanilide, a key intermediate in the synthesis of various drugs.
Reaction Pathway: Orton Rearrangement
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Chloroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of N-Chloroacetanilide, focusing on improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My N-chlorination reaction has a very low yield or has failed completely. What are the potential causes and how can I rectify this?[1]
Answer: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Chlorinating Agent: Ensure the chlorinating agent (e.g., Trichloroisocyanuric acid (TCICA), Calcium hypochlorite, Hypochlorous anhydride) is fresh and has been stored correctly. Some chlorinating agents can decompose over time.[1]
-
Starting Material: Verify the purity of the acetanilide (B955). Impurities can consume the chlorinating agent or lead to side reactions.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. The reaction is often exothermic, and excessive heat can lead to product decomposition or side reactions. It is generally recommended to carry out the reaction at low temperatures (e.g., 0-10 °C).[1][2]
-
pH Control: The pH of the reaction medium can significantly impact the stability of the N-chloro product and the reactivity of the chlorinating agent. Maintaining the appropriate pH is crucial for optimal yield.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Incomplete reactions will naturally result in lower yields.[1]
-
-
Workup and Purification:
-
Product Loss: Significant product loss can occur during extraction, washing, and recrystallization steps. Minimize aqueous washes if the product shows some water solubility.[3]
-
Decomposition: N-chloroamides can be sensitive to acidic or basic conditions and prolonged heating during purification, which may cause degradation.[4]
-
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is impure. What are the likely side products and how can I minimize their formation?
Answer: The most common impurity is the product of the Orton rearrangement, p-chloroacetanilide, and to a lesser extent, o-chloroacetanilide. Unreacted acetanilide can also be a significant impurity.
-
Orton Rearrangement: This is an acid-catalyzed intramolecular rearrangement of the chlorine atom from the nitrogen to the aromatic ring.[5][6]
-
Prevention: To minimize this side reaction, it is crucial to control the acidity of the reaction medium. The reaction should ideally be carried out under neutral or slightly basic conditions. The use of an acid scavenger, such as sodium bicarbonate or sodium carbonate, can be beneficial.[2] Performing the reaction at a low temperature also helps to suppress the rearrangement.[6]
-
-
Unreacted Starting Material: The presence of unreacted acetanilide indicates an incomplete reaction.
-
Mitigation: Ensure the use of a slight excess of the chlorinating agent and monitor the reaction by TLC until the acetanilide spot disappears.[1]
-
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying my this compound. What are the best practices?
Answer:
-
Recrystallization: This is a common method for purifying this compound.
-
Solvent Selection: A suitable solvent system is crucial. If the product "oils out," consider reheating the solution and allowing it to cool more slowly, or add a co-solvent in which the product is less soluble.[4]
-
Low Recovery: To improve recovery, use the minimum amount of hot solvent required for dissolution and ensure the solution is thoroughly cooled before filtration.[4]
-
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be employed.
-
Solvent System: Optimize the mobile phase using TLC to achieve good separation between the product and impurities. An Rf value of approximately 0.3 for the product is often a good target.[4]
-
Decomposition: Be aware that some N-chloro compounds can decompose on silica gel. It is advisable to perform a small-scale trial first.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How can I monitor the progress of the N-chlorination reaction?
A1: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting material (acetanilide) on a TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible.[1]
-
Q2: What is the Orton rearrangement and why is it a problem?
A2: The Orton rearrangement is a chemical reaction where the chlorine atom on the nitrogen of an N-chloroanilide migrates to the aromatic ring, primarily to the para position, in the presence of acid.[5][6] This is a significant side reaction as it produces p-chloroacetanilide, an isomer that can be difficult to separate from the desired this compound, thereby reducing the yield and purity of the target compound.
-
Q3: Can I use household bleach as a chlorinating agent?
A3: While household bleach contains sodium hypochlorite, its concentration is often variable and it contains other additives. For reproducible and high-purity results in a research setting, it is highly recommended to use laboratory-grade chlorinating agents.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Chlorinating Agent | Reaction Conditions | Reported Yield | Reference |
| Hypochlorous anhydride | Acetanilide, Sodium hydroxide, Water, 15-30°C, 5 hours | 98.9% | [7] |
| Trichloroisocyanuric acid (TCICA) | Acetanilide, Dichloromethane (B109758), Acetone, 0-10°C, 4-6 hours | >88% | [2] |
| Chlorine gas | Acetanilide, Sodium carbonate, Sodium bicarbonate, Water, 5°C | ~69% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Trichloroisocyanuric Acid (TCICA)
This protocol is adapted from a patented method and is suitable for laboratory scale.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add dichloromethane and a small amount of acetone.
-
Reagent Addition: Add Trichloroisocyanuric acid (TCICA) to the solvent mixture and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0-10°C using an ice bath.
-
Reaction Initiation: Slowly add acetanilide to the cooled solution. The molar ratio of acetanilide to TCICA should be approximately 1:0.4 to 1:0.6.
-
Reaction: Allow the reaction to proceed at this temperature for 4-6 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization.
Visualizations
Caption: Reaction pathway for this compound synthesis and the competing Orton rearrangement.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
side products formed during the chlorination of acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chlorination of acetanilide (B955).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the chlorination of acetanilide?
The chlorination of acetanilide is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. Therefore, the primary products are ortho-chloroacetanilide and para-chloroacetanilide. Due to steric hindrance from the acetamido group, the para isomer is typically the major product under many reaction conditions.
Q2: What are the common side products formed during the chlorination of acetanilide?
Common side products include dichlorinated acetanilides. The most frequently observed dichlorinated products are 2,4-dichloroacetanilide (B1585602) and 2,6-dichloroacetanilide. The formation of these products is generally favored by an excess of the chlorinating agent or more forcing reaction conditions.
Q3: What is the general mechanism for the chlorination of acetanilide?
The reaction proceeds via electrophilic aromatic substitution. A key intermediate in some variations of this reaction is the formation of N-chloroacetanilide, which then undergoes an Orton rearrangement to yield the nuclear chlorinated products. The attacking electrophile is typically a chloronium ion (Cl⁺) or a species that can deliver it, which is generated from the chlorinating agent.
Q4: How can the formation of side products be minimized?
To minimize the formation of dichlorinated side products, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio or a slight deficiency of the chlorinating agent relative to acetanilide is recommended. Additionally, maintaining a low reaction temperature and monitoring the reaction progress closely to stop it once the starting material is consumed can prevent over-chlorination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of monochlorinated product | - Incomplete reaction. - Loss of product during work-up and purification. - Sub-optimal reaction temperature. | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of acetanilide. - Ensure efficient extraction and minimize transfers during purification. - Optimize the reaction temperature; too low may slow the reaction, while too high can lead to side reactions. |
| High yield of dichlorinated side products | - Excess chlorinating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Use a strict 1:1 molar ratio of acetanilide to the chlorinating agent. - Maintain a low and controlled reaction temperature, often at or below room temperature. - Stop the reaction as soon as the starting material is consumed, as confirmed by TLC. |
| Formation of a dark-colored reaction mixture or product | - Oxidation of acetanilide or aniline (B41778) (if deacetylation occurs). - Use of impure starting materials. | - Ensure the reaction is carried out under controlled temperature conditions. - Use purified acetanilide as the starting material. - Recrystallize the crude product, possibly with the use of activated charcoal to remove colored impurities. |
| Difficulty in separating ortho and para isomers | - Similar polarities of the isomers. | - Utilize column chromatography with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) for efficient separation. - Fractional crystallization can also be attempted, taking advantage of potential differences in solubility in a specific solvent. |
| Reaction is not proceeding | - Inactive chlorinating agent. - Insufficient activation of the chlorinating agent (e.g., lack of a necessary acid catalyst). | - Use a fresh or properly stored chlorinating agent. - Ensure the appropriate catalyst or reaction conditions are in place to generate the active electrophile. For example, when using sodium hypochlorite (B82951), the addition of an acid like HCl is necessary. |
Data Presentation: Product Distribution in Acetanilide Chlorination
The following table summarizes the approximate product distribution obtained under different experimental conditions. Please note that yields can vary based on the precise experimental setup and execution.
| Chlorinating Agent | Solvent | Temperature (°C) | Molar Ratio (Acetanilide:Agent) | o-Chloroacetanilide Yield (%) | p-Chloroacetanilide Yield (%) | Dichloroacetanilide Yield (%) | Reference(s) |
| Chloramine-T | 20% Acetic Acid | 60 | 1:2 | ~50 | ~50 | Formed at higher concentrations | [1] |
| Sodium Hypochlorite / HCl | Acetic Acid | Room Temp. | 1:1 | Varies | Major Product | Minor | General Observation |
| Sulfuryl Chloride (SO₂Cl₂) | Acetonitrile | 0 - RT | 1:1 | Varies | Major Product | Can be significant | General Observation |
| N-Chlorosuccinimide (NCS) | Acetic Acid | Room Temp. | 1:1 | Varies | Major Product | Minor | General Observation |
Note: "Varies" indicates that while the para isomer is generally favored, the exact ortho/para ratio is highly dependent on the specific reaction conditions and is not always quantitatively reported in standard literature. "General Observation" refers to trends commonly observed in electrophilic aromatic substitution reactions of this nature.
Experimental Protocols
General Protocol for the Chlorination of Acetanilide with Sodium Hypochlorite
This protocol provides a general method for the laboratory-scale chlorination of acetanilide using readily available reagents.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Sodium Hypochlorite solution (e.g., household bleach, check for concentration)
-
Hydrochloric Acid (concentrated)
-
Sodium Sulfite (B76179) (for quenching)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (B1210297) (for extraction)
-
Hexane (for chromatography)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate (for drying)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, chromatography column)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath.
-
Preparation of Chlorinating Agent: In a separate beaker, slowly add concentrated hydrochloric acid to a stoichiometric amount (1.0 eq) of sodium hypochlorite solution while cooling in an ice bath. This in-situ generation of chlorine/hypochlorous acid should be performed in a well-ventilated fume hood.
-
Reaction: Slowly add the freshly prepared chlorinating solution to the stirred solution of acetanilide in the dropping funnel over a period of 15-30 minutes, maintaining the reaction temperature below 10 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the acetanilide spot is no longer visible.
-
Quenching: Once the reaction is complete, quench any excess chlorine by adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative (optional, but good practice).
-
Work-up:
-
Pour the reaction mixture into a beaker containing cold water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to separate the ortho and para isomers from any unreacted starting material and dichlorinated byproducts.
-
Analyze the purified fractions by TLC, and confirm the identity and purity of the products using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yields of the different products can be determined by weighing the purified fractions.
-
Mandatory Visualizations
Caption: Reaction pathways in the chlorination of acetanilide.
Caption: Troubleshooting workflow for acetanilide chlorination.
References
Technical Support Center: The Orton Rearrangement of N-Chloroacetanilide
Welcome to the technical support center for the Orton rearrangement of N-Chloroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this classic organic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the Orton rearrangement of this compound, providing potential causes and solutions in a question-and-answer format.
Question: My reaction is sluggish or incomplete, with a significant amount of this compound remaining. What are the possible causes and how can I fix this?
Answer:
An incomplete or slow reaction can be attributed to several factors:
-
Insufficient Acid Catalyst: The Orton rearrangement is acid-catalyzed.[1] Ensure that a sufficient amount of acid catalyst (e.g., hydrochloric acid or a solid acid) is used. For the traditional method, concentrated hydrochloric acid is typically employed. In clay-catalyzed methods, the ratio of clay to substrate is crucial; a 2:1 ratio of clay to this compound has been shown to be effective.[2]
-
Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can increase the rate. For clay-catalyzed reactions, a temperature of 60°C has been used successfully.[2] For the HCl-mediated rearrangement, the reaction is often performed in aqueous acid at room temperature.
-
Poor Solubility: Ensure that the this compound is adequately dissolved or suspended in the reaction medium to allow for efficient contact with the catalyst. In the case of clay catalysts in a solvent like carbon tetrachloride, vigorous stirring is important.[2]
-
Catalyst Deactivation: If using a solid acid catalyst like montmorillonite (B579905) clay, ensure it is properly activated and not contaminated with water or other impurities that might reduce its acidity.
Question: I am observing a low yield of the desired p-chloroacetanilide (B1165894) and a significant amount of a byproduct. What is this byproduct and how can I minimize its formation?
Answer:
A common byproduct in the HCl-mediated Orton rearrangement is aniline (B41778) , which can be formed in yields of up to 25%.[2] This occurs due to the cleavage of the amide bond under the acidic conditions.
To minimize aniline formation and improve the yield of the desired product, consider the following:
-
Use a Solid Acid Catalyst: Montmorillonite clays (B1170129) have been shown to be highly effective in suppressing the formation of aniline.[2] The layered structure of the clay is believed to restrict the mobility of intermediates, thus favoring the rearrangement over the cleavage reaction.
-
Optimize Reaction Conditions: Altering reaction parameters such as temperature and reaction time can influence the product distribution. Shorter reaction times, where possible, may reduce the extent of side reactions.
-
Purification of Starting Material: Ensure your starting this compound is pure and free from any acetanilide (B955), as this could lead to undesired side reactions.
Question: The para/ortho ratio of my product mixture is not ideal. How can I improve the selectivity for the para isomer?
Answer:
The Orton rearrangement typically yields a mixture of para- and ortho-chloroacetanilide, with the para isomer being the major product due to steric hindrance at the ortho position.[2][3] To enhance the para-selectivity:
-
Employ a Bulky Catalyst: The use of solid acid catalysts like montmorillonite clays can significantly improve the para/ortho ratio. The constrained environment within the clay layers sterically hinders the attack at the more crowded ortho position.[2]
-
Reaction Temperature: Lowering the reaction temperature may slightly favor the formation of the thermodynamically more stable para isomer.
Frequently Asked Questions (FAQs)
What is the mechanism of the Orton rearrangement?
The Orton rearrangement is an acid-catalyzed, intermolecular reaction. The currently accepted mechanism involves the following steps:
-
Protonation of the nitrogen atom of the N-chloroamide.
-
Attack of a chloride ion on the chlorine atom, leading to the formation of acetanilide and molecular chlorine (Cl₂).
-
Electrophilic aromatic substitution of the generated chlorine onto the aromatic ring of acetanilide, primarily at the para and ortho positions.[1][4]
How do I prepare the starting material, this compound?
This compound can be synthesized by reacting acetanilide with a chlorinating agent such as calcium hypochlorite (B82951) or by passing chlorine gas through a suspension of acetanilide in a sodium bicarbonate solution.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[5][6] A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the starting material (this compound) from the products (o- and p-chloroacetanilide). The disappearance of the starting material spot indicates the completion of the reaction. The products can be visualized under a UV lamp.[5]
How can I separate the ortho and para isomers of chloroacetanilide?
The separation of ortho- and para-chloroacetanilide can be challenging due to their similar polarities.
-
Fractional Crystallization: This method can be employed, taking advantage of potential differences in solubility in a given solvent.
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel with an appropriate eluent system can effectively separate the two isomers.
-
Preparative TLC: For smaller scales, preparative thin-layer chromatography can be used for separation.
What are the characteristic analytical data for the products?
-
¹H NMR Spectroscopy: The aromatic protons of the ortho and para isomers will show distinct splitting patterns and chemical shifts, allowing for their identification and quantification in a mixture.
-
HPLC: High-performance liquid chromatography is an excellent technique for both qualitative and quantitative analysis of the product mixture.[2]
Data Presentation
The choice of catalyst can significantly impact the product distribution in the Orton rearrangement. The following table summarizes the quantitative data from a study comparing the HCl-mediated reaction with a clay-catalyzed approach.[2]
| Catalyst | Solvent | o-Chloroacetanilide (%) | p-Chloroacetanilide (%) | Aniline (%) | para/ortho Ratio |
| HCl | Aqueous | 38.8 | 36.1 | 25.1 | 0.93 |
| Natural Montmorillonite Clay | Carbon Tetrachloride | 15.4 | 57.5 | 27.1 | 3.73 |
Experimental Protocols
1. Clay-Catalyzed Orton Rearrangement of this compound [2]
-
Materials:
-
This compound (NCA)
-
Natural Montmorillonite K10 clay
-
Carbon tetrachloride (CCl₄)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 0.1 g of this compound in 2 mL of carbon tetrachloride in a flask.
-
Add 0.2 g of natural montmorillonite K10 clay to the solution.
-
Stopper the flask securely and stir the mixture for 15 minutes at room temperature. Alternatively, the reaction can be carried out at 60°C in an oven for 1 hour without stirring.
-
After the reaction is complete (monitored by TLC), extract the reaction mixture with diethyl ether.
-
Filter the mixture to remove the clay catalyst.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product mixture.
-
Analyze the product mixture by HPLC or NMR to determine the composition.
-
2. Synthesis of this compound
-
Materials:
-
Acetanilide
-
Sodium bicarbonate
-
Water
-
Chlorine gas
-
-
Procedure:
-
Take 13.5 g of acetanilide in 700 mL of water in a 1 L beaker.
-
Add 50 g of sodium bicarbonate to the suspension.
-
Pass chlorine gas in excess through the solution.
-
This compound will precipitate as white crystals.
-
Filter the crystals, wash with water, and dry.
-
Visualizations
Below are diagrams illustrating key aspects of the Orton rearrangement.
Caption: Mechanism of the Orton Rearrangement.
Caption: Troubleshooting workflow for the Orton rearrangement.
References
Technical Support Center: Optimization of N-Chloroacetylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-chloroacetylation reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is N-chloroacetylation and why is it a significant reaction?
N-chloroacetylation is a fundamental chemical transformation that forms a stable amide bond by introducing a chloroacetyl group onto a primary or secondary amine.[1] This reaction is crucial in organic synthesis, particularly in the pharmaceutical industry.[1][2] The resulting N-chloroacetylated product contains a reactive α-chloro group, which serves as a valuable handle for subsequent nucleophilic substitutions, allowing for the synthesis of more complex molecules.[1][3]
Q2: What are the primary reagents used for N-chloroacetylation?
The most common acylating agent for this reaction is chloroacetyl chloride (CAC).[1][4] Chloroacetic anhydride (B1165640) is also used.[5] The reaction often requires a base to neutralize the hydrochloric acid (HCl) byproduct, with common choices including organic bases like triethylamine (B128534) (TEA), N,N-Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic bases.[1][6] In some protocols, particularly in aqueous media, the reaction can proceed efficiently without a traditional base.[4][6]
Q3: Can N-chloroacetylation be performed in an aqueous medium?
Yes, N-chloroacetylation can be successfully and efficiently performed in aqueous media, such as a phosphate (B84403) buffer.[4][6][7] This approach is considered a "green chemistry" method as it avoids hazardous organic solvents.[4][6] While chloroacetyl chloride can hydrolyze in water, the rate of hydrolysis is reported to be slow, allowing the desired N-acylation of the amine to occur rapidly and in high yield, often within 15-20 minutes.[1][4][8][9]
Q4: What are the key parameters to control for optimizing the reaction?
Key parameters for optimization include the choice of solvent, the type and stoichiometry of the base, reaction temperature, and the purity of the starting materials.[10] Temperature control is critical, as some reactions can be exothermic.[10] For substrates with multiple reactive sites, such as aminoalcohols, the choice of solvent and base can significantly influence the chemoselectivity between N- and O-acylation.[6][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My N-chloroacetylation reaction resulted in a very low yield or failed completely. What are the potential causes and how can I resolve this?
A: Low or no yield is a common problem that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and can readily hydrolyze to chloroacetic acid, which is unreactive for acylation.[11]
-
Impure Starting Materials: Impurities in the amine starting material can interfere with the reaction or consume the acylating agent.[10] The purity of chloroacetyl chloride is also crucial; it can be purified by distillation if necessary.[12][13]
-
Solution: Verify the purity of your amine via appropriate analytical methods (NMR, melting point). Use high-purity or freshly purified chloroacetyl chloride.
-
-
Incorrect Stoichiometry: An insufficient amount of chloroacetyl chloride will lead to an incomplete reaction. Conversely, a large excess can lead to the formation of di-acylated side products.[10][14] The amount of base is also critical.
-
Solution: Typically, a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride is used. Ensure the base is added in appropriate amounts (e.g., 1.1-1.2 equivalents for non-nucleophilic bases) to neutralize the HCl byproduct.[11]
-
-
Inadequate Temperature Control: Some N-acylation reactions are exothermic.[10] If the reaction is run at too low a temperature, it may stall, while excessively high temperatures can promote side reactions and decomposition.[11]
-
Poor Mixing: Inadequate stirring can lead to localized concentrations of reagents, resulting in an incomplete reaction or the formation of side products.[10]
-
Solution: Ensure efficient and continuous stirring throughout the entire reaction.
-
-
Reaction Monitoring: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Chloroacetanilide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Chloroacetanilide by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Insufficient concentration: The solution is not saturated or is supersaturated. - Too much solvent was used: The compound remains dissolved even at low temperatures.[1][2] - Cooling too rapidly: Crystals do not have sufficient time to nucleate and grow.[3] | - Induce crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. Add a seed crystal of pure this compound.[2] - Reduce solvent volume: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow it to cool again.[1] - Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[3] |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - High concentration of impurities: Impurities can lower the melting point of the solute.[4] - Solution is supersaturated at a temperature above the melting point of the solute. [1][4] - Inappropriate solvent choice: The solvent's boiling point may be too high. | - Reheat and dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly. - Use a lower-boiling point solvent or a mixed solvent system. - Purify the crude product first: If the material is very impure, consider a preliminary purification step like a silica (B1680970) plug filtration.[5] |
| Low Yield of Recrystallized Product | - Excessive amount of solvent used: A significant portion of the product remains in the mother liquor.[1][2] - Premature crystallization: Crystals form during hot filtration, leading to loss of product. - Washing with too much or warm solvent: The purified crystals are redissolved during the washing step.[2] - Incomplete crystallization: Not enough time or a low enough temperature was used for crystallization. | - Use the minimum amount of hot solvent: Ensure just enough solvent is used to dissolve the solid at its boiling point.[2] - Preheat the filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent cooling and premature crystal formation. - Wash with ice-cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.[2] - Ensure complete crystallization: Allow sufficient time for cooling and consider placing the flask in an ice bath to maximize crystal formation. |
| Colored Impurities in the Final Product | - Colored impurities are not effectively removed by recrystallization alone. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. |
| Crystals are Very Fine or Powdery | - The solution cooled too quickly. [3] | - Slow down the cooling process: Allow the solution to cool to room temperature on a benchtop before transferring it to an ice bath. Slower cooling promotes the growth of larger, more well-defined crystals.[3] |
Frequently Asked Questions (FAQs)
1. What is the best solvent for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, ethanol (B145695), or a mixed solvent system of ethanol and water, is a common choice. This compound is soluble in hot ethanol and its solubility decreases significantly upon cooling or the addition of water (an anti-solvent). It is practically insoluble in water alone.[6][7][8]
2. How do I choose a suitable solvent system?
To select an appropriate solvent, you can perform small-scale solubility tests. Place a small amount of your crude this compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, dissolve the compound in a "good" solvent (like ethanol) at its boiling point, and then add a "poor" solvent (like water) dropwise until the solution becomes cloudy, indicating the onset of crystallization. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[9]
3. My this compound "oiled out" during recrystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10] This can happen if the solution is too concentrated or cools too quickly, or if there are significant impurities.[1][4] To remedy this, reheat the solution until the oil redissolves. You can then either add more of the primary solvent to decrease the concentration or, if using a mixed solvent system, add more of the "good" solvent. Allow the solution to cool more slowly to encourage crystal formation.[10]
4. How can I improve the purity of my recrystallized this compound?
To enhance purity, ensure that all insoluble impurities are removed via hot filtration. If your solution is colored, treat it with a small amount of activated charcoal before the hot filtration. Slow cooling is crucial as it allows for the formation of larger, purer crystals by excluding impurities from the crystal lattice.[3] A second recrystallization can also be performed if the initial product is not of the desired purity.
5. Why is my final yield so low? What are the acceptable losses?
A low yield can result from using too much solvent, transferring the solution improperly, or washing the final crystals with solvent that is not ice-cold.[1][2] Some loss of product is unavoidable during recrystallization, as a portion will always remain dissolved in the mother liquor.[11] A recovery of 70-80% is often considered good, but this can vary depending on the initial purity of the crude product.
Data Presentation
Solubility of 4-Chloroacetanilide in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperatures | Reference(s) |
| Water | Practically Insoluble | Sparingly Soluble in Hot Water | [6][8] |
| Ethanol | Soluble | Readily Soluble | [8] |
| Diethyl Ether | Soluble | Readily Soluble | [8] |
| Acetone | Soluble | Readily Soluble | [7][12] |
| Carbon Disulfide | Soluble | Readily Soluble | [8] |
| Benzene | Slightly Soluble | Soluble | [8] |
| Carbon Tetrachloride | Slightly Soluble | Soluble | [8] |
| Dioxane | - | 50 mg/mL (hot) | [12][13] |
Note: this compound commonly refers to the para-isomer, 4-Chloroacetanilide.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from a Mixed Solvent System (Ethanol-Water)
-
Dissolution: In a fume hood, place the crude this compound (e.g., 5 g) in a 100 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely by heating the mixture on a hot plate. Stir continuously.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Preheat a filtration setup (a funnel with fluted filter paper and a receiving flask) by rinsing it with a small amount of hot ethanol. This prevents premature crystallization in the funnel. Filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
Inducing Crystallization: Heat the filtered solution to boiling. Add hot water dropwise while swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated. Add a few more drops of hot ethanol until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can be further dried in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. 4'-Chloroacetanilide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 8. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [wap.guidechem.com]
- 13. 4'-CHLOROACETANILIDE | 539-03-7 [chemicalbook.com]
Technical Support Center: Regioselective Chlorination of Acetanilide
Welcome to the technical support center for the regioselective chlorination of acetanilide (B955). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this classic yet nuanced electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective chlorination of acetanilide challenging?
The primary challenge lies in controlling the position of chlorination on the aromatic ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. This means the incoming electrophile (Cl⁺) is directed to the positions ortho (adjacent) and para (opposite) to the acetamido group. However, the bulky nature of this group creates steric hindrance, which typically makes the para-position more accessible.[1] Achieving high selectivity for one isomer over the other, and preventing over-chlorination, requires careful control of reaction conditions.
Q2: What are the expected major products and potential byproducts?
-
Major Product: 4-chloroacetanilide (para-isomer) is generally the major product due to the steric hindrance at the ortho positions.[1]
-
Minor Product: 2-chloroacetanilide (ortho-isomer) is also formed. The ratio of para to ortho product is highly dependent on the reaction conditions.
-
Byproducts: Dichlorinated products (e.g., 2,4-dichloroacetanilide) can form if an excess of the chlorinating agent is used or if the reaction conditions are too harsh.[2] Additionally, N-chloroacetanilide can form as an intermediate, which then rearranges to the C-chlorinated products.[3][4]
Q3: How does the choice of chlorinating agent influence the reaction?
The chlorinating agent is critical. Mild agents are preferred to prevent over-chlorination and control the reaction rate.
-
Molecular Chlorine (Cl₂): Highly reactive and can lead to a mixture of products and over-chlorination. It is often generated in situ from reagents like potassium chlorate (B79027) (KClO₃) and HCl.[5][6]
-
N-Chlorosuccinimide (NCS): A milder, solid chlorinating agent that is easier to handle and can provide better selectivity.[7]
-
Chloramine-T (CAT): Another mild agent that can be used for the chlorination of acetanilides, often under acid-catalyzed conditions.[3][8]
-
Copper(II) Chloride (CuCl₂): Can be used for the direct chlorination of unprotected anilines and their derivatives, often yielding the para-product with high selectivity.[9][10]
Q4: What is the role of a catalyst in this reaction?
Catalysts are employed to enhance reaction rates and improve selectivity.
-
Acid Catalysis: Protic acids like perchloric acid (HClO₄) or hydrochloric acid (HCl) are often used to increase the electrophilicity of the chlorinating agent.[3]
-
Palladium Catalysis: Advanced methods utilize palladium catalysts for direct C-H bond activation, which can achieve high regioselectivity, particularly for the ortho position, a result not easily obtained with classical methods.[7][11]
Troubleshooting Guide
Problem 1: Low or no yield of chlorinated product.
| Possible Cause | Recommended Solution |
| Inactive Chlorinating Agent | Ensure the chlorinating agent has not degraded. Use a fresh batch or verify its activity. For in situ generation, ensure precursor chemicals are pure. |
| Insufficient Activation | If using a mild chlorinating agent, the reaction may require an acid catalyst. Check the pH of the reaction medium.[3] |
| Low Reaction Temperature | While low temperatures favor para-selectivity, they also slow the reaction rate. Gradually increase the temperature while monitoring the reaction progress via TLC. |
| Premature Quenching | Ensure the reaction has gone to completion before workup. Monitor using an appropriate analytical technique like TLC or GC. |
Problem 2: Poor regioselectivity (high proportion of ortho-isomer).
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can overcome the activation energy barrier for the sterically hindered ortho-position. Conduct the reaction at a lower temperature (e.g., 0-10 °C). |
| Solvent Effects | The polarity of the solvent can influence the isomer ratio. Acetic acid is a common solvent. Experiment with different solvent systems if selectivity remains an issue. |
| Highly Activating Conditions | Very strong activating conditions can reduce selectivity. Consider using a milder chlorinating agent or reducing the amount of catalyst. |
Problem 3: Significant formation of di-chlorinated byproducts.
| Possible Cause | Recommended Solution |
| Excess Chlorinating Agent | This is the most common cause of over-chlorination.[2] Use a strict 1:1 molar ratio of acetanilide to the chlorinating agent. It can be beneficial to add the chlorinating agent portion-wise. |
| Reaction Time Too Long | Once the mono-chlorinated product forms, it can undergo a second chlorination. Monitor the reaction closely and quench it as soon as the starting material is consumed.[12] |
| High Reactivity | If the reaction is too fast and difficult to control, dilute the reaction mixture or use a less reactive chlorinating agent. |
Data Presentation
Table 1: Comparison of Selected Chlorination Systems for Anilide Derivatives
| Chlorinating Agent | Catalyst / Co-reagent | Solvent | Typical Regioselectivity | Typical Yield | Reference |
| N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | Ball Mill (Solvent-free) | ortho | ~77% for ortho | [7] |
| Copper(II) Chloride (CuCl₂) | None | Ionic Liquid | para | High (e.g., 96% for aniline) | [9][10] |
| Chloramine-T (CAT) | Perchloric Acid (HClO₄) | Aqueous Acetic Acid | ortho and para | Not specified | [3] |
| Potassium Chlorate (KClO₃) | Hydrochloric Acid (HCl) | Acetic Acid | Primarily para | Variable | [5][6] |
Experimental Protocols
Protocol 1: Regioselective para-Chlorination of Acetanilide via in situ Chlorine Generation
This protocol describes a common laboratory method for the para-chlorination of acetanilide using hydrochloric acid and an oxidizing agent to generate chlorine in situ.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume |
| Acetanilide | 135.17 | 10.0 | 1.35 g |
| Glacial Acetic Acid | 60.05 | - | 10 mL |
| Concentrated HCl (12 M) | 36.46 | ~48 | 4.0 mL |
| Sodium Chlorate (NaClO₃) | 106.44 | 3.5 | 0.37 g |
| Water | 18.02 | - | As needed |
| Sodium Bisulfite | 104.06 | - | As needed (for quench) |
Procedure:
-
Dissolution: In a 100 mL flask, dissolve 1.35 g (10.0 mmol) of acetanilide in 10 mL of glacial acetic acid. Stir until a clear solution is formed.
-
Acidification: Carefully add 4.0 mL of concentrated hydrochloric acid to the solution. Cool the mixture in an ice-water bath to approximately 5-10 °C.
-
Chlorine Generation: Prepare a solution of 0.37 g (3.5 mmol) of sodium chlorate in 2 mL of water. Add this solution dropwise to the cold, stirring acetanilide mixture over 15-20 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, let it warm to room temperature and stir for another hour. Monitor the reaction's progress by TLC.
-
Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A white precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold water to remove residual acid.
-
Quenching (Optional): If a yellow-green color (indicating excess chlorine) persists, add a small amount of sodium bisulfite solution to the filtrate before disposal.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain purified 4-chloroacetanilide.
-
Drying and Characterization: Dry the purified crystals and determine the yield, melting point, and spectroscopic data (IR, NMR) to confirm the structure and purity.
Visualizations
Caption: Electrophilic aromatic substitution mechanism for acetanilide chlorination.
Caption: Standard experimental workflow for the chlorination of acetanilide.
Caption: Troubleshooting logic for common issues in acetanilide chlorination.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved What is an error for the chloronation of acetanilide | Chegg.com [chegg.com]
- 3. zenodo.org [zenodo.org]
- 4. IX.—The chlorination of anilides. Part VI. The rates of N-chlorination of acetanilides and acetobenzylamides and the effects of substituents upon side-chain reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. askfilo.com [askfilo.com]
- 6. Solved what is the mechanism for the chlorination of | Chegg.com [chegg.com]
- 7. BJOC - Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills [beilstein-journals.org]
- 8. scribd.com [scribd.com]
- 9. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
avoiding hydrolysis of N-Chloroacetanilide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-chloroacetanilide, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound hydrolysis during its synthesis?
Hydrolysis of this compound is a common side reaction that can significantly lower the yield and purity of the desired product. The primary causes include:
-
Presence of Water: this compound is susceptible to hydrolysis in the presence of water, which can act as a nucleophile, attacking the electrophilic carbonyl carbon or the N-Cl bond.
-
Acidic or Basic Conditions: Both acid and base catalysis can accelerate the rate of hydrolysis.[1][2] Acidic conditions can protonate the amide oxygen, making the carbonyl carbon more electrophilic, while basic conditions can generate hydroxide (B78521) ions, which are strong nucleophiles.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of all reactions, including the undesirable hydrolysis side reaction.
Q2: How can I minimize water content in my reaction setup?
Minimizing water is crucial for a successful synthesis. Here are some key recommendations:
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. A recently disclosed method recommends an anhydrous system using a mixture of dichloromethane (B109758) and acetone (B3395972).[3]
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q3: What are the optimal pH conditions to avoid hydrolysis?
Maintaining a neutral or near-neutral pH is generally advisable to minimize both acid and base-catalyzed hydrolysis. Some modern protocols utilize an anhydrous system to circumvent issues with pH control in aqueous environments.[3] If an aqueous workup is necessary, it should be performed quickly with cold solutions and the pH should be kept as close to neutral as possible. Some procedures suggest quenching the reaction with a mild alkaline aqueous solution like sodium bicarbonate or sodium carbonate.[3]
Q4: I am observing the formation of acetanilide (B955) as a major byproduct. What is causing this and how can I prevent it?
The presence of acetanilide as a byproduct is a strong indicator of this compound hydrolysis or decomposition. During hydrolysis, the N-Cl bond is cleaved, leading to the formation of acetanilide. To prevent this:
-
Strictly Anhydrous Conditions: As detailed in Q2, ensure your reaction is free from water.
-
Control Reaction Temperature: Maintain the recommended reaction temperature. Some protocols specify a temperature range of 0-10°C during the addition of reactants and then 4-6 hours at room temperature.[3] Another method suggests 15-30°C for 5 hours.[4]
-
Choice of Chlorinating Agent: The choice of chlorinating agent and the reaction conditions are critical. Using trichloroisocyanuric acid (TCCA) in an anhydrous system has been shown to produce high yields and purity.[3]
Q5: My product is showing impurities of o- and p-chloroacetanilide. What is the cause and how can it be avoided?
The formation of ortho- and para-chloroacetanilide is due to the Orton rearrangement, an acid-catalyzed intramolecular rearrangement of N-chloroacetanilides.[5][6] This is particularly prevalent in the presence of strong acids.
To avoid the Orton rearrangement:
-
Avoid Acidic Conditions: Prevent the accumulation of acidic byproducts. For instance, in chlorinations that produce HCl, a base should be included to neutralize it.
-
Control Temperature: The rearrangement can also be influenced by temperature.[5] Adhering to the specified reaction temperature is important.
-
Use of Clay Catalysts: Interestingly, certain clay catalysts like K10-montmorillonite have been shown to efficiently promote the Orton rearrangement.[5] Therefore, avoiding contact with such materials is crucial if the N-chloro product is desired.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Hydrolysis of the product. | - Ensure strictly anhydrous reaction conditions (solvents, glassware, atmosphere).- Control the reaction temperature as specified in the protocol.- Maintain a neutral pH throughout the synthesis and workup. |
| Incomplete reaction. | - Verify the stoichiometry of the reactants.- Ensure efficient mixing.- Monitor the reaction progress using techniques like TLC or HPLC. | |
| Presence of Acetanilide in the Final Product | Hydrolysis of this compound. | - See "Low Yield" troubleshooting.- During workup, use cold solutions and minimize contact time with aqueous phases. |
| Formation of o- and p-Chloroacetanilide Isomers | Orton rearrangement due to acidic conditions. | - Avoid the use of strong acids.- If the chlorinating agent generates acid, add a non-nucleophilic base to the reaction mixture.- Control the reaction temperature. |
| Product is an Oil or Fails to Solidify | Presence of impurities, likely from hydrolysis or rearrangement. | - Purify the crude product. Recrystallization from a suitable solvent system is a common method.- Ensure the complete removal of solvents after workup. |
| Inconsistent Results Between Batches | Variability in reagent quality or reaction conditions. | - Use reagents from a reliable source and check their purity.- Maintain consistent control over reaction parameters (temperature, time, stirring speed).- Ensure the exclusion of moisture is consistent for each run. |
Experimental Protocols
Synthesis of this compound using Trichloroisocyanuric Acid (TCCA)[3]
This method focuses on an anhydrous system to minimize hydrolysis.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve acetanilide in a mixture of anhydrous dichloromethane and anhydrous acetone (e.g., a volume ratio of 1:4-6:0.3-0.5 of acetanilide to dichloromethane to acetone).
-
Addition of TCCA: Cool the solution to 0-10°C. Slowly add trichloroisocyanuric acid (TCCA) in a molar ratio of acetanilide to TCCA of 1:0.4-0.6.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and concentrate it under reduced pressure to obtain the solid this compound. The reported yield is over 88% with HPLC purity greater than 99%.
Synthesis of this compound using Dichlorine Monoxide[4]
-
Preparation of Reaction Mixture: In a 500 mL flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water and 4.42 g of sodium hydroxide.
-
Addition of Acetanilide: Add 50.02 g of acetanilide to the flask.
-
Chlorination: Introduce 20.9 g of dichlorine monoxide into the reaction flask.
-
Reaction: Maintain the reaction temperature at 15-30°C for 5 hours.
-
Isolation: Filter the resulting solid this compound and dry it. The reported yield is 98.9% with a purity of 98.7%.
Visualizations
Caption: Anhydrous synthesis workflow for this compound.
Caption: Troubleshooting hydrolysis in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
how to remove unreacted starting material from N-Chloroacetanilide
Welcome to the technical support center for the purification of N-Chloroacetanilide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted starting materials, primarily acetanilide (B955).
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material in the synthesis of this compound?
The most common unreacted starting material is acetanilide, from which this compound is typically synthesized via N-chlorination.
Q2: What are the key physical property differences between this compound and acetanilide that can be exploited for purification?
The primary differences lie in their melting points and solubility profiles. Acetanilide has a higher melting point (113-115°C) compared to this compound (around 92°C). While both have limited solubility in cold water, acetanilide is significantly more soluble in hot water. Both compounds are generally soluble in organic solvents like ethanol (B145695) and acetone.[1][2][3] These differences are crucial for developing effective purification strategies such as recrystallization.
Q3: Is this compound stable during purification?
This compound can be sensitive to prolonged heating and both acidic and basic conditions, which may cause hydrolysis back to acetanilide or other degradation products.[2] Therefore, purification methods should be performed with care to avoid decomposition of the desired product.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a primary method for purifying this compound, leveraging the solubility differences between the product and the unreacted acetanilide.
Problem: Low recovery of this compound after recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while acetanilide remains more soluble at lower temperatures. A mixed solvent system, such as ethanol/water, can be effective.[3][4][5] |
| Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the crude product completely. Excess solvent will keep more of the desired product in solution upon cooling. |
| Cooling the solution too quickly. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of this compound. |
Problem: Product "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is supersaturated. | Add a seed crystal of pure this compound to induce crystallization. Alternatively, gently scratch the inside of the flask at the solvent line with a glass rod. |
| The boiling point of the solvent is higher than the melting point of the product. | If this compound's melting point is lower than the solvent's boiling point, it may melt and separate as an oil. Choose a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point. |
Problem: The purified product is still contaminated with acetanilide.
| Possible Cause | Suggested Solution |
| Inefficient removal of mother liquor. | After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities. |
| Co-crystallization of product and impurity. | The chosen solvent system may not be optimal for selective crystallization. Experiment with different solvents or solvent ratios. A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₈ClNO | 169.61 | ~ 92 |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 |
Data Presentation: Solubility Data
| Compound | Solvent | Solubility at 0°C | Solubility at 25°C | Solubility at 100°C |
| Acetanilide | Water | 0.53 g / 100 mL | < 0.56 g / 100 mL | 5.5 g / 100 mL |
| This compound | Water | Limited/Practically Insoluble | Limited | - |
| Acetanilide | Ethanol | - | Soluble | - |
| This compound | Ethanol | - | Soluble | - |
| Acetanilide | Acetone | - | Soluble | - |
| This compound | Acetone | - | Soluble | - |
(Note: Quantitative solubility data for this compound is not widely available in the searched literature; "Limited" and "Soluble" are qualitative descriptors based on available information.)
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is designed to separate this compound from the more water-soluble acetanilide.
Workflow Diagram:
References
Technical Support Center: Catalyst Deactivation in N-Chloroacetanilide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during N-Chloroacetanilide reactions, particularly the acid-catalyzed Orton rearrangement of this compound to p-chloroacetanilide (B1165894).
Troubleshooting Guide
Issue 1: Rapid Loss of Catalytic Activity in Early Experimental Runs
Possible Causes:
-
Catalyst Poisoning: The catalyst's active sites are being blocked by contaminants in the feedstock or solvent. Water is a common poison for many solid acid catalysts, leading to hydrolysis and inactivation.
-
Acid Site Inaccessibility: The active sites within the catalyst's pores may be inaccessible to the reactant molecules due to improper catalyst activation or the presence of residual manufacturing materials.
-
Incorrect Reaction Conditions: Extreme temperatures or pressures can lead to rapid catalyst degradation.
Troubleshooting Steps:
-
Feedstock and Solvent Purity Check:
-
Ensure all reactants, including the this compound precursor and any solvents, are of high purity and thoroughly dried. Moisture can hydrolyze and deactivate Lewis acid sites on catalysts.
-
-
Catalyst Activation Verification:
-
Confirm that the catalyst was activated according to the recommended procedure (e.g., calcination at a specific temperature to remove adsorbed water and other impurities).
-
-
Reaction Condition Optimization:
-
Review the literature for optimal temperature and pressure ranges for the specific catalyst being used. Start with milder conditions and gradually increase to find the optimal balance between reaction rate and catalyst stability.
-
Issue 2: Gradual Decline in Catalyst Performance Over Multiple Cycles
Possible Causes:
-
Coke Formation: Carbonaceous deposits (coke) are gradually accumulating on the catalyst surface and within its pores, blocking active sites. This is a common issue in reactions involving aromatic compounds.[1]
-
Dealumination: For zeolite and clay catalysts, the acidic reaction environment, potentially exacerbated by the presence of HCl, can lead to the removal of aluminum atoms from the catalyst framework. This results in a loss of acid sites and can lead to irreversible structural collapse.
-
Leaching of Active Species: The active catalytic species may be slowly dissolving or "leaching" into the reaction medium.
Troubleshooting Steps:
-
Characterize the Spent Catalyst:
-
Use techniques like Temperature Programmed Oxidation (TPO) to confirm the presence and quantity of coke.
-
Employ spectroscopic methods (e.g., FTIR, NMR) and elemental analysis to check for changes in the catalyst framework, such as a decreased silicon-to-aluminum ratio, which would indicate dealumination.
-
-
Implement a Regeneration Protocol:
-
For deactivation due to coking, a controlled calcination in air or a dilute oxygen stream can burn off the carbonaceous deposits and restore activity.
-
-
Modify Reaction Conditions:
-
Lowering the reaction temperature or reducing the concentration of reactants can sometimes slow down the rate of coke formation.
-
Issue 3: Change in Product Selectivity with Catalyst Age
Possible Causes:
-
Alteration of Acid Sites: The nature and strength of the acid sites can change due to deactivation mechanisms. For instance, stronger acid sites that may be responsible for side reactions might deactivate first.
-
Pore Mouth Blocking: Coke deposition often begins at the entrance of the catalyst pores. This can alter the diffusion of reactants and products, favoring the formation of smaller molecules or different isomers.
Troubleshooting Steps:
-
Detailed Product Analysis:
-
Carefully analyze the product stream at different stages of the catalyst's life to identify any changes in the product distribution.
-
-
Catalyst Characterization:
-
Use techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) to analyze the distribution of acid site strengths on both fresh and spent catalysts.
-
-
Re-evaluate Catalyst Choice:
-
If selectivity changes are significant and irreversible, it may be necessary to consider a catalyst with a different pore structure or acid site distribution that is more resistant to the observed deactivation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solid acid catalysts used for this compound reactions?
A1: Solid acid catalysts are frequently employed for the Orton rearrangement of this compound. Common examples include zeolites (like H-ZSM-5 and Y-zeolite) and acid-activated clays (B1170129) such as montmorillonite (B579905).[2] These materials offer advantages over traditional mineral acids due to their ease of separation, potential for regeneration, and shape-selective properties.
Q2: What is "coke" and how does it deactivate the catalyst?
A2: "Coke" refers to carbonaceous deposits that form on the catalyst surface and within its pores. In the context of this compound reactions, these deposits can arise from the polymerization or degradation of the aromatic reactants and products. This build-up physically blocks the active sites and restricts access to the catalyst's internal pore structure, leading to a loss of activity.[1]
Q3: Can a deactivated catalyst be regenerated?
A3: The possibility of regeneration depends on the primary deactivation mechanism.
-
Coking: Deactivation by coke formation is often reversible. The catalyst can typically be regenerated by a controlled burn-off of the carbon deposits in a stream of air or dilute oxygen at elevated temperatures.
-
Dealumination: This process, involving the removal of aluminum from the catalyst framework, is largely irreversible and leads to a permanent loss of acidity and structural integrity.
Q4: How does the presence of HCl affect catalyst stability?
A4: Hydrogen chloride (HCl) can be formed as a byproduct in chlorination reactions. In the presence of moisture, HCl can create a highly acidic environment that accelerates the dealumination of zeolite and clay catalysts, leading to faster and often irreversible deactivation.
Q5: What is the impact of water in the reaction mixture?
A5: Water can act as a poison to many solid acid catalysts by adsorbing onto the active sites and inhibiting the reaction. Furthermore, in the presence of acidic conditions, hot water or steam can promote the hydrolysis of the catalyst's framework, particularly in zeolites, leading to dealumination and a loss of crystallinity.
Data on Catalyst Deactivation (Representative for Aromatic Chlorination)
The following tables present representative data on the deactivation of solid acid catalysts in aromatic chlorination reactions, which are analogous to this compound reactions.
Table 1: Effect of Time on Stream on Catalyst Activity and Selectivity in Toluene Chlorination using Zeolite Catalysts.
| Time on Stream (hours) | Toluene Conversion (%) | p-Chlorotoluene Selectivity (%) |
| 1 | 95 | 55 |
| 5 | 70 | 52 |
| 10 | 45 | 48 |
| 20 | 20 | 45 |
Note: This data is representative of typical deactivation trends in aromatic chlorination over zeolites and is intended for illustrative purposes.
Table 2: Characterization of Fresh vs. Coked Zeolite Catalyst after Use in an Aromatic Chlorination Process.
| Property | Fresh Catalyst | Coked Catalyst |
| BET Surface Area (m²/g) | 425 | 210 |
| Micropore Volume (cm³/g) | 0.18 | 0.05 |
| Total Acidity (mmol NH₃/g) | 0.85 | 0.40 |
| Carbon Content (wt%) | < 0.1 | 15.2 |
Note: This data illustrates the significant changes in physical and chemical properties of a zeolite catalyst due to coke deposition.
Experimental Protocols
Protocol 1: Evaluating Catalyst Deactivation in a Fixed-Bed Reactor
Objective: To quantify the loss of catalytic activity over time for the rearrangement of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., dried acetonitrile (B52724) or dichloromethane)
-
Solid acid catalyst (e.g., H-ZSM-5 pellets)
-
Inert gas (Nitrogen or Argon)
-
Fixed-bed reactor system with temperature and flow control
-
Analytical equipment (e.g., GC-MS or HPLC)
Procedure:
-
Catalyst Activation: Activate the catalyst by heating it under a flow of inert gas at a specified temperature (e.g., 400-500 °C for zeolites) for several hours to remove adsorbed water.
-
Reaction Setup: Pack a known amount of the activated catalyst into the fixed-bed reactor. Heat the reactor to the desired reaction temperature under a continuous flow of inert gas.
-
Reaction Initiation: Prepare a solution of this compound in the chosen solvent. Pump the solution through the reactor at a constant flow rate.
-
Sample Collection: Collect samples of the reactor effluent at regular time intervals (e.g., every hour).
-
Analysis: Analyze the collected samples using GC-MS or HPLC to determine the conversion of this compound and the selectivity towards p-chloroacetanilide and other products.
-
Data Interpretation: Plot the conversion and selectivity as a function of time on stream to observe the deactivation profile of the catalyst.
Protocol 2: Regeneration of a Coked Solid Acid Catalyst
Objective: To restore the activity of a catalyst deactivated by coke formation.
Materials:
-
Coked catalyst from Protocol 1
-
Tube furnace with temperature control
-
Air or a mixture of oxygen and nitrogen
-
Flow controllers
Procedure:
-
Catalyst Recovery: After the deactivation study, cool the reactor and carefully remove the coked catalyst.
-
Purging: Place the coked catalyst in the tube furnace and purge with an inert gas (e.g., nitrogen) while slowly heating to a moderate temperature (e.g., 150-200 °C) to remove any loosely adsorbed organic molecules.
-
Controlled Oxidation: Gradually introduce a controlled flow of air or a dilute oxygen/nitrogen mixture (e.g., 5% O₂) into the furnace.
-
Temperature Program: Slowly ramp up the temperature to the target regeneration temperature (typically 450-550 °C for zeolites). The heating rate should be slow to avoid excessive temperature spikes from the exothermic combustion of coke, which could damage the catalyst.
-
Hold and Cool: Hold the catalyst at the regeneration temperature for several hours until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).
-
Cooling: Cool the catalyst down to room temperature under a flow of inert gas.
-
Re-testing: The regenerated catalyst can then be re-tested using Protocol 1 to assess the recovery of its catalytic activity.
Visualizations
Caption: Troubleshooting decision tree for catalyst deactivation.
Caption: Key mechanisms of solid acid catalyst deactivation.
References
scaling up the synthesis of N-Chloroacetanilide for industrial production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of N-Chloroacetanilide synthesis.
Troubleshooting Guide
Low product yield, incomplete reactions, and product decomposition are common hurdles in scaling up the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of the acetanilide (B955) starting material. Impurities can react with the chlorinating agent or hinder the primary reaction.[1] |
| Inactive Chlorinating Agent | Use a fresh batch of the chlorinating agent. Agents like trichloroisocyanuric acid (TCCA) or hypochlorous anhydride (B1165640) can degrade over time. |
| Incorrect Reaction Temperature | Closely monitor and control the reaction temperature. Some N-chlorination reactions are exothermic and may require cooling to prevent side reactions or decomposition.[1] A temperature range of 0-10°C is often recommended during the addition of reactants.[2] |
| Suboptimal pH | The pH of the reaction medium is crucial for the stability of the N-chloro product and the reactivity of the chlorinating agent.[1] For methods involving hypochlorite, pH control is necessary to maintain the desired reactive chlorine species.[1] |
| Moisture Contamination | For reactions sensitive to water, use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants or product.[1] |
| Inadequate Reaction Time | Monitor the reaction progress using analytical techniques like TLC or HPLC to ensure it has reached completion.[1] Reaction times can range from 4 to 6 hours.[2] |
Issue 2: Product Decomposition
Possible Causes and Solutions
| Cause | Recommended Action |
| Thermal Instability | N-chloro compounds can be thermally unstable.[1] When heated, this compound can undergo a profound decomposition.[3] It is crucial to maintain low temperatures during both the reaction and the workup phases.[1] |
| Presence of Nucleophiles | Residual starting material (acetanilide) or other nucleophiles can react with and decompose the this compound product.[1] |
| Incorrect pH during Workup | Maintain the optimal pH for the stability of this compound throughout the workup and purification process.[1] |
| Exposure to Light | Store the final product in a cool, dark place to prevent light-induced decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the industrial synthesis of this compound?
A1: Common methods include the reaction of acetanilide with trichloroisocyanuric acid (TCCA) in an anhydrous system and the reaction of acetanilide with hypochlorous anhydride.[2][4] The TCCA method is noted for its high yield (over 88%) and purity (over 99% by HPLC), as well as reduced wastewater discharge.[2]
Q2: What are the critical reaction parameters to control during synthesis?
A2: The most critical parameters are temperature, pH, and reaction time. The temperature should typically be maintained between 0-10°C during reactant addition.[2] The pH must be controlled to ensure the stability of the product and the reactivity of the chlorinating agent.[1] Reaction monitoring is essential to determine the optimal reaction time, which is often in the range of 4-6 hours.[2]
Q3: What are the typical yields and purity levels for industrial-scale production?
A3: With optimized processes, it is possible to achieve high yields and purity. For instance, the reaction of acetanilide with TCCA in an anhydrous system can yield over 88% with a purity of over 99% as determined by HPLC.[2] Another method using hypochlorous anhydride reports a molar yield of 98.9% with a purity of 98.7%.[4]
Q4: What safety precautions should be taken when handling this compound and its reagents?
A4: this compound and many chlorinating agents can be hazardous. Always work in a well-ventilated area or a fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is essential.[1] Avoid inhalation of dust or vapors and contact with skin and eyes.[1][5] Store N-chlorinating agents and the final product in a cool, dry, and dark place, away from incompatible materials.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction should be actively monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This allows for the determination of reaction completion and helps to avoid the formation of byproducts due to prolonged reaction times.
Experimental Protocols
Synthesis of this compound using Trichloroisocyanuric Acid (TCCA)
This protocol is based on a method designed for high yield and purity, suitable for industrial production.[2]
Materials:
-
Acetanilide
-
Trichloroisocyanuric Acid (TCCA)
-
Dichloromethane (B109758) (anhydrous)
-
Acetone (B3395972) (anhydrous)
-
Aqueous sodium bicarbonate solution (saturated)
Procedure:
-
In a suitable reaction vessel, dissolve TCCA in a mixture of anhydrous dichloromethane and anhydrous acetone. The recommended volume ratio of dichloromethane to acetone is between 4-6 to 0.3-0.5 relative to the amount of acetanilide.[2]
-
Cool the solution to 0-10°C.[2]
-
Slowly add acetanilide to the cooled solution. The molar ratio of acetanilide to TCCA should be between 1:0.4 and 1:0.6.[2]
-
Maintain the reaction temperature at 0-10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Allow the layers to separate and collect the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain the solid this compound product.[2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
General Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. LI.—The chlorination of anilides. Part II. The decomposition of this compound by heat - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
Technical Support Center: N-Chloroacetanilide Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and degradation of N-Chloroacetanilide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist you in your research and development activities.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
Issue 1: Unexpected Degradation of this compound Upon Storage
-
Question: My solid this compound appears discolored (e.g., yellow or brown) and shows impurity peaks in my analysis even when stored in a sealed container. What is happening and how can I prevent it?
-
Answer: this compound is susceptible to degradation, primarily through the Orton rearrangement, which can be initiated by exposure to acid, light, or heat.[1] The discoloration you are observing is likely due to the formation of chloroacetanilide isomers (o- and p-chloroacetanilide) and other degradation byproducts.
Mitigation Strategies:
-
Storage Conditions: Store this compound in a tightly sealed, amber glass container to protect it from light and moisture.[2] For long-term stability, it is recommended to store the compound at 2-8°C.[3]
-
Inert Atmosphere: To prevent hydrolysis from atmospheric moisture, consider storing the compound under an inert atmosphere, such as nitrogen or argon.[2]
-
Avoid Acidic Contaminants: Ensure that storage containers are free from any acidic residues, as trace amounts of acid can catalyze the Orton rearrangement.[1]
-
Issue 2: Inconsistent Results in Aqueous Stability Studies
-
Question: I am performing aqueous stability studies on this compound, but my results are not reproducible. The degradation rate seems to vary between experiments. What could be the cause?
-
Answer: The stability of this compound in aqueous solutions is highly dependent on pH. Hydrolysis can occur, and the rate of degradation can be significantly influenced by the buffer system and the presence of light.
Troubleshooting Steps:
-
pH Control: Ensure precise and consistent pH control throughout your experiments. Use reliable buffers and regularly calibrate your pH meter. The rate of hydrolysis of amides is pH-dependent.[4]
-
Light Exposure: Protect your solutions from light by using amber glassware or by covering your experimental setup with aluminum foil. Photodegradation can be a significant degradation pathway.[2]
-
Temperature Control: Maintain a constant and accurately controlled temperature using a water bath or incubator. The rate of chemical reactions, including degradation, is temperature-dependent.[5]
-
Purity of Water: Use high-purity water (e.g., HPLC-grade) to avoid catalysis of degradation by trace metal ions or other impurities.
-
Issue 3: Appearance of Artifact Peaks in HPLC Analysis
-
Question: I am analyzing my this compound stability samples by HPLC and observing unexpected peaks that are not consistent across injections. Are these degradation products?
-
Answer: These "ghost peaks" or artifacts can arise from several sources and may not be related to the degradation of your compound.
Potential Sources and Solutions:
-
Mobile Phase: Contaminants in the mobile phase solvents or additives can accumulate on the column and elute as peaks. Always use high-purity solvents and freshly prepared mobile phases.
-
Sample Solvent: The solvent used to dissolve the sample can sometimes cause artifacts. Inject a blank (sample solvent only) to check for any extraneous peaks.
-
System Contamination: Carryover from previous injections can be a source of ghost peaks. Implement a robust column washing protocol between runs.
-
Septum Bleed: Components from the vial septum can leach into the sample, especially with aggressive solvents. Use high-quality, low-bleed septa.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: What are the primary degradation pathways of this compound?
-
A1: The main degradation pathways are the Orton rearrangement (acid-catalyzed, thermal, or photochemical) to form o- and p-chloroacetanilide, hydrolysis of the amide bond, and photodegradation upon exposure to light.[1]
-
-
Q2: What are the ideal storage conditions for solid this compound?
-
Q3: How does pH affect the stability of this compound in aqueous solutions?
-
A3: The hydrolysis of the amide bond in this compound is subject to both acid and base catalysis. The rate of hydrolysis is generally lowest at near-neutral pH and increases under acidic or alkaline conditions.[4]
-
Experimental and Analytical
-
Q4: I am planning a forced degradation study for this compound. What conditions should I consider?
-
A4: A typical forced degradation study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to understand the degradation profile of the molecule.[6][7] According to ICH guidelines, the goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[8]
-
-
Q5: What analytical technique is most suitable for monitoring the stability of this compound and its degradation products?
-
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and reliable technique.[9] This method should be capable of separating the parent compound from all potential degradation products. For identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective.[9]
-
-
Q6: How can I prevent the Orton rearrangement from occurring during my experiments?
-
A6: To minimize the Orton rearrangement, avoid acidic conditions, protect your samples from light, and maintain controlled, non-elevated temperatures.[1] If working in solution, use neutral or slightly basic buffers.
-
Quantitative Stability Data
The stability of this compound is influenced by various factors. The following tables summarize available quantitative data, though specific kinetic data for this compound is limited in the public domain. The data for related compounds is provided for guidance.
Table 1: General Stability Profile of this compound
| Parameter | Condition | Observation | Reference |
| Thermal Stability | Heating above melting point | Violent decomposition can occur. | This is a known property of N-halo anilides. |
| Aqueous Stability | Neutral pH, ambient temp. | Relatively slow degradation. | General chemical knowledge. |
| Aqueous Stability | Acidic pH | Prone to Orton rearrangement and hydrolysis. | [1] |
| Aqueous Stability | Basic pH | Susceptible to hydrolysis. | [4] |
| Photostability | Exposure to UV/Vis light | Undergoes photodegradation and Orton rearrangement. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound stability.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study based on ICH guidelines to identify potential degradation products and develop a stability-indicating analytical method.[6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.[2]
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.[2]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent.[2]
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathways of this compound
References
- 1. sgs.com [sgs.com]
- 2. benchchem.com [benchchem.com]
- 3. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
minimizing byproduct formation in N-Chloroacetanilide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-Chloroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the synthesis of this compound?
A1: The main byproducts in this compound synthesis arise from the acid-catalyzed Orton rearrangement of the initial product. This rearrangement leads to the formation of ring-chlorinated isomers, primarily ortho-chloroacetanilide (o-chloroacetanilide) and para-chloroacetanilide (p-chloroacetanilide).[1][2] Other potential byproducts include dichlorinated acetanilides and hydrolysis products like acetanilide (B955) and aniline, especially if the reaction conditions are not carefully controlled.[3]
Q2: How does the Orton rearrangement lead to byproduct formation?
A2: The Orton rearrangement is an intermolecular process that occurs under acidic conditions.[2][4] The N-chloro group is transferred from the nitrogen atom to the aromatic ring of the acetanilide molecule. The reaction proceeds through the formation of an intermediate that can then be attacked by a chloride ion at the ortho and para positions of the aromatic ring, leading to the respective chloroacetanilide isomers.[2]
Q3: What is the role of acetic acid in the synthesis of this compound?
A3: Glacial acetic acid is often used as a solvent in the synthesis of this compound because it is a polar protic solvent that can dissolve acetanilide.[5][6] It can also play a role in the reaction mechanism. In some procedures, it can act as a catalyst for the Orton rearrangement, while in others, its presence helps to control the reaction medium's acidity.[7][8]
Q4: Can the choice of chlorinating agent affect byproduct formation?
A4: Yes, the choice of chlorinating agent is critical. Stronger chlorinating agents or those that generate acidic byproducts can accelerate the Orton rearrangement. Common chlorinating agents include:
-
Hypochlorous acid or its salts (e.g., Sodium Hypochlorite): Reaction conditions, especially pH, must be carefully controlled to avoid acid-catalyzed rearrangement.
-
Trichloroisocyanuric acid (TCCA): This reagent is often used in anhydrous systems and can provide high yields of this compound with minimal byproduct formation when conditions are optimized.[9][10] The cyanuric acid byproduct is easily removed by filtration.[10]
-
Chloramine-T: This reagent can also be used, but the reaction is known to be acid-catalyzed, which can promote the Orton rearrangement.[4]
Q5: How can I minimize the hydrolysis of this compound during the reaction and workup?
A5: N-Chloroacetanilides can be susceptible to hydrolysis, especially under acidic or basic conditions.[3] To minimize hydrolysis:
-
Work at lower temperatures during the reaction and workup.
-
Avoid prolonged exposure to strong acids or bases.
-
If an aqueous workup is necessary, use neutral pH water or brine and perform extractions quickly.
-
In the TCCA method, quenching with a mild alkaline solution like sodium bicarbonate or sodium carbonate can neutralize acidic byproducts and minimize hydrolysis.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure the correct stoichiometry of the chlorinating agent. A slight excess might be needed. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[11] |
| Product decomposition. | - Maintain the recommended reaction temperature. Some chlorination reactions are exothermic.[11] - Protect the reaction from light, as some N-chloro compounds are light-sensitive.[11] | |
| Loss during workup. | - Minimize the use of water during extraction to reduce hydrolysis. - Ensure complete precipitation of the product if crystallization is used for purification. | |
| High percentage of o- and p-chloroacetanilide (B1165894) byproducts | Acid-catalyzed Orton rearrangement. | - Control pH: Maintain a neutral or slightly alkaline pH during the reaction if possible. For reactions that generate acid, consider using a buffer or a mild base scavenger.[4] - Lower Temperature: Conduct the reaction at the lowest effective temperature to slow down the rate of the Orton rearrangement.[4] - Choice of Reagent: Use a chlorinating agent less prone to generating acidic conditions, such as TCCA in an anhydrous solvent.[9] |
| Presence of unreacted acetanilide | Insufficient chlorinating agent. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. |
| Deactivated chlorinating agent. | - Use a fresh, high-purity chlorinating agent. | |
| Formation of dichlorinated byproducts | Excess chlorinating agent. | - Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent portion-wise and monitor the reaction progress. |
| High reaction temperature. | - Lower the reaction temperature to improve selectivity. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using column chromatography. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| Inappropriate crystallization solvent. | - Experiment with different solvent systems for recrystallization. |
Data Presentation
Table 1: Effect of pH on Byproduct Formation in the Chlorination of Acetanilide
| pH | This compound Yield (%) | o-Chloroacetanilide (%) | p-Chloroacetanilide (%) | Reference |
| < 3 (Acidic) | Decreases significantly | Increases | Increases | [4] |
| 7 (Neutral) | High | Low | Low | [12] |
| > 8 (Alkaline) | High | Minimal | Minimal | [9] |
| Note: Exact percentages can vary based on the specific reaction conditions and chlorinating agent used. |
Table 2: Influence of Temperature on Acetanilide Chlorination Selectivity
| Temperature (°C) | Effect on this compound Yield | Effect on Orton Rearrangement Byproducts | Reference |
| 0 - 10 | Generally higher yields | Minimized formation | [9] |
| 15 - 30 | Good yields, but risk of rearrangement increases | Moderate formation | [13] |
| > 30 | Lower yields due to decomposition and rearrangement | Significant formation | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Trichloroisocyanuric Acid (TCCA)
This method, adapted from patent literature, offers high yields and purity by utilizing an anhydrous system to suppress the Orton rearrangement.[9]
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (B109758) (anhydrous)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous dichloromethane and anhydrous acetone.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add TCCA to the cooled solvent mixture with stirring until it dissolves. The molar ratio of acetanilide to TCCA should be approximately 1:0.4 to 1:0.6.[9]
-
Dissolve acetanilide in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acetanilide solution dropwise to the TCCA solution over a period of 30-60 minutes, ensuring the temperature remains between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[9]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizations
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. Molecular rearrangements. Part IX. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. ijtsrd.com [ijtsrd.com]
- 9. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Trichloroisocyanuric acid - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability of N-Chloroacetanilide in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Chloroacetanilide in solution, with a focus on the influence of pH. The following question-and-answer format addresses common issues and provides guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay shows that the concentration of this compound is decreasing over time in my aqueous formulation. What could be the cause?
A1: this compound is susceptible to hydrolysis in aqueous solutions, and the rate of this degradation is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the breakdown of the molecule. It is crucial to control the pH of your solution to maintain the stability of this compound.
Q2: At what pH is this compound most stable?
Q3: What are the expected degradation products of this compound at different pH values?
A3: The degradation of this compound can proceed through two primary pathways, depending on the pH:
-
Under acidic conditions: The primary degradation mechanism is likely the hydrolysis of the amide bond, yielding chloroacetic acid and aniline. Another potential reaction under acidic conditions is the Orton rearrangement, which would result in ring-chlorinated isomers of acetanilide (B955).
-
Under alkaline conditions: Base-catalyzed hydrolysis is expected to be a significant degradation pathway. This can occur via two mechanisms: nucleophilic substitution of the chlorine atom to form N-hydroxyacetanilide, or hydrolysis of the amide bond to yield chloroacetate (B1199739) and aniline. The former is often the predominant pathway for similar chloroacetamide herbicides.
Q4: I am developing a stability-indicating HPLC method to analyze this compound and its degradation products. What are some key considerations?
A4: A robust stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products. Based on methods used for related compounds, here are some starting points:
-
Column: A C18 reversed-phase column is a common and effective choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is likely necessary to achieve good separation of the parent compound and its more polar degradation products.
-
Detection: UV detection is suitable for this compound and its aromatic degradation products.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. This includes performing forced degradation studies to generate the degradation products and demonstrate that the method can resolve them from the parent peak.
Q5: During my HPLC analysis, I am observing peak tailing for this compound. What could be the cause and how can I fix it?
A5: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing material. Ensure the pH of your mobile phase is appropriate to suppress any potential ionization of the analyte or silanol (B1196071) groups on the column. Operating in a slightly acidic mobile phase (e.g., pH 3-4) can often mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.
Q6: My retention times are shifting between injections. What should I check?
A6: Retention time variability can be due to:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially after a gradient elution.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.
-
Pump Issues: Check for leaks in the pump or inconsistent flow rates.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the public domain, the following table provides a qualitative and semi-quantitative summary based on the known behavior of structurally related acetanilide and chloroacetamide compounds. This information should be used as a guide for experimental design.
| pH Range | Expected Stability | Predominant Degradation Pathway(s) | Expected Degradation Products |
| < 3 (Strongly Acidic) | Low | Acid-catalyzed amide hydrolysis, Orton rearrangement | Chloroacetic acid, Aniline, Ring-chlorinated acetanilide isomers |
| 3 - 6 (Acidic to Neutral) | Moderate to High | Slow hydrolysis | Minimal degradation |
| 6 - 8 (Neutral to Slightly Alkaline) | Moderate | Slow hydrolysis | Minimal degradation, potential for slow formation of N-hydroxyacetanilide |
| > 8 (Alkaline) | Very Low | Base-catalyzed nucleophilic substitution (SN2) at the α-carbon, Base-catalyzed amide hydrolysis | N-hydroxyacetanilide, Chloroacetate, Aniline |
Experimental Protocols
Protocol for Determining the pH-Rate Profile of this compound Hydrolysis
This protocol outlines a general procedure to determine the degradation kinetics of this compound as a function of pH.
1. Materials:
-
This compound (high purity)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, acetate, borate) to cover a pH range of 2 to 12
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Calibrated pH meter
-
Constant temperature incubator or water bath
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at various pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment but does not interfere with the HPLC analysis. A concentration of 10-50 mM is typically adequate.
3. Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.
4. Kinetic Run:
-
For each pH value, pipette a known volume of the this compound stock solution into a volumetric flask containing the pre-equilibrated buffer solution at a constant temperature (e.g., 25°C, 37°C, or 50°C). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction kinetics.
-
Immediately withdraw a sample (t=0) and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the reaction mixture at the constant temperature.
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected rate of degradation at each pH.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase) and store the samples appropriately (e.g., at low temperature) until HPLC analysis.
5. HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products. A typical starting point would be a C18 column with a gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile.
-
Quantify the peak area of this compound at each time point.
6. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the observed rate constant (kobs).
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / kobs.
-
Construct a pH-rate profile by plotting log(kobs) versus pH.
Visualizations
Logical Relationship between pH and this compound Degradation
Caption: pH-dependent degradation pathways of this compound.
Experimental Workflow for pH Stability Study
Caption: Workflow for determining the pH-rate profile of this compound.
Navigating the Nuances of N-Chloroacetanilide Rearrangement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Orton rearrangement of N-chloroacetanilide, a classic example of a molecular rearrangement, is a critical reaction in organic synthesis. However, its rate and product distribution are exquisitely sensitive to solvent effects and other experimental conditions. This technical support center provides troubleshooting guidance and detailed protocols to empower researchers in navigating the complexities of this reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the study of this compound rearrangement.
Q1: My reaction is proceeding much slower than expected. What are the potential causes?
A1: Several factors can lead to a sluggish reaction:
-
Insufficient Catalysis: The rearrangement is often catalyzed by acids (like HCl or toluenesulfonic acid), light, or free-radical initiators.[1][2] Ensure your catalyst is present in the appropriate concentration and is not degraded. In the absence of a catalyst, the reaction can be extremely slow.[3]
-
Solvent Choice: The reaction rate is highly dependent on the solvent. Non-polar, aprotic solvents may slow down the heterolytic pathway.
-
Temperature: Like most chemical reactions, the rate of rearrangement is temperature-dependent. Ensure your reaction is maintained at the specified temperature.
Q2: I am observing significant amounts of side products, particularly aniline (B41778). How can I minimize this?
A2: The formation of aniline is a known side reaction, resulting from the cleavage of the N-Cl bond.[3]
-
Catalyst Choice: The use of certain solid acid catalysts, such as K10-montmorillonite clay, has been shown to suppress the formation of aniline.[3]
-
Reaction Conditions: Carefully controlling the reaction conditions, such as temperature and reaction time, can help minimize side product formation.
Q3: The ratio of ortho to para isomers in my product mixture is not what I expected. Why might this be?
A3: The ortho/para product ratio is influenced by several factors:
-
Solvent: The polarity and nature of the solvent can influence the selectivity of the chlorination step.
-
Catalyst: The type of catalyst used can affect the steric hindrance around the aromatic ring, thereby influencing the position of chlorination. For instance, bulky catalysts may favor the formation of the para isomer. Clay catalysts have been noted to lead to a much-improved para/ortho ratio.[3]
-
Temperature: Temperature can also play a role in the regioselectivity of the reaction.
Q4: My kinetic data is not reproducible. What could be the issue?
A4: Reproducibility issues in kinetic studies can arise from:
-
Autocatalysis: The reaction can be autocatalyzed by the formation of hydrogen chloride (HCl) as a side product, leading to an acceleration of the reaction rate over time and making kinetic modeling complex.[2]
-
Light Sensitivity: The rearrangement can be initiated by light.[2] Ensure your reactions are performed in a controlled light environment (e.g., in the dark or using amber glassware) to avoid photochemical side reactions.
-
Oxygen Presence: For free-radical initiated rearrangements, the presence of oxygen can interfere with the reaction mechanism. Degassing the solvent may be necessary.
Quantitative Data: Solvent Effects on Product Distribution
The choice of solvent and reaction conditions significantly impacts the product distribution of the this compound rearrangement. The following table summarizes the percentage yields of ortho-chloroacetanilide (OCA) and para-chloroacetanilide (PCA) under different conditions.
| Catalyst/Solvent System | Temperature (°C) | Reaction Time | OCA Yield (%) | PCA Yield (%) | para/ortho Ratio | Reference |
| K10-montmorillonite / CCl4 (stirred) | 30 | 15 min | 12.0 | 88.0 | 7.3 | [3] |
| K10-montmorillonite / CCl4 (no stirring) | 60 | 1 hr | - | - | - | [3] |
| HCl / CCl4 | 19 | Several hours | - | - | - | |
| HCl / CCl4 | 80 | 2 hr | - | - | - |
Note: Quantitative rate constants are often highly dependent on specific experimental conditions (catalyst concentration, temperature, etc.) and are best determined directly under the researcher's own experimental setup.
Experimental Protocols
This section provides a detailed methodology for monitoring the kinetics of the this compound rearrangement.
Objective: To determine the rate of rearrangement of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., glacial acetic acid, carbon tetrachloride, chlorobenzene)
-
Catalyst (e.g., hydrochloric acid, toluenesulfonic acid, benzoyl peroxide)
-
Thermostated reaction vessel (e.g., a three-necked flask equipped with a condenser and sampling port)
-
Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)
-
Standard solutions of ortho- and para-chloroacetanilide for calibration
Procedure:
-
Preparation of Reaction Mixture:
-
Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in the reaction vessel.
-
Equilibrate the solution to the desired reaction temperature using a water bath or heating mantle.
-
-
Initiation of the Reaction:
-
Add the catalyst to the reaction mixture at time t=0.
-
Start vigorous stirring to ensure a homogenous mixture.
-
-
Monitoring the Reaction Progress:
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquot immediately to stop the rearrangement. This can be done by adding a solution of potassium iodide, which reacts with the remaining this compound.
-
Analyze the composition of the quenched aliquot using a pre-calibrated analytical method:
-
HPLC: Separate and quantify the concentrations of this compound, ortho-chloroacetanilide, and para-chloroacetanilide.[3]
-
Titration: Titrate the iodine liberated from the reaction of this compound with potassium iodide using a standard sodium thiosulfate (B1220275) solution. This method measures the disappearance of the starting material.
-
Spectrophotometry: If the reactants and products have distinct absorption spectra, UV-Vis spectrophotometry can be used to monitor the concentration changes.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for studying the solvent effects on the this compound rearrangement.
References
- 1. Molecular rearrangements. Part IX. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Homolytic mechanisms of aromatic rearrangements. Part I. The rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
troubleshooting product isolation in N-Chloroacetanilide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Chloroacetanilide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and isolation of this compound.
Issue 1: The product fails to precipitate or crystallize from the reaction mixture.
-
Question: I've completed the reaction, but my this compound is not precipitating out of the solution. What should I do?
-
Answer: This issue often arises due to either the use of excess solvent during the reaction or incomplete reaction leading to low product concentration.[1]
-
Troubleshooting Steps:
-
Concentrate the solution: If an organic solvent was used, carefully remove a portion of it under reduced pressure using a rotary evaporator. If the reaction was conducted in an aqueous solution, you can try to gently heat the solution to evaporate some of the water.[1] Be cautious not to overheat, as this can lead to decomposition.[2]
-
Induce crystallization: If the solution appears saturated but no crystals have formed, try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Cooling: Ensure the solution is adequately cooled. Placing the reaction flask in an ice bath can significantly decrease the solubility of the product and promote precipitation.[3]
-
Check pH: In some procedures, adjusting the pH of the solution can influence the solubility of the product. Ensure the pH is as specified in your protocol.
-
-
Issue 2: An oil is forming instead of solid crystals.
-
Question: Upon cooling my reaction mixture, an oil separated out instead of solid this compound. How can I resolve this?
-
Answer: "Oiling out" can occur if the product's melting point is lower than the temperature of the crystallization medium or if significant impurities are present, which can depress the melting point.[1]
-
Troubleshooting Steps:
-
Re-dissolve and cool slowly: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool down much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.[3] Insulating the flask can help with slow cooling.[1]
-
Add more solvent: It's possible that the solution is too concentrated. Add a small amount of the appropriate solvent to the heated solution and then allow it to cool slowly.[1]
-
Purification prior to crystallization: The presence of impurities is a common cause of oiling out. Consider washing the reaction mixture with an appropriate aqueous solution (e.g., sodium bicarbonate solution) to remove acidic impurities before attempting crystallization.[4]
-
-
Issue 3: The isolated product has a low melting point and appears impure.
-
Question: I've isolated my this compound, but the melting point is broad and lower than the literature value, suggesting impurities. What are the likely contaminants and how can I purify my product?
-
Answer: The primary impurities in this compound synthesis are often unreacted acetanilide (B955), and isomers such as o- and p-chloroacetanilide, as well as di-chlorinated products.[2][5] The Orton rearrangement can also lead to the formation of isomeric impurities.[5]
-
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol (B145695), acetone (B3395972), and mixtures of dichloromethane (B109758) and acetone have been reported as suitable solvents.[4][6][7]
-
Procedure:
-
Dissolve the impure solid in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly before measuring the melting point.
-
-
-
Issue 4: The reaction yield is significantly lower than expected.
-
Question: My final yield of this compound is very low. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from incomplete reactions, side reactions, or loss of product during isolation and purification.
-
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended time and at the correct temperature. Some protocols specify reaction times of 4-6 hours.[4]
-
Reagent Stoichiometry: Check the molar ratios of your reactants. For instance, in syntheses using trichloroisocyanuric acid, a molar ratio of acetanilide to trichloroisocyanuric acid of 1:0.4 to 1:0.6 has been suggested for optimal results.[4]
-
-
Side Reactions:
-
Orton Rearrangement: This acid-catalyzed rearrangement can convert the N-chloro product to its C-chloro isomers.[5][8] Controlling the pH and temperature can help minimize this side reaction.
-
Di-chlorination: The formation of 2,4-dichloroacetanilide (B1585602) can occur, especially if an excess of the chlorinating agent is used or if the reaction conditions are too harsh.[2]
-
-
Product Loss During Workup:
-
Excessive Washing: During filtration, washing the product with too much solvent will dissolve some of it, leading to a lower yield. Use a minimal amount of ice-cold solvent for washing.
-
Transfer Losses: Be meticulous when transferring the product between flasks to minimize physical losses.
-
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| This compound | C₈H₈ClNO | 169.61 | Not well-defined, rearranges upon heating | The N-chloro isomer is often an intermediate and can be unstable. |
| o-Chloroacetanilide | C₈H₈ClNO | 169.61 | 86-88 | An isomer that can be an impurity.[9] |
| m-Chloroacetanilide | C₈H₈ClNO | 169.61 | 77-78 | An isomer that can be an impurity.[6] |
| p-Chloroacetanilide | C₈H₈ClNO | 169.61 | 177-181 | A common, stable isomer and often the target product in rearrangements.[10] |
| Acetanilide (Starting Material) | C₈H₉NO | 135.17 | 113-115 | Unreacted starting material is a common impurity. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Acetanilide
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (DCM)
-
Acetone
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure: [4]
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-10 °C), add dichloromethane and acetone.
-
Add trichloroisocyanuric acid to the solvent mixture and stir until it dissolves.
-
Slowly add acetanilide to the solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane).
Visualizations
Troubleshooting Workflow for this compound Isolation
Caption: A flowchart outlining the troubleshooting steps for the isolation of this compound.
Logical Relationship of Impurities in this compound Synthesis
Caption: A diagram illustrating the formation pathways of common impurities during this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. LI.—The chlorination of anilides. Part II. The decomposition of this compound by heat - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Chloroacetanilide [drugfuture.com]
- 7. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 8. Molecular rearrangements. Part IX. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 169952500 [thermofisher.com]
Validation & Comparative
A Comparative Guide to N-Chloroacetanilide and N-Chlorosuccinimide as Chlorinating Agents
For researchers, scientists, and drug development professionals, the choice of a chlorinating agent is critical for the successful synthesis of chlorinated organic compounds. This guide provides an objective comparison of two such reagents: N-Chloroacetanilide and N-chlorosuccinimide (NCS). The comparison is based on their performance in chlorinating various substrates, with supporting experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | N-Chlorosuccinimide (NCS) |
| Reagent Type | N-Chloroamide | N-Chloroimide |
| Primary Chlorination Pathway | Primarily intramolecular (Orton rearrangement); can act as an intermolecular chlorinating agent. | Primarily intermolecular electrophilic and radical chlorination. |
| Physical State | Solid | Crystalline solid |
| Stability | Can be unstable, particularly when heated. | Stable, crystalline solid that is easy to handle and store.[1] |
| Byproducts | Acetanilide (B955) | Succinimide |
| Primary Applications | Historically used for the synthesis of chloroacetanilides via rearrangement. | Widely used for chlorination of alkenes, alkynes, aromatics, ketones, and sulfides.[2] |
| Safety | Corrosive; causes severe skin burns and eye damage. | Irritant; handle with care. |
Performance in Chlorination Reactions: A Substrate-Based Comparison
Direct comparative studies between this compound and N-chlorosuccinimide under identical conditions are limited in the available scientific literature. The following tables summarize the performance of each reagent on similar classes of substrates based on published data.
Chlorination of Aromatic Compounds (Anilides and Phenols)
NCS is a widely used reagent for the electrophilic chlorination of activated aromatic rings such as anilines and phenols.[2][3] this compound, on the other hand, is primarily known for the Orton rearrangement, an intramolecular reaction that yields chloroacetanilides.[4][5][6] However, it can also act as an intermolecular chlorinating agent for other aromatic substrates like pyrrole.
Table 1: Chlorination of Anilides
| Substrate | Chlorinating Agent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Acetanilide | N-chlorosuccinimide (NCS) | HCl, H₂O, rt, 2 h | 4-Chloroacetanilide | 92 | [7] |
| Aniline | N-chlorosuccinimide (NCS) | MeCN, reflux, with 3 equiv. NCS | 2,4,6-Trichloroaniline | 88 | |
| This compound | Clay catalyst (K10-montmorillonite) | CCl₄, 60 °C, 1 h | o-Chloroacetanilide, p-Chloroacetanilide | ortho: 12, para: 88 | [4] |
Table 2: Chlorination of Phenols
| Substrate | Chlorinating Agent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Phenol | N-chlorosuccinimide (NCS) | HCl, H₂O, rt, 1.5 h | 4-Chlorophenol | 90 | [7] |
| Phenol | This compound with substituted phenoxides | Buffered 10% aq. MeCN, 39.36 °C | Nucleophilic substitution at chlorine | - | [8] |
α-Chlorination of Ketones
NCS is a standard reagent for the α-chlorination of ketones, often requiring an acid or base catalyst to facilitate the formation of the enol or enolate.[5][9] While N-chloroamides can also be used for this transformation, specific quantitative data for this compound is not as readily available.
Table 3: α-Chlorination of Ketones
| Substrate | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Acetophenone | N-chlorosuccinimide (NCS) | p-TsOH, MeOH, 30-35 °C | α-Chloroacetophenone | High | [7] |
| Cyclohexanone | N-chlorosuccinimide (NCS) | Ethylene glycol, 80 °C, 1 h | α-Chlorocyclohexanone acetal | 95 | [7] |
Experimental Protocols
Chlorination of Acetanilide using N-Chlorosuccinimide
Materials:
-
Acetanilide
-
N-Chlorosuccinimide (NCS)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a stirred solution of acetanilide (10 mmol) in water (10-15 mL) at room temperature, add N-Chlorosuccinimide (1.1 eq).
-
Add concentrated hydrochloric acid (2 mL) dropwise over 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-chloroacetanilide.[7]
Orton Rearrangement of this compound
Materials:
-
This compound
-
K10-montmorillonite clay
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask, suspend this compound and a two-fold excess of K10-montmorillonite clay in a minimal amount of carbon tetrachloride.
-
Heat the mixture at 60 °C with stirring for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the clay catalyst and wash with additional CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of o- and p-chloroacetanilide.
-
The products can be separated and purified by column chromatography or fractional crystallization.[4]
Reaction Mechanisms and Visualizations
The chlorination mechanisms for this compound and NCS differ significantly, which influences their reactivity and selectivity.
This compound: The Orton Rearrangement
This compound primarily undergoes an acid-catalyzed intramolecular rearrangement known as the Orton rearrangement.[5][6] This process involves the migration of the chlorine atom from the nitrogen to the aromatic ring, yielding a mixture of ortho- and para-chloroacetanilides.[6]
Caption: The Orton rearrangement of this compound.
N-Chlorosuccinimide: Electrophilic Aromatic Chlorination
NCS acts as an electrophilic chlorinating agent. In the presence of an acid catalyst, the chlorine atom of NCS becomes more electrophilic and is attacked by the electron-rich aromatic ring.
Caption: Electrophilic aromatic chlorination using NCS.
Handling and Safety
This compound:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[10]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Store in a well-ventilated place and keep the container tightly closed.[11]
N-Chlorosuccinimide (NCS):
-
Hazards: May cause skin and eye irritation.
-
Precautions: Handle in a well-ventilated area. Wear appropriate protective equipment. Avoid breathing dust. Store in a cool, dry place away from incompatible materials.
Conclusion
Both this compound and N-chlorosuccinimide are effective reagents for introducing chlorine into organic molecules, but they operate through different mechanisms and are suited for different applications.
-
N-Chlorosuccinimide (NCS) is a versatile and widely used chlorinating agent with a broad substrate scope. Its stability, ease of handling, and generally good yields make it a preferred choice for a variety of intermolecular chlorination reactions, including the chlorination of anilines, phenols, and the α-position of ketones.
-
This compound is primarily known for the Orton rearrangement, an intramolecular process that is a reliable method for synthesizing ortho- and para-chloroacetanilides. While it can act as an intermolecular chlorinating agent, its application in this regard is less common and not as well-documented as NCS.
The choice between these two reagents will depend on the specific synthetic goal. For general-purpose intermolecular chlorination of a wide range of substrates, NCS is the more established and versatile option. For the specific synthesis of chloroacetanilides from acetanilide, the formation and subsequent rearrangement of this compound is a classic and effective strategy. As with any chemical reaction, it is recommended to consult the primary literature and perform small-scale optimization experiments to determine the best conditions for a specific transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Study: N-Chloroacetanilide and Sulfuryl Chloride as Chlorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chlorinating agent is a critical decision in organic synthesis, impacting reaction efficiency, selectivity, and safety. This guide provides a comprehensive comparison of two common chlorinating agents: N-Chloroacetanilide and sulfuryl chloride (SO₂Cl₂). We will delve into their chemical properties, reactivity, and applications, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Overview of Chemical Properties and Reactivity
This compound and sulfuryl chloride differ significantly in their physical states, stability, and modes of action as chlorinating agents. Sulfuryl chloride is a volatile, corrosive liquid that serves as a versatile source of chlorine, capable of reacting via both free-radical and ionic pathways. In contrast, this compound is a solid, primarily known for its ability to undergo the Orton rearrangement to produce chlorinated anilides, though it can also act as a direct chlorinating agent for substrates with active hydrogen atoms.[1]
| Property | This compound | Sulfuryl Chloride |
| Formula | C₈H₈ClNO | SO₂Cl₂ |
| Molar Mass | 169.61 g/mol | 134.97 g/mol |
| Appearance | Solid | Colorless to yellowish liquid with a pungent odor |
| Boiling Point | Decomposes | 69.1 °C |
| Melting Point | 91 °C | -54.1 °C |
| Solubility | Soluble in organic solvents | Miscible with most organic solvents; hydrolyzes in water |
| Primary Reactivity | Orton rearrangement (intramolecular chlorination); direct chlorination of active hydrogens | Free-radical and ionic chlorination |
Comparative Performance in Chlorination Reactions
A direct quantitative comparison of this compound and sulfuryl chloride for the same substrate under identical conditions is not extensively documented in the literature. However, a comparative analysis of their typical applications and selectivity provides valuable insights for researchers.
Chlorination of Aromatic Compounds
Sulfuryl Chloride: Sulfuryl chloride is a potent agent for the electrophilic chlorination of aromatic compounds, often requiring a catalyst.[2][3] Its reactivity can be tuned to achieve high yields and regioselectivity.
Table 1: Ionic Chlorination of Aromatic Amides with Sulfuryl Chloride [2]
| Substrate | Product | Yield (%) |
| Benzamide (B126) | 4-Chlorobenzamide (B146232) | 85 |
| Nicotinamide | 2-Chloronicotinamide | 78 |
| 4-Methoxybenzamide | 3-Chloro-4-methoxybenzamide | 90 |
This compound: The primary route for aromatic chlorination using this compound is the intramolecular Orton rearrangement, which yields ortho- and para-chloroacetanilides.[4] This reaction is typically acid-catalyzed.
Table 2: Product Distribution in the Orton Rearrangement of this compound [4]
| Product | Yield (%) |
| p-Chloroacetanilide (B1165894) | Major product |
| o-Chloroacetanilide | Minor product |
Free-Radical Chlorination of Alkanes
Sulfuryl Chloride: Sulfuryl chloride, in the presence of a radical initiator like AIBN or under UV irradiation, is an effective reagent for the chlorination of alkanes.[5][6][7]
Table 3: Free-Radical Chlorination of 1-Chlorobutane (B31608) with Sulfuryl Chloride [8]
| Product | Isomer Distribution (%) |
| 1,1-Dichlorobutane | 15 |
| 1,2-Dichlorobutane | 28 |
| 1,3-Dichlorobutane | 35 |
| 1,4-Dichlorobutane | 22 |
This compound: this compound is not typically used for the free-radical chlorination of alkanes.
Experimental Protocols
Ionic Chlorination of Benzamide with Sulfuryl Chloride
Objective: To synthesize 4-chlorobenzamide via electrophilic aromatic substitution using sulfuryl chloride.
Materials:
-
Benzamide
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzamide (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Orton Rearrangement of this compound
Objective: To synthesize a mixture of o- and p-chloroacetanilide via the acid-catalyzed Orton rearrangement.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Acetic acid
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of acetic acid and water.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux and maintain the temperature for the time specified in the relevant literature, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product is a mixture of o- and p-chloroacetanilide, which can be separated by fractional crystallization or column chromatography if desired.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for chlorination reactions.
Caption: Mechanism of the Orton Rearrangement.
References
- 1. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 3. scilit.com [scilit.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Experiment #3 [sas.upenn.edu]
- 7. scribd.com [scribd.com]
- 8. Alkanes: Chlorination of 1-chlorobutane [docs.google.com]
Spectroscopic Validation of N-Chloroacetanilide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the starting material, acetanilide (B955), and the synthesized product, N-chloroacetanilide. Detailed experimental protocols for the synthesis and spectroscopic analyses are included to support the validation of this important chemical transformation.
Introduction
This compound is a valuable reagent and intermediate in organic synthesis. Its effective synthesis from acetanilide requires rigorous validation to ensure the desired product has been obtained and is free from starting material and byproducts. Spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools for this purpose. This guide outlines the synthesis of this compound and provides a comparative analysis of the spectroscopic data of the reactant and the product.
Synthesis of this compound
A modern and efficient method for the synthesis of this compound involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent in an anhydrous system.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 1L reaction flask, dissolve 86g of trichloroisocyanuric acid in a mixture of 400mL of dichloromethane (B109758) and 50mL of acetone. Stir the solution to dissolve the TCCA.[1]
-
Addition of Acetanilide: Cool the mixture to between 0-10 °C. Slowly add a solution of acetanilide to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours after the complete addition of acetanilide.[1]
-
Quenching: After the reaction is complete, quench the reaction mixture by adding an alkaline aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Workup: Separate the organic layer. Concentrate the organic layer under reduced pressure to obtain the solid this compound. The product can be further purified by recrystallization.
Spectroscopic Validation: Acetanilide vs. This compound
The successful conversion of acetanilide to this compound can be confirmed by analyzing the changes in their respective spectra. The key differences are summarized in the table below.
| Spectroscopic Method | Acetanilide (Starting Material) | This compound (Product) | Key Changes and Interpretation |
| IR Spectroscopy | ~3300-3500 cm⁻¹ (N-H stretch)[2][3], ~1650-1700 cm⁻¹ (C=O stretch, Amide I)[2][3], ~3030-3080 cm⁻¹ (Aromatic C-H stretch)[2] | Absence of N-H stretch, ~1700-1750 cm⁻¹ (C=O stretch, shifted to higher frequency), Presence of N-Cl stretch (typically ~600-800 cm⁻¹) | The most significant change is the disappearance of the N-H stretching vibration, providing strong evidence of N-chlorination. The carbonyl (C=O) stretching frequency is expected to shift to a higher wavenumber due to the electron-withdrawing effect of the chlorine atom. The appearance of an N-Cl stretching band would further confirm the synthesis. |
| ¹H NMR Spectroscopy | ~2.1 ppm (s, 3H, -CH₃)[4], ~7.0-7.5 ppm (m, 5H, Ar-H)[4], ~8.75 ppm (br s, 1H, -NH)[4] | ~2.3-2.5 ppm (s, 3H, -CH₃, deshielded), ~7.2-7.6 ppm (m, 5H, Ar-H, deshielded) | The disappearance of the broad singlet corresponding to the amide proton (-NH) is a clear indicator of successful N-chlorination. The signals for the methyl and aromatic protons are expected to be shifted downfield (to a higher ppm value) due to the electron-withdrawing nature of the chlorine atom attached to the nitrogen. |
| ¹³C NMR Spectroscopy | ~24 ppm (-CH₃)[4][5], ~120-130 ppm (Ar-C)[4][5], ~138 ppm (Ar-C, C-N)[4][5], ~169 ppm (C=O)[4][5] | ~25-27 ppm (-CH₃, deshielded), ~125-140 ppm (Ar-C, deshielded), ~170-172 ppm (C=O, deshielded) | Similar to the ¹H NMR spectrum, the carbon signals in this compound are expected to be deshielded and shifted downfield compared to acetanilide due to the electron-withdrawing effect of the N-chloro group. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 135[6][7] | Molecular Ion (M⁺) at m/z = 169/171 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The presence of a chlorine atom will be evident from the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio. |
Experimental Protocols for Spectroscopic Analysis
Infrared (IR) Spectroscopy
A small amount of the dry solid sample (acetanilide or this compound) is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method for this type of analysis. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragments.
Synthesis and Validation Workflow
The following diagram illustrates the workflow for the synthesis of this compound and its subsequent validation using spectroscopic methods.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum [chemicalbook.com]
- 6. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR [m.chemicalbook.com]
- 7. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Structure of N-Chloroacetanilide: A Comparative NMR Analysis
In the field of synthetic chemistry and drug development, unequivocal structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the elucidation of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of N-chloroacetanilide and its precursor, acetanilide (B955), to confirm the structural integrity of this compound. While experimental spectra for acetanilide are readily available, this guide will also present predicted spectral data for this compound based on established principles of chemical shifts, addressing the scarcity of its published experimental NMR data.
Comparison of ¹H and ¹³C NMR Spectral Data
The primary structural difference between acetanilide and this compound is the substitution of the amide proton in acetanilide with a chlorine atom. This substitution is expected to induce significant and predictable changes in the NMR spectra, providing clear evidence of a successful N-chlorination reaction.
Predicted vs. Experimental Chemical Shifts
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for acetanilide and the predicted shifts for this compound. These predictions are based on the anticipated electronic effects of the N-chloro group.
| Compound | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetanilide | -CH₃ | ~2.1[1] | ~24.1[1] |
| ortho-H (2H) | ~7.4[1] | ~120.4[1] | |
| meta-H (2H) | ~7.2[1] | ~128.7[1] | |
| para-H (1H) | ~7.0[1] | ~124.1[1] | |
| ipso-C | - | ~138.2[1] | |
| C=O | - | ~169.5[1] | |
| N-H | ~8.75[1] | - | |
| This compound (Predicted) | -CH₃ | ~2.2 - 2.4 | ~25 - 27 |
| ortho-H (2H) | ~7.5 - 7.7 | ~121 - 123 | |
| meta-H (2H) | ~7.3 - 7.5 | ~129 - 131 | |
| para-H (1H) | ~7.1 - 7.3 | ~125 - 127 | |
| ipso-C | - | ~137 - 139 | |
| C=O | - | ~168 - 170 | |
| N-H | Signal Absent | - |
Key Spectroscopic Differences and Confirmations:
-
¹H NMR: The most definitive evidence for the formation of this compound is the disappearance of the broad singlet corresponding to the N-H proton, which is typically observed around 8.75 ppm in the spectrum of acetanilide.[1] The electron-withdrawing nature of the chlorine atom attached to the nitrogen is expected to cause a slight downfield shift for the aromatic and methyl protons.
-
¹³C NMR: The substitution of the amide proton with chlorine is predicted to have a more subtle effect on the carbon chemical shifts. The electronegative chlorine atom is expected to slightly deshield the adjacent carbonyl carbon and the methyl carbon. The shifts of the aromatic carbons are also anticipated to be minimally affected, with slight downfield shifts possible due to the inductive effect of the N-chloroamide group.
Experimental Protocols
High-quality NMR spectra are essential for accurate structure elucidation. The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for both acetanilide and this compound. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can also be used depending on sample solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
¹H NMR Data Acquisition
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.
¹³C NMR Data Acquisition
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.
-
Number of Scans: 1024 - 4096 scans, due to the lower natural abundance of ¹³C.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the peaks to determine the relative number of protons.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy, starting from the precursor, acetanilide.
References
N-Chloroacetanilide vs. Molecular Chlorine: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals seeking safer and more selective chlorination reagents, N-Chloroacetanilide (NCAA) presents a compelling alternative to traditional molecular chlorine (Cl₂). This guide provides a detailed comparison of their performance, supported by mechanistic insights and experimental considerations.
Executive Summary
This compound, a stable crystalline solid, offers significant advantages in handling and safety over gaseous molecular chlorine. Mechanistically, NCAA participates in an acid-catalyzed Orton rearrangement for aromatic chlorination, which can offer different regioselectivity compared to the electrophilic aromatic substitution pathway of molecular chlorine. While direct quantitative comparisons of yields are scarce in the literature, the qualitative benefits of NCAA, particularly in laboratory settings, are substantial.
Performance Comparison: A Qualitative Overview
| Feature | This compound (NCAA) | Molecular Chlorine (Cl₂) |
| Physical State | Crystalline Solid | Gas |
| Handling | Easy to weigh and dispense. | Requires specialized equipment for handling compressed gas. |
| Safety | Significantly safer to handle and store.[1] | Highly toxic, corrosive, and a respiratory irritant requiring stringent safety protocols.[2][3] |
| Reaction Control | Stoichiometric control is straightforward. | Precise dosing can be challenging. |
| Regioselectivity | Can provide high para-selectivity in the chlorination of anilides.[4] | Can lead to mixtures of ortho and para isomers, with potential for over-chlorination. |
| Reaction Mechanism | Orton Rearrangement (Intermolecular)[4][5] | Electrophilic Aromatic Substitution[6][7][8] |
Delving into the Mechanisms: Two Distinct Pathways
The differing reaction mechanisms of this compound and molecular chlorine are fundamental to understanding their distinct reactivity and selectivity profiles.
This compound: The Orton Rearrangement
The chlorination of aromatic rings using this compound proceeds via the Orton rearrangement, an acid-catalyzed intermolecular process.[4][5] The reaction is initiated by the protonation of the N-chloroamide, followed by the release of a chlorinating agent (often hypochlorous acid or molecular chlorine in situ), which then undergoes electrophilic attack on the aromatic ring.[5]
Molecular Chlorine: Electrophilic Aromatic Substitution
Molecular chlorine requires a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to become a sufficiently strong electrophile to react with an aromatic ring. The catalyst polarizes the Cl-Cl bond, making one chlorine atom more electrophilic. The aromatic ring then attacks this electrophilic chlorine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[6][7][8] Deprotonation of this intermediate restores aromaticity and yields the chlorinated product.
Experimental Protocols
The following are representative protocols for the chlorination of acetanilide.
Chlorination of Acetanilide using this compound
Materials:
-
Acetanilide
-
This compound
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Sodium bisulfite solution (saturated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of this compound to the cooled solution while stirring.
-
Add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the crude product with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain purified p-chloroacetanilide.
Chlorination of Acetanilide using Molecular Chlorine (in situ generation)
Materials:
-
Acetanilide
-
Sodium chlorate (B79027) (NaClO₃)
-
Hydrochloric Acid (concentrated)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve acetanilide in glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel, a gas outlet leading to a trap (e.g., sodium hydroxide (B78521) solution), and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Prepare a solution of sodium chlorate in water and place it in the dropping funnel.
-
Slowly add the sodium chlorate solution to the stirred solution of acetanilide and hydrochloric acid. Chlorine gas will be generated in situ.
-
Control the rate of addition to maintain a steady, gentle evolution of chlorine.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, bubble nitrogen gas through the solution to remove any dissolved chlorine.
-
Pour the reaction mixture into cold water containing a small amount of sodium bisulfite to quench any remaining chlorine.
-
Collect the precipitated product by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol.
Safety and Handling
A critical advantage of this compound over molecular chlorine lies in its significantly improved safety profile.
This compound
-
Hazard Class: Corrosive solid.[1]
-
Handling: Can be handled in the open on a laboratory bench with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
Molecular Chlorine
-
Handling: Requires a well-ventilated fume hood and specialized equipment for handling compressed gas cylinders. A gas mask with an appropriate canister should be readily available for emergencies. Exposure can cause severe respiratory damage, skin and eye burns, and can be fatal.[2][3]
-
Storage: Store cylinders upright in a cool, dry, well-ventilated area, secured to prevent falling. Keep away from flammable materials and sources of ignition.[9][10]
Conclusion
For laboratory-scale organic synthesis, this compound offers a safer, more convenient, and potentially more selective alternative to molecular chlorine for the chlorination of anilides and other activated aromatic compounds. Its solid nature simplifies handling and reaction control, while its mechanism can provide different regiochemical outcomes. While molecular chlorine remains a crucial industrial chemical, the inherent hazards associated with its use make this compound a superior choice for many research and development applications.
References
- 1. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. tdi.texas.gov [tdi.texas.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. zenodo.org [zenodo.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. pubs.acs.org [pubs.acs.org]
reactivity comparison of ortho-, meta-, and para-chloroacetanilide isomers
For Immediate Release
A Comprehensive Guide to the Reactivity of Ortho-, Meta-, and Para-Chloroacetanilide Isomers for Researchers in Organic Synthesis and Drug Development
This publication provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-chloroacetanilide isomers. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding the nuanced reactivity of these common intermediates. The information presented is supported by experimental data and established chemical principles, offering a valuable resource for reaction planning and optimization.
The reactivity of substituted aromatic compounds is a cornerstone of organic chemistry, with profound implications for the synthesis of pharmaceuticals and other complex molecules. The chloroacetanilide isomers, differing only in the position of the chlorine atom on the aniline (B41778) ring, exhibit distinct reactivity profiles in various chemical transformations. These differences are primarily governed by the interplay of electronic and steric effects imparted by the acetamido and chloro substituents.
Quantitative Reactivity Data: Bromination
A key experimental study on the electrophilic bromination of chloroacetanilide isomers provides quantitative insight into their relative reactivities. The velocity constants for the bromination of the ortho-, meta-, and para-isomers were determined using a competition technique, revealing a clear order of reactivity.
| Isomer | Velocity Constant for Bromination (10⁵ M⁻¹s⁻¹) | Relative Reactivity |
| meta-Chloroacetanilide | 1.8 | Most Reactive |
| para-Chloroacetanilide | 1.7 | Intermediate |
| ortho-Chloroacetanilide | 1.3 | Least Reactive |
Data sourced from a kinetic study on the fast bromination of regioisomers of Chloroacetanilide.[1]
The observed order of reactivity (meta > para > ortho) can be rationalized by considering the directing effects of the substituents.[1] The acetamido group (-NHCOCH₃) is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director. In the meta-isomer, the activating effect of the acetamido group and the deactivating effect of the chlorine atom work in concert to facilitate substitution at positions ortho and para to the acetamido group. In the para-isomer, the two groups are in opposition, leading to slightly lower reactivity. The significantly lower reactivity of the ortho-isomer is attributed to steric hindrance from the bulky acetamido and chloro groups in close proximity, impeding the approach of the electrophile.[1]
Factors Influencing Reactivity
The differential reactivity of the chloroacetanilide isomers is a direct consequence of the interplay between electronic and steric effects. A logical diagram illustrating these relationships is provided below.
Caption: Logical relationship of substituent effects on the reactivity of chloroacetanilide isomers.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. The following protocols are adapted from established methods for the bromination and hydrolysis of acetanilides and can be applied to a comparative study of the chloroacetanilide isomers.
Protocol 1: Comparative Bromination of Chloroacetanilide Isomers
This protocol is adapted from standard procedures for the bromination of acetanilide.
Materials:
-
ortho-, meta-, or para-Chloroacetanilide
-
Glacial Acetic Acid
-
Bromine in Acetic Acid solution
-
Sodium Bisulfite solution (10%)
-
Ethanol (B145695) (95%)
-
Ice bath
-
Stir plate and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Dissolve a known amount of the chloroacetanilide isomer in a minimal amount of glacial acetic acid in an Erlenmeyer flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine in acetic acid solution dropwise to the cooled, stirring solution.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 15-20 minutes.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Add sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain the purified bromo-derivative.
-
Dry the product and determine the yield and melting point. The reaction progress and purity can be monitored by Thin Layer Chromatography (TLC).
Protocol 2: Comparative Hydrolysis of Chloroacetanilide Isomers
This protocol is a general method for the acid-catalyzed hydrolysis of anilides.
Materials:
-
ortho-, meta-, or para-Chloroacetanilide
-
Sulfuric Acid (30% v/v)
-
Sodium Hydroxide (B78521) solution (10% w/v)
-
Reflux apparatus (round-bottom flask and condenser)
-
Heating mantle
-
pH paper or pH meter
-
Separatory funnel
-
Ice bath
Procedure:
-
Place a known amount of the chloroacetanilide isomer and 30% sulfuric acid into a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux for 30-45 minutes, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the cooled solution with 10% sodium hydroxide solution until it is basic.
-
Transfer the mixture to a separatory funnel.
-
Extract the product (the corresponding chloroaniline) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to isolate the product.
-
Determine the yield and characterize the product.
Conclusion
References
A Comparative Guide to Quantitative Purity Analysis of N-Chloroacetanilide: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of N-Chloroacetanilide's purity is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with alternative analytical methods—Gas Chromatography (GC) and Titrimetry—supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a highly versatile and widely used technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound.
Optimized HPLC Protocol for this compound Purity
This protocol is designed for the quantitative analysis of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.5)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade) for sample preparation
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.5) (30:70 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Analysis:
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%). Inject the sample solution and calculate the purity of this compound by comparing the peak area of the main component to the total area of all peaks (area normalization method) or by using an external standard calibration.
Caption: Workflow for this compound purity analysis by HPLC.
Comparison with Alternative Methods
While HPLC is often the preferred method, other techniques can be employed for purity determination, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Chemical reaction with a standardized reagent to a defined endpoint. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds.[1][2] | Applicable to compounds that undergo specific and quantitative reactions. |
| Selectivity | High; can separate closely related impurities. | Very high for volatile compounds. | Lower; may not distinguish between structurally similar impurities. |
| Sensitivity | High (µg to ng levels). | Very high, especially with sensitive detectors like FID or MS (ng to pg levels).[2] | Moderate (mg levels). |
| Analysis Time | Typically 10-30 minutes per sample.[3] | Faster for volatile compounds, often under 15 minutes.[3] | Rapid, but sample preparation can be time-consuming. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for non-volatile compounds; risk of thermal degradation.[4] | Can be more complex, requiring specific reaction conditions. |
| Cost | Moderate to high initial investment; ongoing solvent costs.[3] | Lower initial and operational costs compared to HPLC.[3] | Low equipment cost. |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[2] For this compound, its application is contingent on the compound's thermal stability. The elevated temperatures used in the GC injector and column could potentially cause degradation of the N-Cl bond, leading to inaccurate purity results.[4] However, GC-MS can be an excellent tool for identifying and quantifying volatile impurities that may be present in the sample.
A potential GC analysis would involve a capillary column (e.g., 5% phenyl-methylpolysiloxane) and a flame ionization detector (FID) or a mass spectrometer (MS). To mitigate thermal degradation, a low injection temperature and a fast temperature ramp program would be advisable.
Titrimetric Methods
Titrimetry offers a cost-effective and often rapid method for quantitative analysis.[5] For this compound, a potential approach could be a redox titration. This would involve a reaction that quantitatively consumes the this compound, with the endpoint determined by an indicator or potentiometrically. An indirect method could involve reacting the this compound with an excess of a reducing agent and then back-titrating the unreacted reagent. However, the selectivity of such methods can be a limitation, as other oxidizing or reducing impurities could interfere with the determination.
Caption: Logical comparison of analytical workflows for this compound.
Conclusion
For the comprehensive and reliable quantitative analysis of this compound purity, HPLC is the recommended method . Its ability to operate at ambient temperatures preserves the integrity of the thermally labile N-Cl bond, ensuring accurate quantification of the active substance and its non-volatile impurities. While GC can be a valuable tool for assessing volatile impurities, its use for the primary assay of this compound is cautioned against due to the risk of thermal degradation. Titrimetry, though cost-effective, lacks the selectivity required for a detailed purity profile and is better suited for assays where interfering impurities are not a significant concern. The choice of analytical method should ultimately be guided by the specific requirements of the analysis, including the need for impurity profiling, available instrumentation, and regulatory expectations.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
Comparative Herbicidal Activity of Chloroacetanilide Derivatives: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal activity of various chloroacetanilide derivatives, supported by experimental data. It is designed to assist researchers and professionals in the field of agrochemical development in understanding the efficacy and mechanisms of this important class of herbicides.
Quantitative Comparison of Herbicidal Activity
The herbicidal efficacy of chloroacetanilide derivatives is typically quantified by metrics such as the Growth Reduction concentration (GR50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of a compound required to inhibit the growth of a target weed species by 50%. The following table summarizes the pre-emergence herbicidal activities of several chloroacetanilide derivatives against common weed species.
| Compound/Derivative | Target Weed Species | Application Rate (g a.i./ha) | Inhibition Rate (%) | GR50 / IC50 (µM) | Reference |
| Acetochlor | Echinochloa crus-galli (Barnyardgrass) | - | - | - | [1] |
| Alachlor | Amaranthus retroflexus (Redroot Pigweed) | - | - | - | [2] |
| Butachlor | Amaranthus tricolor (Chinese Amaranth) | - | Moderate to High | - | [3] |
| Metolachlor | Echinochloa crus-galli | - | - | - | [1] |
| Propachlor | Not specified | - | - | - | [2][4] |
| S-metolachlor | Amaranthus retroflexus | - | - | - | [5] |
| Pyroxasulfone | Amaranthus retroflexus | - | High | - | [5] |
| Flumioxazin | Amaranthus retroflexus | - | High | - | [5] |
| Sulfentrazone | Amaranthus retroflexus | - | High | - | [5] |
Note: The table above is a representative summary. Specific values for inhibition rates and GR50/IC50 are often dependent on the specific experimental conditions and are best consulted in the primary literature. The provided references offer a starting point for more detailed investigation.
Experimental Protocols
Accurate assessment of herbicidal activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key bioassays used to evaluate chloroacetanilide derivatives.
Pre-Emergence Herbicidal Activity Bioassay
This assay evaluates the efficacy of herbicides when applied to the soil before weed emergence.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots or trays filled with a standardized soil mix[6]
-
Chloroacetanilide derivatives to be tested
-
Solvent for dissolving herbicides (e.g., acetone)
-
Surfactant (e.g., Tween 20)
-
Calibrated sprayer[6]
-
Controlled environment growth chamber or greenhouse[6]
Procedure:
-
Preparation of Herbicide Solutions: Prepare stock solutions of the chloroacetanilide derivatives in a suitable solvent like acetone. Create a series of dilutions to achieve the desired application rates. A non-treated control is essential.[6]
-
Herbicide Application: Evenly apply the herbicide solutions to the soil surface of each pot using a calibrated sprayer.[6] For soil-incorporated treatments, thoroughly mix the herbicide solution into the soil.
-
Sowing of Seeds: Sow a predetermined number of weed seeds (e.g., 20-30) in each pot at a uniform depth (e.g., 0.5-1 cm).[6]
-
Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).[6] Water the pots as needed.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess weed emergence and growth inhibition.[6] Measure parameters such as the number of emerged seedlings, shoot height, and fresh/dry weight.
-
Data Analysis: Calculate the percent inhibition for each treatment relative to the non-treated control. Determine the GR50 value by plotting the percent inhibition against the herbicide concentration.
Post-Emergence Herbicidal Activity Bioassay
This assay assesses the efficacy of herbicides when applied to weeds that have already emerged from the soil.
Materials:
-
Potted weed seedlings at a specific growth stage (e.g., 2-4 leaf stage)
-
Chloroacetanilide derivatives to be tested
-
Solvent and surfactant
-
Calibrated sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Preparation: Grow the target weed species in pots until they reach the desired growth stage.
-
Herbicide Application: Prepare herbicide solutions as described for the pre-emergence assay. Apply the solutions evenly to the foliage of the weed seedlings using a calibrated sprayer.
-
Incubation: Return the treated plants to the controlled environment.
-
Data Collection: After a specified period (e.g., 14-21 days), visually assess plant injury, including symptoms like chlorosis, necrosis, and stunting. Measure parameters such as plant height and fresh/dry weight.
-
Data Analysis: Calculate the percent injury or growth reduction for each treatment compared to the non-treated control. Determine the GR50 or IC50 value.
Root Growth Inhibition Assay
This assay specifically measures the effect of herbicides on root elongation, a key indicator of herbicidal activity for soil-applied compounds.
Materials:
-
Seeds of a sensitive indicator plant species (e.g., cress, lettuce)[7]
-
Petri dishes with filter paper[7]
-
Chloroacetanilide derivatives to be tested
-
Solvent and surfactant
-
Growth chamber
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of herbicide concentrations in distilled water containing a surfactant.[7]
-
Assay Setup: Place two layers of filter paper in each petri dish and moisten them with a specific volume of the respective treatment solution.[7] Place a set number of seeds on the filter paper.
-
Incubation: Seal the petri dishes and place them in a growth chamber under controlled light and temperature conditions.[7]
-
Data Collection: After a few days (e.g., 3-5 days), measure the length of the primary root of the seedlings.
-
Data Analysis: Calculate the percent root growth inhibition for each concentration relative to the control. Determine the IC50 value for root growth inhibition.
Visualizing Mechanisms and Workflows
Signaling Pathway of Chloroacetanilide Herbicides
Chloroacetanilide herbicides primarily act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This disruption of lipid biosynthesis leads to a cascade of effects culminating in weed death.
Caption: Mode of action of chloroacetanilide herbicides.
Experimental Workflow for Herbicidal Activity Screening
The systematic evaluation of new chemical entities for herbicidal properties follows a structured workflow, from initial compound synthesis to detailed bioassays.
Caption: General workflow for screening herbicidal activity.
References
- 1. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 2. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wiscweeds.info [wiscweeds.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of the Chlorination of Substituted Acetanilides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of the chlorination of substituted acetanilides, focusing on two primary chlorinating agents: Chloramine-T and Trichloroisocyanuric acid (TCCA). The selection of an appropriate chlorinating agent and the understanding of its reaction kinetics are crucial for the controlled synthesis of chlorinated acetanilides, which are important intermediates in the development of pharmaceuticals. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to aid in research and development.
Performance Comparison of Chlorinating Agents
The chlorination of substituted acetanilides has been studied using various reagents, with Chloramine-T being a prominent example for which detailed kinetic data is available. Trichloroisocyanuric acid (TCCA) is presented here as a viable alternative.
Chloramine-T
Kinetic studies on the chlorination of acetanilide (B955) and its substituted derivatives by Chloramine-T (CAT) in an aqueous acetic acid medium have revealed that the reaction is first-order with respect to Chloramine-T.[1][2] The reaction order with respect to the acetanilide substrate is fractional, suggesting a complex reaction mechanism.[1][2] The rate of reaction is influenced by the presence of substituents on the aromatic ring.
The proposed mechanism involves the formation of an N-chloro intermediate in an equilibrium step, followed by an intermolecular Orton rearrangement in the rate-determining step.[1][2] The reaction is also found to be catalyzed by acid.[1]
Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid is a solid, stable, and safe-to-handle chlorinating agent. Kinetic studies on the nuclear chlorination of various aromatic compounds, including aniline (B41778) derivatives, by TCCA in an aqueous acetic acid-perchloric acid medium show a pseudo-first-order pattern in TCCA disappearance. The reaction rate increases with an increase in the substrate and hydrogen ion concentrations.
The proposed mechanism for chlorination with TCCA involves the formation of charge-transfer complexes between the unprotonated form of the substrate and the effective chlorinating species generated from the hydrolysis of TCCA. This is followed by the rate-determining decomposition of these complexes.
Due to a lack of directly comparable, comprehensive kinetic studies on a series of substituted acetanilides with TCCA under the same conditions as those reported for Chloramine-T, a side-by-side quantitative comparison of rate constants is not fully available in the current literature. However, the available data for Chloramine-T provides a strong benchmark for evaluating the performance of other chlorinating agents like TCCA in future studies.
Quantitative Data Summary
The following table summarizes the activation parameters for the chlorination of various substituted acetanilides with Chloramine-T in a 20% acetic acid - 80% water medium.
| Substrate | ΔE≠ (kcal/mole) | ΔS≠ (e.u.) | Reference |
| Acetanilide | 15.15 | -32.95 | [1] |
| p-Methylacetanilide | 14.08 | -36.69 | [1] |
| p-Chloroacetanilide | 15.25 | -33.71 | [1] |
| o-Chloroacetanilide | 17.60 | -27.05 | [1] |
Experimental Protocols
Kinetic Study of Chlorination with Chloramine-T
This protocol outlines the methodology for studying the kinetics of chlorination of substituted acetanilides using Chloramine-T.
1. Materials:
-
Chloramine-T (of analytical grade)
-
Substituted acetanilide (prepared and purified)
-
Acetic acid (glacial)
-
Perchloric acid
-
Potassium iodide
-
Sodium thiosulfate (B1220275) (standardized solution)
-
Starch indicator solution
-
Distilled water
2. Solution Preparation:
-
Prepare a stock solution of Chloramine-T in distilled water.
-
Prepare stock solutions of the substituted acetanilides in a known percentage of acetic acid (e.g., 20% v/v).
-
Prepare a solution of perchloric acid of the desired concentration.
3. Kinetic Measurement:
-
Thermostat the solutions of the reactants (Chloramine-T, substituted acetanilide, and perchloric acid) to the desired reaction temperature (e.g., 60°C).
-
Initiate the reaction by mixing known volumes of the pre-thermostated solutions in a reaction vessel. The total volume of the reaction mixture should be kept constant for all runs.
-
At regular time intervals, withdraw a known aliquot of the reaction mixture and quench the reaction by adding it to a solution of potassium iodide.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator.
-
The pseudo-first-order rate constants (k₁) are calculated from the slope of the linear plot of log[CAT] versus time.[1]
4. Data Analysis:
-
The order of the reaction with respect to each reactant is determined by varying its concentration while keeping the concentrations of other reactants constant and observing the effect on the rate constant.
-
To determine the activation parameters, the reaction is carried out at different temperatures, and the Arrhenius plot of log k₁ versus 1/T is constructed.
Visualizations
Experimental Workflow for Kinetic Studies
Caption: Experimental workflow for kinetic analysis.
Proposed Mechanism for Chlorination by Chloramine-T
Caption: Proposed reaction mechanism.
References
comparison of different catalysts for the Orton rearrangement
For Researchers, Scientists, and Drug Development Professionals
The Orton rearrangement, a cornerstone reaction in organic synthesis, facilitates the migration of a halogen atom from the N-haloamide side chain to the aromatic ring of an N-haloanilide. This acid-catalyzed transformation is pivotal in the synthesis of halogenated aromatic compounds, which are crucial intermediates in the pharmaceutical and agrochemical industries. The efficiency and selectivity of this rearrangement are highly dependent on the catalyst employed. This guide provides a comprehensive comparison of various catalysts utilized for the Orton rearrangement, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and optimization.
Performance Comparison of Catalysts
The choice of catalyst significantly influences the yield, reaction time, and regioselectivity (para vs. ortho substitution) of the Orton rearrangement. Below is a summary of the performance of different catalyst systems based on available experimental data.
| Catalyst Type | Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | p/o Ratio | Reference |
| Brønsted Acid | Hydrochloric Acid (HCl) | N-chloroacetanilide | Acetic Acid | RT | - | - | Varies | [1] |
| Solid Acid | K10-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 9.0 | [2] |
| H+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 9.0 | [2] | |
| Al3+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 9.0 | [2] | |
| Fe3+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.9 | [2] | |
| Cr3+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.8 | [2] | |
| Mn2+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.5 | [2] | |
| Co2+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.5 | [2] | |
| Ni2+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.5 | [2] | |
| Cu2+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.1 | [2] | |
| Cd2+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.5 | [2] | |
| Ag+-Montmorillonite | This compound | CCl4 | 60 | 1 | 100 | 8.5 | [2] |
Note: "RT" denotes room temperature. "-" indicates that the data was not specified in the cited source. The p/o ratio refers to the ratio of the para-isomer to the ortho-isomer in the product mixture.
Mechanistic Overview
The Orton rearrangement is widely accepted to proceed via an intermolecular mechanism, particularly under acidic conditions. The catalytic cycle involves the protonation of the N-haloamide, followed by the release of a molecular halogen (e.g., Cl2), which then acts as an electrophile in the subsequent aromatic substitution reaction.
Caption: General mechanism of the acid-catalyzed Orton rearrangement.
Solid acid catalysts, such as clays (B1170129) and zeolites, are believed to facilitate the reaction by providing acidic sites on their surface, which promote the formation of the key halogenating species. The confined environment within the pores of these materials can also influence the regioselectivity of the reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the Orton rearrangement using different types of catalysts.
Protocol 1: Orton Rearrangement using K10-Montmorillonite Clay
This protocol is based on the work of Kannan et al.[2]
Materials:
-
This compound (NCA)
-
K10-Montmorillonite clay
-
Carbon tetrachloride (CCl4)
-
Sodium chloride (NaCl) (optional)
Procedure:
-
In a round-bottom flask, a mixture of this compound and K10-montmorillonite clay (in a 1:2 weight ratio) is taken in a minimum amount of carbon tetrachloride.
-
For investigating the effect of reaction conditions, the mixture can be stirred at room temperature or heated in an oven at 60 °C for 1 hour.
-
To study the effect of an additive, a 0.05 M solution of NaCl in water can be added to the reaction mixture.
-
After the reaction is complete (monitored by TLC or HPLC), the clay catalyst is removed by filtration.
-
The filtrate is then concentrated under reduced pressure to obtain the crude product.
-
The product mixture is analyzed by HPLC to determine the conversion and the ratio of para- and ortho-chloroacetanilide.
Protocol 2: General Procedure for Acid-Catalyzed Orton Rearrangement
This is a general procedure that can be adapted for various Brønsted or Lewis acid catalysts.
Materials:
-
N-haloanilide (e.g., N-bromoacetanilide)
-
Acid catalyst (e.g., trifluoroacetic acid, a Lewis acid)
-
Aprotic solvent (e.g., chlorobenzene)
Procedure:
-
Dissolve the N-haloanilide in the aprotic solvent in a reaction vessel.
-
Add the acid catalyst to the solution. The concentration of the catalyst can be varied to study its effect on the reaction rate.
-
Maintain the reaction mixture at a constant temperature (e.g., using a thermostat bath).
-
Monitor the progress of the rearrangement by periodically taking aliquots from the reaction mixture and analyzing them using a suitable technique, such as UV-Vis spectrophotometry or HPLC.
-
Upon completion, the reaction mixture is worked up appropriately to isolate the product. This may involve neutralization of the acid catalyst and extraction of the product.
-
The product is then purified by techniques such as recrystallization or column chromatography.
Catalyst Types in Detail
Brønsted Acids
Traditional catalysts for the Orton rearrangement include strong Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4).[1] While effective in promoting the reaction, they often suffer from drawbacks such as corrosiveness, difficulty in separation from the reaction mixture, and the generation of significant acidic waste.
Solid Acid Catalysts
To overcome the limitations of homogeneous Brønsted acids, heterogeneous solid acid catalysts have been explored. These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact.
-
Montmorillonite (B579905) Clays: K10-montmorillonite and its cation-exchanged forms have proven to be highly efficient catalysts for the Orton rearrangement of this compound.[2] They provide a complete conversion to ring-chlorinated products with a high preference for the para-isomer. The reaction proceeds smoothly under mild conditions, and the catalyst can be easily recovered by filtration. The acidity of the clay, influenced by the exchanged cation, plays a crucial role in its catalytic activity.
-
Zeolites: These microporous aluminosilicates possess well-defined pore structures and tunable acidity, making them attractive candidates for shape-selective catalysis. While specific data for the Orton rearrangement is limited, their application in other acid-catalyzed rearrangements suggests their potential. The confined environment within the zeolite pores could potentially enhance the selectivity towards the less sterically hindered para-product.
-
Ion-Exchange Resins: Resins like Amberlyst-15, which are sulfonic acid-functionalized polymers, are effective solid acid catalysts for a variety of organic transformations. Their high acidity and thermal stability make them suitable for catalyzing the Orton rearrangement, although specific studies are needed to quantify their performance in comparison to other solid acids.
-
Heteropoly Acids: These complex inorganic acids, such as tungstophosphoric acid, possess strong Brønsted acidity and can be used as homogeneous or heterogeneous catalysts. Their high thermal stability and resistance to deactivation make them promising candidates for the Orton rearrangement.
Lewis Acids
Lewis acids can also catalyze the Orton rearrangement by coordinating to the oxygen atom of the amide group, thereby facilitating the cleavage of the N-X bond. While the use of Lewis acids for this specific rearrangement is not as extensively documented as Brønsted acids, their general utility in promoting similar rearrangements suggests their potential applicability.
Photocatalysis
The use of light to promote chemical reactions offers a green and sustainable alternative to traditional thermal methods. There are reports of a photoinduced Orton rearrangement, which could provide a novel and efficient method for aromatic chlorination.[3] However, a detailed comparative study of photocatalysts for this reaction is still lacking.
Logical Workflow for Catalyst Selection and Optimization
The selection of an appropriate catalyst for the Orton rearrangement is a critical step in developing an efficient and selective synthetic process. The following workflow can guide researchers in this process.
Caption: A logical workflow for selecting and optimizing a catalyst for the Orton rearrangement.
Conclusion
The Orton rearrangement remains a vital tool for the synthesis of halogenated aromatic compounds. While traditional Brønsted acids are effective, the development of heterogeneous solid acid catalysts, particularly montmorillonite clays, offers significant advantages in terms of efficiency, selectivity, and environmental sustainability. This guide provides a comparative overview to assist researchers in selecting the most suitable catalyst for their specific needs. Further research into novel catalytic systems, including zeolites, heteropoly acids, and photocatalysts, holds the potential to further enhance the utility and greenness of this important transformation.
References
Assessing the Environmental Impact of N-Chloroacetanilide and its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the environmental impact of N-Chloroacetanilide and its associated byproducts. In the absence of extensive direct data on this compound, this guide utilizes information from structurally similar and widely studied chloroacetanilide herbicides as surrogates to evaluate its potential environmental fate and toxicity. Furthermore, a comparative analysis of traditional synthesis methods for acetanilides versus more environmentally benign "green" synthesis alternatives is presented, offering insights into pollution prevention at the source.
Environmental Fate and Toxicity of Chloroacetanilides and Byproducts
Chloroacetanilide derivatives are known for their persistence in the environment and potential toxicity to non-target organisms. Their environmental impact is largely determined by their fate in soil and water systems, including their biodegradability and the toxicity of their degradation products.
Aquatic Toxicity
The acute toxicity of chloroacetanilide herbicides to aquatic organisms is a significant environmental concern. The 96-hour median lethal concentration (LC50) is a standard metric used to quantify this toxicity, representing the concentration of a substance that is lethal to 50% of the test organisms over a 96-hour exposure period.
| Compound | Test Organism | 96-hour LC50 (mg/L) | Reference |
| Butachlor | Tilapia zillii | 1.25 | [1][2][3] |
| 4-Chloroaniline | Pseudokirchneriella subcapitata (algae) | Most toxic among tested anilines | [4] |
Biodegradability and Persistence
The persistence of chloroacetanilides in the environment is a key factor in their overall environmental impact. While some degradation occurs, it can be slow, and the resulting metabolites may be more persistent and mobile than the parent compound.
| Compound/Byproduct | Environmental Compartment | Half-life/Degradation Rate | Reference |
| Alachlor | Soil | 9.3 days | [5] |
| Butachlor | Soil | 12.7 days | [5] |
| Pretilachlor | Soil | 7.3 days | [5] |
| Chloroacetanilide Metabolites (ESA and OA) | Groundwater | Prone to leaching and persistence | [6][7] |
| 4-Chloroaniline | Activated Sludge | First-order degradation rate constant: 0.15 h⁻¹ | [8] |
| p-Chloroacetanilide | Atmosphere (vapor phase) | Estimated half-life of 4 days (reaction with hydroxyl radicals) | [4] |
Note: Ethane sulfonic acid (ESA) and oxanilic acid (OA) are common, water-soluble, and persistent metabolites of chloroacetanilide herbicides found in groundwater. The degradation of the parent compounds in soil can lead to the contamination of water resources with these more mobile byproducts.
Comparison of Acetanilide (B955) Synthesis Routes
The synthesis of acetanilides, including this compound, can be a source of hazardous byproducts. Traditional methods often employ reagents that pose significant environmental and health risks. In contrast, green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances.
| Synthesis Route | Reagents | Byproducts/Hazards | Atom Economy | Reference |
| Traditional | Aniline, Acetic Anhydride (B1165640), Pyridine, Dichloromethane | Acetic acid, Pyridine and chlorinated solvent waste. Acetic anhydride is corrosive and lachrymatory. | Not atom-economic, as one molecule of acetic acid is unused per molecule of acetanilide formed. | [9] |
| Green Alternative 1 | Aniline, Glacial Acetic Acid, Zinc Dust | Water. Avoids the use of acetic anhydride and hazardous solvents. | High | [10] |
| Green Alternative 2 | Aniline, Glacial Acetic Acid, Magnesium Sulfate | Water. Employs a benign and inexpensive catalyst. | 100% |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of the environmental impact of chemical substances. The following are summaries of key experimental protocols.
OECD 203: Fish, Acute Toxicity Test
This guideline specifies a method to determine the acute lethal toxicity of substances to fish.
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that kills 50% of the fish (LC50) is determined.
Experimental Workflow:
-
Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is selected.
-
Test Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, and a control group are prepared.
-
Exposure: At least seven fish are randomly allocated to each test concentration and control. The fish are maintained under controlled conditions of temperature, light, and dissolved oxygen.
-
Observation: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 values and their confidence limits for each observation time are calculated using statistical methods such as probit analysis.
For a test to be considered valid, the mortality in the control group must not exceed 10%.
OECD 301: Ready Biodegradability
This guideline provides six methods for screening chemicals for ready biodegradability in an aerobic aqueous medium.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.
Experimental Workflow (CO2 Evolution Test - OECD 301 B):
-
Test Setup: A defined concentration of the test substance is added to a mineral medium inoculated with a small number of microorganisms. A control with inoculum only and a reference substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The test vessels are aerated with CO2-free air and incubated at a constant temperature (20-24°C) for 28 days.
-
CO2 Measurement: The CO2 produced from the biodegradation of the test substance is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2).
-
Pass Level: A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO2 within a 10-day window during the 28-day test period.
Visualizing Environmental Impact and Alternatives
Graphical representations can aid in understanding complex environmental processes and comparing different chemical synthesis routes.
Caption: Comparison of traditional and green synthesis routes for acetanilide.
Caption: Experimental workflow for the OECD 203 acute fish toxicity test.
Caption: Simplified degradation pathway of chloroacetanilide herbicides in the environment.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 7. Estimation of kinetic rate constants for biodegradation of chemicals in activated sludge wastewater treatment plants using short term batch experiments and microgram/L range spiked concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112358413A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. ijirset.com [ijirset.com]
- 10. ijtsrd.com [ijtsrd.com]
Comparative Cytotoxicity of N-Chloroacetanilide Herbicides and Their Metabolites
A detailed analysis for researchers and drug development professionals.
The N-chloroacetanilide class of herbicides, widely used in agriculture, has come under scrutiny for its potential toxic effects on non-target organisms. Understanding the cytotoxicity of these compounds and their metabolic byproducts is crucial for assessing their environmental and health impacts. This guide provides a comparative analysis of the cytotoxicity of two prominent this compound herbicides, Acetochlor and Alachlor (B1666766), and their primary metabolites, drawing upon key experimental findings.
Executive Summary
Both Acetochlor and Alachlor, along with their respective metabolites, exhibit cytotoxic effects in a dose-dependent manner.[1][2] The primary mechanism of toxicity appears to be the induction of oxidative stress, leading to DNA damage and apoptosis.[1][3][4] Interestingly, the cytotoxicity of the metabolites varies, with the Alachlor metabolite CDEPA showing less toxicity than its parent compound, while the metabolites of Acetochlor (CMEPA and MEA) demonstrate significant cytotoxicity.[1][2]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative and qualitative data on the cytotoxicity of Acetochlor, Alachlor, and their metabolites.
| Compound | Parent/Metabolite | Cell Line | Assay | Key Findings |
| Acetochlor (AC) | Parent | HepG2 | MTT Assay | Significantly inhibited cell viability in a dose-dependent manner (10-100 µM).[1][4][5] |
| 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) | Metabolite of Acetochlor | HepG2 | MTT Assay | Significantly inhibited cell viability in a dose-dependent manner (10-100 µM).[1][4][5] |
| 6-ethyl-o-toluidine (MEA) | Metabolite of Acetochlor | HepG2 | MTT Assay | Significantly inhibited cell viability in a dose-dependent manner (10-100 µM).[1][4][5] |
| Alachlor | Parent | HepG2 | LDH Leakage | Time-dependent cytotoxicity with an EC50 of approximately 500 µM at 6h and 264±17 µM at 24h.[2] |
| 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | Metabolite of Alachlor | HepG2 | Not specified | Was found to be less toxic than the parent compound, Alachlor.[2] |
Mechanism of Cytotoxicity: A Common Pathway of Oxidative Stress
Studies on Acetochlor and its metabolites, CMEPA and MEA, have elucidated a key signaling pathway responsible for their cytotoxic effects.[1][3][4] Exposure to these compounds leads to an increase in reactive oxygen species (ROS), which in turn decreases the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[1][5] This oxidative stress promotes DNA breakage and leakage of lactate (B86563) dehydrogenase (LDH) from the cells.[1][3] Ultimately, this cascade of events induces apoptosis through the phosphorylation of JNK and P38, which are components of the MAPK/ERK signaling pathway.[1][3][4] The pro-apoptotic effects of Acetochlor and its metabolites could be mitigated by co-treatment with the ROS scavenger N-acetylcysteine.[1][3][4]
Experimental Protocols
The cytotoxic effects of N-chloroacetanilides and their metabolites have been assessed using a variety of in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compounds (e.g., Acetochlor, CMEPA, MEA at 10-100 µM) for a specified period (e.g., 72 hours).[1] Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Leakage Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]
-
Cell Culture and Treatment: Prepare opaque-walled assay plates with cells in culture medium.[7] Treat the cells with the test compounds for the desired exposure time (e.g., 6 and 24 hours for Alachlor).[2][7] Include controls for no cells, no treatment, and maximum LDH release (using a lysis buffer).[7]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength. The amount of LDH released is proportional to the number of damaged cells.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the indicated time (e.g., 72 hours for Acetochlor and its metabolites).[1]
-
Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark to allow for staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Conclusion
The available evidence clearly indicates that this compound herbicides and their metabolites can induce cytotoxicity, primarily through the induction of oxidative stress. While a direct quantitative comparison is limited by the available data, the studies on Acetochlor and Alachlor provide valuable insights into their toxic potential. For Acetochlor, both the parent compound and its metabolites, CMEPA and MEA, are shown to be cytotoxic.[1][4][5] In contrast, the metabolite of Alachlor, CDEPA, appears to be less toxic than its parent compound.[2] These findings underscore the importance of considering the metabolic fate of environmental contaminants when assessing their toxicological risk. Further research with standardized methodologies is warranted to enable more direct and comprehensive comparisons of the cytotoxic potencies of various N-chloroacetanilides and their full range of metabolites.
References
- 1. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 2. Cytotoxicity of chloroacetanilide herbicide alachlor in HepG2 cells independent of CYP3A4 and CYP3A7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Chloroacetanilide Herbicides in Water
This guide provides a comprehensive comparison of validated analytical methods for the quantification of chloroacetanilide herbicides and their degradation products in water samples. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Introduction
Chloroacetanilide herbicides, such as alachlor, acetochlor, and metolachlor, are widely used in agriculture and can contaminate water sources. Due to their potential health risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for their monitoring. These herbicides degrade into more polar and mobile ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites, which are frequently detected in ground and surface water.[1][2] This guide focuses on the validation of analytical techniques for both the parent compounds and their key metabolites.
Comparison of Analytical Methods
The determination of chloroacetanilide herbicides and their metabolites in water is predominantly accomplished using liquid chromatography (LC) coupled with various detection systems. While gas chromatography (GC) is a powerful tool for many pesticides, LC is often preferred for the polar ESA and OA degradates as it typically does not require a derivatization step.[3] High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and tandem mass spectrometry (MS/MS) are commonly employed techniques. More recently, ultra-high-performance liquid chromatography (UPLC) has been shown to offer significant advantages in terms of speed and sensitivity.[2]
Quantitative Performance Data
The following tables summarize the validation data for different analytical methods, providing a clear comparison of their performance characteristics.
Table 1: Comparison of HPLC-DAD and HPLC/MS Methods
| Parameter | HPLC-DAD | HPLC/MS |
| Limit of Quantitation (LOQ) | 0.20 µg/L | 0.05 µg/L |
| Spike Levels | 0.25, 0.5, 2.0 µg/L | 0.05, 0.2, 2.0 µg/L |
| Mean Recovery | 84 - 112% | 81 - 118% |
| Relative Standard Deviation (RSD) | ≤ 18% | ≤ 20% |
Data sourced from studies by the U.S. Geological Survey.[4][5]
Table 2: Performance of EPA Method 535 (LC-MS/MS)
| Parameter | Deionized Water | Ground Water |
| Mean Recovery | 92 - 116% | 89 - 116% |
| Relative Standard Deviation (RSD) | < 5% | < 5% |
EPA Method 535 is a validated method for the determination of chloroacetanilide and other acetamide (B32628) herbicide degradates in drinking water.[6][7]
Table 3: UPLC-MS/MS Performance for Selected Metabolites
| Compound | r² (0.05–1.0 µg/L) |
| Acetochlor OA | > 0.995 |
UPLC-MS/MS offers a significant reduction in runtime (14 minutes) compared to traditional HPLC-MS/MS (35-60 minutes) while improving sensitivity and resolution.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical methods. Below are protocols for sample preparation and analysis based on established methods.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of chloroacetanilide herbicides and their metabolites from water samples.[1][2][8]
Materials:
-
Graphitized carbon or C18 SPE cartridges
-
Reagent water
-
Nitrogen evaporator
Protocol:
-
Sample Collection and Preservation: Collect a 250 mL water sample. If residual chlorine is present, it should be quenched.[9]
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water.[10]
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with reagent water to remove interfering substances.
-
Drying: Dry the cartridge under a stream of nitrogen.
-
Elution: Elute the analytes from the cartridge using a small volume of methanol, which may contain ammonium acetate.[1][2]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of an appropriate solvent (e.g., 5 mM ammonium acetate).[1][2]
Analytical Determination: LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the quantification of chloroacetanilide herbicides and their metabolites.
Instrumentation:
-
Liquid chromatograph (HPLC or UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example based on UPLC-MS/MS):
-
Column: ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm
-
Mobile Phase: A gradient of 5 mM aqueous ammonium acetate and methanol[1]
-
Flow Rate: 0.45 mL/min[1]
-
Injection Volume: 50 µL[1]
MS/MS Conditions:
-
Ionization Mode: Electrospray Negative (ESI-)[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 6. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. asdlib.org [asdlib.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Protein Destabilization by Chloroacetanilide Herbicides
A Guide for Researchers, Scientists, and Drug Development Professionals
Chloroacetanilide herbicides, a widely used class of agricultural chemicals, are known to exert their effects through various mechanisms, including the disruption of protein homeostasis. This guide provides a comparative analysis of the protein destabilization profiles of five prominent chloroacetanilide herbicides: acetochlor, alachlor, propachlor (B1678252), butachlor (B1668075), and metolachlor (B1676510). By presenting quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to serve as a valuable resource for researchers investigating the toxicological effects and mechanisms of action of these compounds.
Executive Summary
Recent proteomic studies have revealed that chloroacetanilide herbicides can induce widespread protein misfolding and aggregation by covalently modifying reactive cysteine residues.[1][2] This guide synthesizes the findings from a key study that utilized a quantitative proteomics approach, Hsp40 affinity profiling, to characterize the distinct protein destabilization profiles of acetochlor, alachlor, and propachlor in human cells.[1][2] While comparable quantitative proteomics data for butachlor and metolachlor are not currently available in the public domain, this guide includes available toxicological information for these compounds to provide a broader context.
The data indicates that while these herbicides share a common mechanism of action, they exhibit distinct profiles of protein destabilization, with propachlor showing the most pronounced effect and targeting specific proteins associated with neurodegenerative diseases.[1][2]
Comparative Analysis of Protein Destabilization
Exposure of human embryonic kidney (HEK293T) cells to acetochlor, alachlor, and propachlor leads to the destabilization of a distinct but overlapping set of proteins.[1][2] The primary mechanism of this destabilization is the covalent modification of reactive cysteine residues by the electrophilic moiety of the herbicides, leading to protein misfolding.[1][2][3]
Quantitative Proteomics Data
The following tables summarize the quantitative data on protein destabilization induced by acetochlor, alachlor, and propachlor, as determined by Hsp40 affinity profiling followed by mass spectrometry. The data is presented as the fold change in affinity for the Hsp40 chaperone DNAJB8, with a higher fold change indicating greater destabilization. Proteins with a fold change > 2 and a q-value < 0.1 were considered substantially destabilized.[1][4]
Table 1: Comparison of Proteome-wide Destabilization [1][4]
| Herbicide | Number of Substantially Destabilized Proteins (Fold Change > 2, q < 0.1) |
| Acetochlor | < 20 |
| Alachlor | ~20 |
| Propachlor | 78 |
Table 2: Key Protein Targets of Propachlor [1][2]
| Protein | Fold Change in DNAJB8 Affinity | q-value | Biological Relevance |
| GAPDH | 5.97 | 6.09 x 10⁻⁵ | Glycolysis, Apoptosis, Neurodegeneration |
| PARK7 (DJ-1) | 3.8 | 5.56 x 10⁻⁶ | Parkinson's Disease, Oxidative Stress Response |
Note on Butachlor and Metolachlor:
Signaling Pathway and Mechanism of Action
The primary mechanism by which chloroacetanilide herbicides induce protein destabilization is through the covalent modification of cysteine residues. This process can be visualized as a signaling pathway that begins with cellular exposure to the herbicide and culminates in the disruption of protein homeostasis.
Caption: Covalent modification of proteins by chloroacetanilide herbicides.
Experimental Protocols
The key experimental technique used to generate the quantitative data in this guide is Hsp40 affinity profiling coupled with mass spectrometry.
Hsp40 Affinity Profiling of Destabilized Proteins
This method identifies destabilized proteins based on their increased affinity for the human Hsp40 chaperone DNAJB8. A mutant form of DNAJB8 (H31Q) is used to trap misfolded client proteins.[1][4]
Experimental Workflow:
Caption: Workflow for identifying destabilized proteins.
Detailed Steps:
-
Cell Culture and Transfection: HEK293T cells are cultured and then transiently transfected with a plasmid encoding for a Flag-tagged H31Q mutant of DNAJB8.[1][4]
-
Herbicide Treatment: The transfected cells are exposed to the chloroacetanilide herbicide of interest (e.g., 1 mM acetochlor, alachlor, or propachlor) or a vehicle control for a short duration (e.g., 30 minutes).[1][4]
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.[1][4]
-
Immunoprecipitation: The Flag-tagged DNAJB8(H31Q) and its bound, destabilized proteins are captured from the cell lysate using anti-Flag antibody-conjugated magnetic beads.[1][4]
-
Elution and Digestion: The captured protein complexes are eluted from the beads, and the proteins are digested into peptides using trypsin.[1][4]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[1][4]
-
Data Analysis: The relative abundance of each protein co-immunoprecipitated with DNAJB8(H31Q) in the herbicide-treated sample is compared to the control sample to determine the fold change in affinity and statistical significance (q-value).[1][4]
Conclusion
This guide provides a comparative overview of the protein destabilization profiles of several chloroacetanilide herbicides. The data clearly indicates that while these herbicides share a common mechanism of action involving covalent modification of cysteine residues, they exhibit distinct and specific effects on the cellular proteome. Propachlor, in particular, demonstrates a potent ability to destabilize a large number of proteins, including those linked to human diseases.
The lack of comparable quantitative proteomics data for butachlor and metolachlor highlights a gap in the current understanding of the full range of effects of this class of herbicides. Further research employing techniques such as Hsp40 affinity profiling is warranted to fully characterize the protein destabilization profiles of all major chloroacetanilide herbicides. This knowledge is crucial for a comprehensive assessment of their toxicological risks and for the development of safer alternatives.
References
- 1. Quantitative Structural Proteomics Unveils the Conformational Changes of Proteins under the Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
N-Chloroacetanilide in the Spotlight: A Comparative Guide to N-Haloamides in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the intricacies of organic synthesis, the choice of a halogenating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall success. Among the arsenal (B13267) of available reagents, N-haloamides have carved a significant niche. This guide provides an objective, data-driven comparison of N-Chloroacetanilide with other prominent N-haloamides, offering insights into their respective performance across a spectrum of organic transformations.
General Reactivity Trends
The reactivity of N-haloamides is intrinsically linked to the nature of the halogen atom. The trend in reactivity generally follows the order of decreasing electronegativity and increasing polarizability of the halogen: N-iodoamides > N-bromoamides > N-chloroamides. This is attributed to the decreasing strength of the nitrogen-halogen (N-X) bond down the group (N-Cl > N-Br > N-I), which facilitates the generation of the active halogenating species. While N-iodoamides are the most reactive, potentially allowing for milder reaction conditions, they are also the least stable. Conversely, N-chloroamides, including this compound, are the most stable and least reactive, which can be advantageous for achieving higher selectivity and for reactions requiring more forcing conditions.
Performance in Key Organic Reactions
To provide a clear comparison, the performance of this compound and other N-haloamides is evaluated in several key organic reactions, with supporting experimental data summarized in the tables below.
Hofmann Rearrangement
The Hofmann rearrangement is a classic and vital reaction for the conversion of primary amides to primary amines with one less carbon atom. The choice of N-haloamide can significantly influence reaction times and yields.
Table 1: Comparison of N-Haloamides in the Hofmann Rearrangement of Benzamide (B126)
| N-Haloamide | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-Bromoacetamide (NBA) | LiOH·H₂O | Methanol (B129727) | 0.5 | 95 | [1] |
| N-Chloroacetamide (NCA) | NaOH | Water | 22 | Not Specified | [2] |
N-bromoamides, such as N-bromoacetamide (NBA), are highly efficient for the Hofmann rearrangement, often providing high yields in remarkably short reaction times.[1] In contrast, N-chloroamides like N-chloroacetamide (NCA) typically require more stringent conditions and longer reaction times.[2] While specific yield data for NCA in this direct comparison is not specified, the prolonged reaction time suggests lower reactivity. The higher reactivity of N-bromoamides is attributed to the better leaving group ability of the bromide ion compared to the chloride ion.
Electrophilic Aromatic Halogenation
N-haloamides are effective electrophilic halogenating agents for aromatic compounds. The reactivity and regioselectivity can be tuned by the choice of the N-haloamide and the reaction conditions.
Table 2: Comparison of N-Haloamides in the Halogenation of Acetanilide (B955)
| N-Haloamide | Solvent | Product | Yield (%) | Reference |
| N-Chlorosuccinimide (NCS) | Aqueous | 4-Chloroacetanilide | ~70-80 (typical) | [3] |
| N-Bromosuccinimide (NBS) | Acetonitrile | 4-Bromoacetanilide | High (qualitative) | [3] |
| N-Iodosuccinimide (NIS) | Acetonitrile | 4-Iodoacetanilide | High (qualitative) | [3] |
Note: Data for N-halosuccinimides is presented due to the availability of comparative information on the same substrate. This compound can be used to chlorinate aromatic compounds, and its reactivity is comparable to NCS.
In electrophilic aromatic substitution, N-bromo- and N-iodoamides (represented here by NBS and NIS) are generally more reactive than their N-chloro counterparts (represented by NCS). However, the higher reactivity of N-bromoamides can sometimes lead to side reactions, such as polyhalogenation or bromination of the starting material or product, particularly with highly activated aromatic rings.[3] N-chloroamides like this compound and NCS can offer better selectivity, minimizing these side reactions.
Allylic Halogenation
Allylic halogenation is a crucial transformation for introducing functionality adjacent to a double bond. N-Bromosuccinimide (NBS) is the most widely used reagent for this purpose.
Table 3: Comparison of N-Haloamides in the Allylic Halogenation of Cyclohexene
| N-Haloamide | Initiator | Solvent | Yield (%) of 3-Halocyclohexene | Reference |
| N-Bromosuccinimide (NBS) | AIBN or light | CCl₄ | ~82-87 | [4] |
| This compound | Not specified | Not specified | Data not readily available |
N-Bromosuccinimide (NBS) is exceptionally effective for allylic bromination, proceeding via a free-radical chain mechanism to give high yields of the desired product.[4] While N-chloroamides can, in principle, participate in similar radical reactions, their use in allylic chlorination is less common, and direct comparative yield data with this compound is not widely reported. The higher reactivity of the bromine radical compared to the chlorine radical generally makes N-bromoamides more efficient for this transformation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these reagents.
Protocol 1: Hofmann Rearrangement of Benzamide using N-Bromoacetamide
-
Objective: To synthesize aniline (B41778) from benzamide via Hofmann rearrangement.
-
Materials: Benzamide, N-Bromoacetamide (NBA), Lithium hydroxide (B78521) monohydrate (LiOH·H₂O), Methanol.
-
Procedure:
-
Dissolve benzamide (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add N-Bromoacetamide (1.1 mmol) to the solution.
-
Add lithium hydroxide monohydrate (1.2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aniline by column chromatography or distillation.[1]
-
Protocol 2: Electrophilic Chlorination of Acetanilide using N-Chlorosuccinimide (NCS)
-
Objective: To synthesize 4-chloroacetanilide from acetanilide.
-
Materials: Acetanilide, N-Chlorosuccinimide (NCS), Water, Hydrochloric acid (HCl).
-
Procedure:
-
To a fine powder of acetanilide (0.01 mol) in a 100 mL flask, add an aqueous solution of N-chlorosuccinimide (0.01 mol) in 15-20 mL of water at room temperature with stirring.
-
Slowly add concentrated hydrochloric acid (2 mL) dropwise over 15 minutes.
-
Continue stirring and monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 4-chloroacetanilide.[3]
-
Protocol 3: Synthesis of this compound
-
Objective: To prepare this compound from acetanilide.
-
Materials: Acetanilide, Trichloroisocyanuric acid (TCCA), Dichloromethane (B109758), Acetone (B3395972), Alkaline aqueous solution (e.g., NaOH solution).
-
Procedure:
-
Dissolve acetanilide in a mixture of dichloromethane and acetone in a reaction vessel.
-
Add trichloroisocyanuric acid (in a molar ratio of approximately 1:0.4 to 1:0.6 relative to acetanilide) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically carried out in an anhydrous system.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding an alkaline aqueous solution.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound as a solid. This method can yield the product in over 88% purity.
-
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams created using the DOT language visualize key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of the Hofmann Rearrangement.
Caption: Mechanism of the Orton Rearrangement.
Caption: A typical workflow for organic halogenation reactions.
Conclusion
This compound and other N-haloamides are valuable reagents in organic synthesis, each with a distinct reactivity profile. N-iodo- and N-bromoamides offer higher reactivity, leading to faster reactions, but potentially at the cost of lower selectivity and stability. This compound, being more stable and less reactive, provides a milder and often more selective alternative, which is particularly advantageous in complex syntheses where chemoselectivity is paramount. The choice of the optimal N-haloamide will ultimately depend on the specific substrate, the desired transformation, and the required reaction conditions. This guide, by presenting comparative data and detailed protocols, aims to empower researchers to make informed decisions in their synthetic endeavors.
References
Safety Operating Guide
Prudent Disposal of N-Chloroacetanilide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical reagents like N-Chloroacetanilide is a critical component of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound isomer in use. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes key data for this compound and its common isomers. This information is crucial for a comprehensive understanding of the material's properties and potential hazards.
| Property | This compound | m-Chloroacetanilide | o-Chloroacetanilide | p-Chloroacetanilide |
| Molecular Formula | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol [2][3] | 169.61 g/mol | 169.61 g/mol | 169.61 g/mol [4] |
| Appearance | Not specified | Off-white to beige granules[5] | Light beige solid[3] | Orthorhombic crystals |
| Melting Point | Not specified | 77-78 °C[6] | 87-88 °C[6] | 178-179 °C[6] |
| GHS Hazard Statements | H315, H319, H335[7] | Not specified | Not specified | H315, H319, H335[8] |
| GHS Disposal Precaution | P501[7] | P501 | P501 | P501[8] |
Note: GHS Hazard Statements for this compound and p-Chloroacetanilide indicate that they can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P501 advises disposing of the contents/container to an approved waste disposal plant.[7][8]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[1] This includes pure unused chemical, reaction residues, contaminated consumables (e.g., filter paper, chromatography media), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams, particularly incompatible materials.[1] It is incompatible with strong oxidizing agents.[9]
-
Store the waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with this compound.
-
-
Spill Management:
-
Container Management:
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[1]
-
Provide the disposal company with a comprehensive and accurate description of the waste, including its composition and any known hazards.
-
It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always adhere to your institution's specific hazardous waste management guidelines and consult with your Environmental Health and Safety (EHS) department for any site-specific procedures. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the broader community. Always prioritize safety and consult your institution's specific guidelines and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chloroacetanilide [drugfuture.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling N-Chloroacetanilide
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-Chloroacetanilide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Summary
This compound and its isomers are hazardous compounds that can cause significant irritation and potential harm upon contact. Key hazards include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation, and in some cases, severe burns and serious eye damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[3][4][5]
-
Ingestion: May cause irritation of the digestive tract.[4][5]
The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to handling.[4]
Personal Protective Equipment (PPE) Protocol
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Solution Preparation | Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. | Double gloving with chemical-resistant outer gloves (e.g., nitrile or neoprene).[6] | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[6] | To be conducted in a certified chemical fume hood. |
| Reaction and Incubation | Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[7][8] | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and change immediately upon contamination.[9][10] | Flame-resistant lab coat and closed-toe shoes. | All operations should be performed in a chemical fume hood to minimize inhalation exposure.[6] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. Chemical-resistant boots may be necessary for larger spills.[7][11] | A NIOSH-approved respirator with an appropriate chemical cartridge is necessary if not in a fume hood or for a large spill.[9][12] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict procedural approach is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Weighing and Solution Preparation :
-
Reaction and Incubation :
-
Post-Reaction Work-up and Purification :
-
Continue to use all recommended PPE during extraction, purification, and other post-reaction procedures.
-
Be mindful of potentially incompatible reagents that may be used in the work-up.
-
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Step | Procedure | Rationale |
| 1. Waste Segregation | Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[6] Collect liquid waste in a separate, labeled hazardous waste container.[6] | To prevent cross-contamination and ensure proper disposal of hazardous materials. |
| 2. Container Management | Use compatible, sealed containers for waste collection.[3][10] Do not rinse empty containers of this compound for reuse; treat them as hazardous waste.[15] | To prevent leaks and ensure that residual chemicals are managed appropriately. |
| 3. Spill Cleanup Materials | Collect all materials used for spill cleanup (e.g., absorbent pads, contaminated clothing) and place them in a sealed, labeled hazardous waste container.[15] | To ensure all contaminated items are disposed of safely. |
| 4. Final Disposal | Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[15] Provide a complete and accurate description of the waste to the disposal company. | To comply with regulations and ensure the waste is handled by trained professionals. |
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to an this compound spill.
Caption: Logical workflow for this compound spill response.
References
- 1. This compound | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pppmag.com [pppmag.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. epa.gov [epa.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
